Gentiopicroside
Descripción
Gentiopicroside has been reported in Gentiana macrophylla, Gentiana algida, and other organisms with data available.
a secoiridoid in Gentiana with rearrangement to two pyran rings
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-GPQRQXLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878043 | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20831-76-9 | |
| Record name | Gentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiopicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gentiopicroside: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gentiopicroside, a significant secoiridoid glycoside primarily found in Gentiana species. This document details its discovery, outlines advanced isolation and purification protocols, presents quantitative data on its prevalence in various species, and explores its modulation of key signaling pathways, offering valuable insights for research and drug development.
Discovery and Significance
This compound is a prominent bioactive compound within the Gentianaceae family, first isolated from Gentiana species.[1][2] It is recognized for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[2][3][4] These therapeutic potentials have positioned this compound as a molecule of interest for the development of novel pharmaceuticals.
Quantitative Analysis of this compound in Gentiana Species
The concentration of this compound can vary significantly depending on the Gentiana species, the specific part of the plant, and the extraction method employed. The following table summarizes key quantitative data from various studies.
| Gentiana Species | Plant Part | Extraction/Purification Method | This compound Content/Yield | Purity | Recovery | Reference |
| Gentiana scabra Bunge | - | Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | 65.32 ± 0.24 mg/g | 17.16 ± 0.25% (in crude extract) | 96.51% | [5][6][7] |
| Gentiana lutea | Root | Fast Centrifugal Partition Chromatography (FCPC) - Bench Scale | 11% (in initial ethanolic extract) | 95.6% | 87% | [8] |
| Gentiana lutea | Root | Fast Centrifugal Partition Chromatography (FCPC) - Pilot Scale | - | 95.1% | 89% | [8] |
| Gentiana rigescens | Root | - | up to 49.5 mg/g | - | - | [9] |
| Gentiana rigescens | Stem, Leaf, Flower | - | Lower than root | - | - | [9] |
| Gentiana kurroo Royle | Root | Silica-gel column chromatography | - | - | - | [10] |
Experimental Protocols for Isolation and Purification
Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) from Gentiana scabra
This method offers a concurrent extraction and purification process.[5][6][7]
Materials and Equipment:
-
Dried Gentiana scabra Bunge plant material
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Microwave extraction system
-
Centrifuge
-
Filtration apparatus
Protocol:
-
Preparation of Aqueous Two-Phase System (ATPS): The optimal composition of the ATPS is determined to be 40.72% (w/w) ethanol and 21.71% (w/w) K₂HPO₄.[5][6]
-
Sample Preparation: The plant material is ground to a particle size of 100 mesh.
-
Extraction:
-
Phase Separation: After extraction, the mixture is centrifuged to separate the ethanol-rich top phase from the salt-rich bottom phase. This compound is enriched in the top ethanol phase.
-
Recovery: The top phase is collected, and the solvent is evaporated to yield the this compound-rich extract.
Fast Centrifugal Partition Chromatography (FCPC) from Gentiana lutea
FCPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption.[8]
Materials and Equipment:
-
Ethanolic extract of Gentiana lutea root
-
Solvent system: Ethyl acetate (B1210297) (EtOAc), Isopropanol (i-PrOH), and Water (H₂O) in a 7:3:10 ratio
-
FCPC system with a 1L or 5L rotor
-
Elution pump
-
UV detector
-
Fraction collector
Bench Scale Protocol (1L Rotor):
-
Sample Injection: 15g of the ethanolic extract (containing 11% this compound) is injected into the system.[8]
-
Chromatographic Conditions:
-
Flow rate: 50 ml/min
-
Rotor speed: 1200 rpm[8]
-
-
Detection and Fractionation: The eluent is monitored at 254nm, and fractions are collected.[8]
-
Analysis: The purity and recovery of this compound in the collected fractions are determined by HPLC-UV.
Pilot Scale-Up Protocol (5L Rotor):
-
Sample Injection: 90g of the ethanolic extract is injected.[8]
-
Chromatographic Conditions: The process is scaled up with optimized parameters.
-
Results: This scaled-up process yields this compound with a purity of 95.1% and a recovery of 89%.[8]
Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and purification of this compound from Gentiana species.
Caption: Workflow for the isolation and analysis of this compound.
This compound Modulation of the MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][11] It inhibits the phosphorylation of key proteins in this pathway, leading to a reduction in the expression of pro-inflammatory mediators.
Caption: this compound's inhibition of the MAPK signaling pathway.
Other Modulated Signaling Pathways
In addition to the MAPK pathway, this compound has been found to influence other critical signaling cascades:
-
NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[3][4]
-
Keap1-Nrf2 Pathway: It activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defenses by enhancing the expression of antioxidant enzymes.[3][4]
-
PI3K/AKT Pathway: This pathway is also modulated by this compound, which is relevant to its anti-cancer activities, including the inhibition of cell growth and migration.[1][2]
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies for its efficient isolation and purification are well-established, enabling further preclinical and clinical investigations. A deeper understanding of its mechanisms of action, particularly its interaction with key signaling pathways, will be instrumental in developing this compound-based therapies for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy and mechanisms of this compound in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. keyanzhidian.com [keyanzhidian.com]
- 8. nomadlabs.eu [nomadlabs.eu]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical Analysis, Isolation, and Characterization of this compound from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gentiopicroside Biosynthetic Pathway in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside, a prominent secoiridoid glycoside, is the principal bioactive compound found in many medicinal plants of the Gentianaceae family, such as Gentiana lutea, Gentiana macrophylla, and Swertia mussotii. Renowned for its bitter taste, this compound and its derivatives possess a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and analgesic properties. A thorough understanding of its biosynthetic pathway is crucial for the metabolic engineering of these plants to enhance this compound production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final intricate structure. It summarizes quantitative data on metabolite accumulation and gene expression, presents detailed experimental protocols for key analyses, and utilizes visualizations to illustrate the complex biochemical network.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from central carbon metabolism and proceeds through the iridoid and secoiridoid pathways. The pathway can be broadly divided into three major stages:
-
Upstream Isoprenoid Precursor Biosynthesis: The journey begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. These precursors are the universal building blocks for all terpenoids, including this compound.
-
Formation of the Iridoid Skeleton: Geranyl diphosphate (GPP), a ten-carbon molecule, is formed from the condensation of IPP and DMAPP. GPP is then converted to the iridoid scaffold through a series of enzymatic reactions. Key intermediates in this stage include geraniol, 8-hydroxygeraniol, 8-oxogeranial, and loganin. The cyclization of a geraniol-derived intermediate to form the characteristic cyclopentanopyran ring of iridoids is a critical step.
-
Secoiridoid Formation and Final Tailoring Steps: The iridoid intermediate, loganin, undergoes an oxidative cleavage of the cyclopentane (B165970) ring to form secologanin (B1681713), the hallmark of secoiridoids. The precise enzymatic steps leading from secologanin to this compound are still under investigation but are believed to involve hydroxylation and subsequent glycosylation by a specific UDP-glycosyltransferase (UGT).
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates involved in the this compound biosynthetic pathway.
| Pathway Stage | Precursor | Enzyme | Product |
| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate |
| 1-deoxy-D-xylulose-5-phosphate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate | |
| MVA Pathway | Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |
| Acetoacetyl-CoA | HMG-CoA synthase (HMGS) | HMG-CoA | |
| HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate | |
| Iridoid Biosynthesis | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Geranyl diphosphate synthase (GPPS) | Geranyl diphosphate (GPP) |
| Geranyl diphosphate (GPP) | Geraniol synthase (GES) | Geraniol | |
| Geraniol | Geraniol 10-hydroxylase (G10H) | 10-hydroxygeraniol | |
| 10-hydroxygeraniol | 10-hydroxygeraniol oxidoreductase (10HGO) | 10-oxogeranial | |
| 10-oxogeranial | Iridoid synthase (IS) | Iridodial | |
| Iridodial | Iridoid oxidase (IO) | 7-deoxyloganetic acid | |
| 7-deoxyloganetic acid | 7-deoxyloganetic acid glucosyltransferase (7DLGT) | 7-deoxyloganic acid | |
| 7-deoxyloganic acid | 7-deoxyloganic acid hydroxylase (7DLH) | Loganic acid | |
| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin | |
| Secoiridoid Biosynthesis | Loganin | Secologanin synthase (SLS) | Secologanin |
| This compound Formation | Secologanin | Putative Hydroxylase(s) & UDP-glycosyltransferase(s) (UGT) | This compound |
Quantitative Data Presentation
The accumulation of this compound and its precursors varies significantly among different plant species, tissues, and developmental stages. The following tables summarize quantitative data from various studies.
Table 1: this compound and Loganic Acid Content in Different Tissues of Gentiana Species
| Species | Tissue | This compound Content (mg/g DW) | Loganic Acid Content (mg/g DW) | Reference |
| Gentiana macrophylla | Root | 15.2 - 25.8 | 0.5 - 1.2 | [1] |
| Stem | 8.5 - 12.3 | 0.3 - 0.7 | [1] | |
| Leaf | 10.1 - 18.9 | 0.4 - 0.9 | [1] | |
| Flower | 12.6 - 22.4 | 0.6 - 1.1 | [1] | |
| Gentiana straminea | Root | 11.7 - 21.5 | 0.4 - 1.0 | [1] |
| Stem | 7.9 - 11.8 | 0.2 - 0.6 | [1] | |
| Leaf | 9.2 - 16.7 | 0.3 - 0.8 | [1] | |
| Flower | 10.8 - 19.9 | 0.5 - 0.9 | [1] | |
| Gentiana dahurica | Rhizome | ~35 | ~1.5 | [2] |
| Root | ~25 | ~1.0 | [2] | |
| Stem | ~10 | ~0.5 | [2] | |
| Leaf | ~5 | ~0.2 | [2] | |
| Gentiana kurroo | In vitro shoots | 0.45 ± 0.04 | - | [3] |
| In vivo leaves | 0.21 ± 0.02 | - | [3] |
Data are presented as ranges or approximate values as reported in the cited literature.
Table 2: Effect of Methyl Jasmonate (MeJA) on this compound Content in Gentiana macrophylla Seedlings
| Treatment Day | This compound Content (mg/g DW) - Control | This compound Content (mg/g DW) - 250 µM MeJA | % Increase | Reference |
| 1 | 1.03 | 1.23 | 19.3 | [4] |
| 3 | 1.10 | 1.76 | 59.9 | [4] |
| 5 | 1.15 | 2.58 | 123.3 | [4] |
| 7 | 1.23 | 2.16 | 75.9 | [4] |
| 9 | 1.26 | 2.07 | 64.4 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.
Protocol 1: this compound Extraction and HPLC Quantification
Objective: To extract and quantify this compound from plant material.
Materials:
-
Dried plant material (e.g., roots, leaves)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid
-
This compound standard
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder. Accurately weigh approximately 0.1 g of the powder into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Total RNA Extraction from Gentiana Species
Objective: To isolate high-quality total RNA from Gentiana tissues for downstream applications like qRT-PCR and RNA-seq. This protocol is a general guideline and may require optimization for specific tissues.
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
75% Ethanol (B145695) (prepared with DEPC-treated water)
-
RNase-free water
-
Mortar and pestle
-
RNase-free centrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Homogenization: Immediately freeze the fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer approximately 100 mg of the powdered tissue to a tube containing 1 mL of TRIzol reagent. Vortex vigorously for 1 minute to homogenize.
-
Phase Separation: Incubate the homogenate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 500 µL of isopropanol and mix by inverting the tube. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
Quality Control: Assess the RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes involved in the this compound biosynthetic pathway.
Materials:
-
High-quality total RNA (from Protocol 2)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., using reverse transcriptase)
-
Gene-specific primers for target and reference genes
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
RNase-free water and consumables
Procedure:
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
Primer Design and Validation: Design primers for the target genes (e.g., GES, G10H, IS) and a stable reference gene (e.g., Actin or 18S rRNA). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL 2x SYBR Green master mix
-
0.5 µL each of forward and reverse primers (10 µM)
-
1 µL of diluted cDNA
-
RNase-free water to 20 µL
-
-
qPCR Program: A typical qPCR program includes:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis to check for primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protocol 4: Heterologous Expression and Characterization of a Plant UDP-Glycosyltransferase (UGT)
Objective: To express a candidate UGT gene in a heterologous host (e.g., E. coli or yeast) and characterize its enzymatic activity towards secoiridoid substrates.
Materials:
-
cDNA of the candidate UGT gene
-
Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)
-
Competent E. coli or yeast cells
-
Appropriate growth media and antibiotics/selection agents
-
IPTG (for E. coli induction) or galactose (for yeast induction)
-
Lysis buffer
-
Protein purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Secoiridoid aglycone substrate (e.g., secologanin aglycone)
-
UDP-glucose
-
Reaction buffer
-
HPLC or LC-MS for product analysis
Procedure:
-
Cloning: Clone the full-length coding sequence of the candidate UGT into the expression vector.
-
Transformation: Transform the expression construct into the appropriate host cells.
-
Expression:
-
E. coli: Grow the transformed cells to an OD600 of 0.6-0.8, then induce protein expression with IPTG and grow at a lower temperature (e.g., 18-25°C) overnight.
-
Yeast: Grow the transformed cells in a selective medium with glucose, then transfer to a medium containing galactose to induce expression.
-
-
Protein Extraction and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the recombinant protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Enzymatic Assay:
-
Set up a reaction mixture containing the purified UGT enzyme, the secoiridoid aglycone substrate, UDP-glucose, and a suitable reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding methanol).
-
-
Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of the glycosylated product (this compound). Compare the retention time and mass spectrum with an authentic standard if available.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Gene Expression Analysis
Caption: Workflow for gene expression analysis by qRT-PCR.
Experimental Workflow: Metabolite Quantification
Caption: Workflow for this compound quantification by HPLC.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a testament to the intricate and highly regulated nature of plant secondary metabolism. While significant progress has been made in elucidating the upstream steps of the iridoid and secoiridoid pathways, the final tailoring enzymes that lead to the formation of this compound remain to be definitively characterized. The identification and functional characterization of the specific hydroxylase(s) and UDP-glycosyltransferase(s) involved in the conversion of secologanin to this compound are critical next steps.
Future research should focus on a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics data from various Gentiana species to identify candidate genes for these final steps. Heterologous expression and in vitro enzymatic assays will be essential for confirming the function of these candidate enzymes. Furthermore, a deeper understanding of the transcriptional regulation of the entire pathway, including the role of transcription factors in response to developmental cues and environmental stimuli, will be vital for developing effective metabolic engineering strategies. The knowledge gained from these endeavors will not only advance our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this compound and other valuable medicinal compounds.
References
Gentiopicroside: A Comprehensive Technical Guide to its Structural Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structural elucidation and chemical properties of gentiopicroside, a bioactive secoiridoid glycoside of significant pharmacological interest. This document consolidates key data from spectroscopic analyses, outlines experimental methodologies for its isolation and characterization, and presents this information in a clear and accessible format for researchers and professionals in the field of natural product chemistry and drug development.
Structural Elucidation
This compound, with the molecular formula C₁₆H₂₀O₉ and a molecular weight of 356.33 g/mol , was first isolated in 1862. Its complex structure has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The structural framework of this compound, comprising a secoiridoid aglycone linked to a glucose moiety, has been confirmed by extensive 1D and 2D NMR experiments, as well as mass spectrometric analysis.
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Atom No. | Chemical Shift (δ) in ppm |
| 1 | 98.8 |
| 3 | 151.8 |
| 4 | 103.7 |
| 5 | 29.8 |
| 6 | 40.5 |
| 7 | 130.2 |
| 8 | 128.9 |
| 9 | 45.9 |
| 10 | 135.2 |
| 11 | 166.9 |
| 1' | 99.8 |
| 2' | 74.6 |
| 3' | 77.8 |
| 4' | 71.4 |
| 5' | 78.2 |
| 6' | 62.6 |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.78 | d | 1.5 |
| 3 | 7.44 | s | |
| 5 | 3.15 | m | |
| 6α | 2.10 | m | |
| 6β | 2.75 | m | |
| 8 | 5.78 | ddd | 17.5, 10.5, 8.0 |
| 9 | 2.90 | m | |
| 10 | 5.25 | dd | 17.5, 1.5 |
| 10 | 5.20 | dd | 10.5, 1.5 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.40 | m | |
| 3' | 3.38 | m | |
| 4' | 3.35 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Note: The assignments are based on a compilation of data from multiple sources and may vary slightly depending on the solvent and experimental conditions.
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, a prominent ion is observed corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns.
A key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This leads to the formation of an aglycone fragment ion [M-Glc-H]⁻ at m/z 193. Further fragmentation of the aglycone can occur, providing additional structural information. For instance, the loss of a water molecule from the aglycone fragment results in an ion at m/z 175 [M-Glc-H₂O-H]⁻.[1]
The UV spectrum of this compound in methanol (B129727) exhibits a maximum absorption (λmax) at approximately 256 nm, which is characteristic of the α,β-unsaturated lactone system within the secoiridoid structure.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹), a carbonyl group of the lactone (around 1710 cm⁻¹), and carbon-carbon double bonds (around 1630 cm⁻¹).
Structural Elucidation Workflow
The process of elucidating the structure of this compound involves a logical sequence of analytical steps.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below.
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₀O₉ |
| Molecular Weight | 356.33 g/mol |
| CAS Number | 20831-76-9 |
| Appearance | Off-white crystalline powder |
| Melting Point | 191 °C |
| Solubility | Easily soluble in water and methanol, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents like ether. |
| UV λmax (Methanol) | ~256 nm |
| Optical Rotation | [α]D ≈ -200° (c=2, H₂O) |
Experimental Protocols
This section details common methodologies for the isolation, purification, and analysis of this compound.
Isolation and Purification of this compound
Several methods have been developed for the efficient extraction and purification of this compound from plant materials, particularly from the roots of Gentiana species.
This method offers a rapid and efficient approach for the simultaneous extraction and purification of this compound.
-
Preparation of Plant Material: Dried and powdered roots of the plant material are sieved to a uniform particle size.
-
Aqueous Two-Phase System (ATPS) Formation: An ATPS is prepared using a salt solution (e.g., K₂HPO₄) and an organic solvent (e.g., ethanol) in specific concentrations.
-
Microwave-Assisted Extraction: The powdered plant material is mixed with the prepared ATPS, and the mixture is subjected to microwave irradiation for a short duration at a specific power and temperature.
-
Phase Separation: After extraction, the mixture is centrifuged to facilitate the separation of the two phases. This compound preferentially partitions into the upper ethanol-rich phase.
-
Recovery: The upper phase is collected, and the solvent is evaporated under reduced pressure to yield the purified this compound.
FCPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Sample Preparation: A crude extract of the plant material is prepared using a suitable solvent (e.g., ethanol) and then concentrated.
-
Solvent System Selection: A biphasic solvent system is selected where this compound has a suitable partition coefficient. A common system is ethyl acetate:isopropanol:water.
-
FCPC Operation: The FCPC instrument is filled with the stationary phase. The crude extract is then injected, and the mobile phase is pumped through the system at a specific flow rate and rotational speed.
-
Fraction Collection and Analysis: The eluent is monitored using a UV detector, and fractions are collected. The fractions containing this compound are identified by analytical techniques like HPLC.
-
Purification: The collected fractions are pooled, and the solvent is removed to obtain highly purified this compound.
Analytical Methods
HPLC is the standard method for the quantification of this compound in plant extracts and finished products.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at the λmax of this compound (around 256 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
For structural analysis, a purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is usually added. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are then acquired on a high-field NMR spectrometer.
References
Gentiopicroside: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound primarily found in plants of the Gentianaceae family. It is renowned for its bitter taste and a wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, along with detailed experimental protocols for its extraction and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug discovery and development.
Natural Sources and Distribution of this compound
This compound is predominantly found in the plant family Gentianaceae, with the genus Gentiana being the most significant source. Several species within this genus are known to contain substantial amounts of this compound. While the highest concentrations are typically found in the roots and rhizomes, this compound is also present in other parts of the plant, including stems, leaves, and flowers.[1][2][3] Beyond the Gentianaceae family, this compound has also been identified in plants from other families such as Asteraceae, Moraceae, and Dipsaceae, although generally in lower concentrations.[4]
Quantitative Distribution in Gentiana Species
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and cultivation conditions. The following table summarizes the quantitative data on this compound content in various Gentiana species.
| Plant Species | Plant Part | This compound Content (mg/g dry weight unless otherwise specified) | Reference |
| Gentiana lutea | Rhizome | 6.61 | [5] |
| Principal Roots | 5.72 | [5] | |
| Secondary Roots | 5.70 | [5] | |
| Root Cortex | 7.19 | [5] | |
| Vascular Tissues | 5.38 | [5] | |
| Leaves (dry extract) | 70.5 ± 0.08 | [6] | |
| Gentiana scabra | Root | 65.32 ± 0.24 (extraction yield) | [7][8] |
| Root | 4.68 (mean %) | [9] | |
| Shoot | 3.26 (mean %) | [9] | |
| Tissue Culture | 5.35 (mean %) | [9] | |
| Gentiana rigescens | Root (highest avg.) | 49.5 | [10] |
| Root (lowest avg.) | 28.8 | [10] | |
| Gentiana macrophylla | Roots | Higher content of iridoids (including this compound) | [11][12] |
| Flowers, Stems, Leaves | Lower content of iridoids compared to roots | [11][12] | |
| Gentiana straminea | Roots | 13.30% | [2] |
| Stems | 2.95% | [2] | |
| Leaves | 2.24% | [2] |
Experimental Protocols
Extraction of this compound
Several methods have been developed for the efficient extraction of this compound from plant materials. The choice of method depends on factors such as the plant matrix, desired purity, and scale of extraction.
This method offers concurrent extraction and purification.[7][8]
-
Plant Material: Dried and powdered Gentiana scabra Bunge (100 mesh).
-
Aqueous Two-Phase System (ATPS): An optimal system is composed of K₂HPO₄ (21.71% w/w) and ethanol (B145695) (40.72% w/w).
-
Procedure:
-
Mix the powdered plant material with the ATPS at a liquid-to-solid ratio of 11:1 (mL/g).
-
Subject the mixture to microwave irradiation at 806 W for 31 seconds at a temperature of 80°C.
-
Centrifuge the mixture to separate the two phases. This compound will be enriched in one of the phases.
-
Collect the phase containing this compound for further analysis.
-
-
Yield: This method can achieve an extraction yield of 65.32 ± 0.24 mg/g with a recovery of 96.51%.[7][8]
This environmentally friendly method uses water as the solvent, enhanced by a cyclodextrin.[13]
-
Plant Material: Willow Gentian "dust".
-
Extraction Medium: Water with the addition of HPβCD.
-
Procedure:
-
Mix the plant material with the aqueous HPβCD solution.
-
Perform ultrasound-assisted extraction at optimal conditions: 74.89 °C for 32.57 minutes with a HPβCD concentration of 3.01% w/v.
-
Separate the extract from the solid plant material.
-
-
Yield: Under optimal conditions, a this compound yield of 47.90 mg/g DW can be achieved.[13]
A standard method for preparing samples for HPLC or LC-MS analysis.
-
Plant Material: Dried and powdered plant material.
-
Solvent: Methanol (B129727) is commonly used.
-
Procedure:
-
Accurately weigh about 0.5 g of the powdered plant material.
-
Add a defined volume of methanol (e.g., 20 mL).
-
Perform extraction using methods such as ultrasonication (e.g., at 25°C for a specified time).
-
Filter the extract through a 0.45 μm membrane filter before analysis.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water, often with the addition of an acid like acetic acid or formic acid to improve peak shape. For example, a mobile phase of methanol and 1% acetic acid in water (30:70 v/v) can be used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is commonly performed at approximately 254 nm or 280 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.
This technique offers higher sensitivity and selectivity, making it suitable for complex matrices like plasma.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient of methanol or acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
-
Quantification: An internal standard is used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[14] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14] Additionally, this compound can inhibit the phosphorylation of key kinases in the MAPK pathway, including JNK and ERK, further contributing to its anti-inflammatory effects.[5]
Activation of the Keap1-Nrf2 Antioxidant Pathway
This compound has been demonstrated to protect against oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.
Conclusion
This compound stands out as a pharmacologically significant natural product with a well-defined distribution in the plant kingdom, particularly within the Gentiana genus. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research and development. The elucidation of its mechanisms of action, involving key signaling pathways like NF-κB, MAPK, and Keap1-Nrf2, opens up avenues for its potential therapeutic applications in inflammatory and oxidative stress-related diseases. This guide provides a comprehensive technical resource for scientists and researchers to advance the study and utilization of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Produces Endothelium-Independent Vasodilation by Deactivating the PI3K/Akt/Rho-Kinase Pathway in Isolated Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Updated Review of Its Pharmacological Activities and Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]
- 10. This compound protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Gentiopicroside: A Modern Scientific Inquiry into a Traditional Chinese Medicine Cornerstone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound isolated from plants of the Gentiana species, known in Traditional Chinese Medicine (TCM) as "Long Dan Cao" (Gentianae Radix et Rhizoma). For centuries, Gentiana has been a staple in TCM formulations, valued for its properties in clearing heat and dampness, particularly from the liver and gallbladder.[1][2] The classic TCM formula Long Dan Xie Gan Tang, which features Gentiana scabra, exemplifies its traditional application in treating conditions associated with liver fire and damp-heat.[1] Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects of this compound, revealing a wide spectrum of activities including anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the role of this compound in TCM, its multifaceted pharmacological actions, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development.
Pharmacological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple key signaling pathways. Its diverse pharmacological activities are a testament to its potential as a therapeutic agent for a range of diseases.
Anti-inflammatory Effects
A cornerstone of its traditional use, the anti-inflammatory properties of this compound are now well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6] These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]
Hepatoprotective Effects
In line with its traditional use for liver ailments, this compound demonstrates significant hepatoprotective properties. It has been shown to protect the liver from damage induced by various toxins, including alcohol and carbon tetrachloride (CCl4).[3][8] The mechanisms behind this protection involve the activation of the Keap1-Nrf2 antioxidant pathway, which enhances the cellular defense against oxidative stress, and the modulation of lipid metabolism.[4][9]
Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of this compound. It has been found to protect neurons from inflammatory damage mediated by astrocytes and shows promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][6] Its neuroprotective actions are linked to its ability to suppress neuroinflammation and reduce amyloid-β accumulation.[4]
Anticancer Activity
This compound has demonstrated promising anticancer activity in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of SKOV3 ovarian cancer cells and HepG2 hepatoma cells, induce apoptosis, and cause cell cycle arrest.[4][5] These effects are associated with the modulation of signaling pathways such as PI3K/Akt and the intrinsic mitochondrial apoptosis pathway.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, providing a reference for its potency and effective concentrations.
| Pharmacological Activity | Cell Line/Model | Parameter | Value | Reference(s) |
| Anticancer | SKOV3 Ovarian Cancer Cells | IC50 | 20 µM | [5][12][13][14][15] |
| Anti-inflammatory | RAW 264.7 Macrophages | IC50 (TNF-α inhibition) | 36.56 µg/mL | [16] |
| Anti-inflammatory | Zebrafish Model | COX-2 Inhibition | 65 ± 5% at 30 µM | [5] |
| Hepatoprotective | HepG2 Cells | Apoptosis Reduction (Arachidonic Acid-induced) | ~43% | [17] |
| Hepatoprotective | HepG2 Cells | ATP Production Increase | >60% | [17] |
Table 1: In Vitro Efficacy of this compound
| Pharmacological Activity | Animal Model | Dosage | Key Findings | Reference(s) |
| Anti-inflammatory (Gouty Arthritis) | MSU-induced mice | 100 and 200 mg/kg | Reduction in paw swelling and pain hyperalgesia. | [5] |
| Hepatoprotective | CCl4-induced liver injury in mice | 25, 50, or 100 mg/kg | Reduction in serum ALT and AST levels. | [8][18] |
| Hepatoprotective | LPS-induced liver injury in mice | 40–80 mg/kg | Reduction in serum aminotransferase and TNF-α activity. | [17] |
Table 2: In Vivo Efficacy of this compound
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Anti-inflammatory Activity Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 2 hours.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: Measure the levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
In Vivo Hepatoprotective Activity Assay
-
Animal Model: Male Kunming mice.
-
Methodology:
-
Acclimatize the mice for one week.
-
Divide the mice into several groups: control, model (CCl4 only), positive control (e.g., bifendate), and this compound treatment groups (e.g., 25, 50, and 100 mg/kg).[8]
-
Administer this compound or vehicle orally once daily for 7 consecutive days.
-
On the 7th day, 1 hour after the last administration, induce liver injury by intraperitoneal injection of a 0.1% solution of CCl4 in olive oil (10 mL/kg).
-
24 hours after CCl4 injection, collect blood samples via retro-orbital puncture to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Euthanize the mice and collect liver tissues for histopathological examination (H&E staining) and measurement of oxidative stress markers (e.g., MDA, SOD, GSH).[8][18]
-
In Vitro Anticancer Activity Assay
-
Cell Line: SKOV3 human ovarian cancer cell line.
-
Methodology:
-
Seed SKOV3 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-80 µM) for 24, 48, or 72 hours.[14]
-
Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound for the desired time.
-
Harvest the cells and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.
-
Methodology:
-
Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α) for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
NF-κB Pathway: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα.
-
MAPK Pathway: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK.
-
PI3K/Akt Pathway: anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
This compound's inhibition of NF-κB and MAPK signaling pathways.
This compound's activation of the Keap1-Nrf2 hepatoprotective pathway.
This compound's anticancer mechanism via PI3K/Akt and apoptosis.
General experimental workflow for investigating this compound.
Conclusion and Future Perspectives
This compound, a key active component of a revered herb in Traditional Chinese Medicine, is emerging as a promising multi-target therapeutic agent. Its well-documented anti-inflammatory, hepatoprotective, neuroprotective, and anticancer activities, underpinned by its modulation of critical signaling pathways, provide a strong scientific basis for its traditional uses. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound.
Despite the promising preclinical data, challenges such as its low bioavailability remain.[5] Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, well-designed clinical trials are imperative to translate the wealth of preclinical findings into effective clinical applications. The continued investigation of this compound holds significant promise for the development of novel therapies for a wide range of inflammatory and chronic diseases, bridging the gap between traditional knowledge and modern medicine.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. gl-herb.com [gl-herb.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound—An Insight into Its Pharmacological Significance and Future Perspectives | MDPI [mdpi.com]
- 13. This compound exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbuon.com [jbuon.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Gentiopicroside: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside (GPS), a secoiridoid glycoside primarily isolated from plants of the Gentiana genus, has a long history of use in traditional medicine for its anti-inflammatory properties.[1] Emerging preclinical evidence now points towards its significant neuroprotective effects, offering promising therapeutic avenues for a range of neurodegenerative disorders and acute neuronal injuries.[2][3] This technical guide provides an in-depth overview of the exploratory studies on this compound's neuroprotective actions, focusing on its mechanisms of action, detailed experimental protocols from key studies, and a quantitative summary of its effects.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These effects are orchestrated through the modulation of several key intracellular signaling pathways.
Anti-Neuroinflammatory Effects
Neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[1][4] A central mechanism in this process is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β. This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[5]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant response primarily through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[6] Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE). This, in turn, upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, bolstering the cell's capacity to neutralize ROS.[6][7]
Anti-Apoptotic Effects
This compound has been demonstrated to protect neurons from apoptotic cell death in various models of neuronal injury. One of the pathways implicated in this effect is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .[8] The activation of this pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Keap1-Nrf2 signaling pathway.
Experimental Protocols
This section details the methodologies for key in vivo and in vitro experiments that have been instrumental in elucidating the neuroprotective effects of this compound.
In Vivo Models of Neurodegeneration
This model is used to mimic the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize rats (e.g., with pentobarbital (B6593769) sodium).
-
Secure the rat in a stereotaxic apparatus.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle.
-
Administer this compound (e.g., 50 or 100 mg/kg, orally) daily for a specified period post-surgery.[9]
-
-
Key Assessments:
-
Behavioral Tests: Rotational behavior induced by apomorphine, rotarod test, open field test.[9]
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
Biochemical Analysis: Western blot analysis of midbrain tissue for markers of inflammation (e.g., NF-κB, TNF-α, IL-1β).[5]
-
This model simulates the cognitive deficits and oxidative stress associated with aging and Alzheimer's disease.[10]
-
Animals: Male Kunming mice.
-
Procedure:
-
Administer D-galactose (e.g., 150 mg/kg, subcutaneously) daily for several weeks.[11]
-
Concurrently, administer this compound orally at various doses.
-
-
Key Assessments:
-
Cognitive Function: Morris water maze to assess spatial learning and memory.[11]
-
Biochemical Assays: Measurement of antioxidant enzyme activities (SOD, GSH-Px) and malondialdehyde (MDA) levels in brain tissue.
-
Histological Analysis: Examination of neuronal morphology in the hippocampus.
-
This model is employed to study the neuroprotective effects of this compound in the context of stroke.[12]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Key Assessments:
-
Neurological Deficit Scoring: Evaluation of motor and sensory deficits.
-
Infarct Volume Measurement: Staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Molecular Analysis: Western blot for proteins involved in angiogenesis (VEGF) and oxidative stress (Nrf2) in the ischemic brain tissue.[12]
-
In Vitro Models of Neuronal Injury
The neurotoxin MPP+, the active metabolite of MPTP, is used to induce apoptosis in the human neuroblastoma cell line SH-SY5Y, mimicking dopaminergic cell death in Parkinson's disease.[1][14]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure:
-
Key Assays:
-
Cell Viability: MTT assay to quantify the protective effect of this compound against MPP+-induced cell death.[15]
-
Oxidative Stress Measurement: DCFH-DA assay to measure intracellular ROS production.[15]
-
Apoptosis Analysis: Flow cytometry with Annexin V/PI staining.
-
Western Blot Analysis: To determine the expression levels of proteins in the NF-κB and Nrf2 pathways.[16]
-
LPS, a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in the murine microglial cell line BV-2.[17]
-
Cell Line: Murine microglial BV-2 cells.
-
Procedure:
-
Culture BV-2 cells.
-
Pre-treat cells with this compound at different concentrations.
-
Stimulate the cells with LPS (e.g., 200 ng/mL) for 24 hours.[18]
-
-
Key Assays:
-
Nitric Oxide (NO) Production: Griess assay to measure nitrite (B80452) levels in the culture medium.[18]
-
Cytokine Quantification: ELISA to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.
-
Western Blot Analysis: To assess the activation of the NF-κB and MAPK signaling pathways.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the neuroprotective effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound
| Model | Species | This compound Dose | Key Findings | Reference |
| 6-OHDA-induced Parkinson's Disease | Rat | 50 and 100 mg/kg, p.o. | Reduced apomorphine-induced rotations; Increased time on rotarod; Decreased levels of nuclear NF-κB, TNF-α, and IL-1β in the midbrain. | [1][5][9] |
| D-galactose-induced Aging | Mouse | 10, 20, 40 mg/kg, p.o. | Improved performance in the Morris water maze; Increased SOD and GSH-Px activity; Decreased MDA levels in the brain. | [10] |
| Cerebral Ischemia/Reperfusion | Rat | 25, 50, 100 mg/kg, p.o. | Decreased cerebral infarct volume; Reduced neurological deficit scores; Upregulated VEGF and phosphorylated Nrf2 levels. | [12] |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | 50 and 100 mg/kg | Increased behavioral parameters from day 8; a significant recovery of electrophysiological changes induced by CCI. | [19] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Conc. | Key Findings | Reference |
| SH-SY5Y | MPP+ (1 mM) | 1, 10, 100 µM | Restored cell viability; Reduced ROS production and lipid peroxidation. | [15] |
| BV-2 Microglia | LPS (200 ng/mL) | 10, 20, 40 µM | Inhibited NO production. | [18] |
| Primary Astrocytes | LPS | Not specified | Inhibited the release of TNF-α, IL-1β, NO, and PGE. | [3] |
| Chondrocytes | LPS (5 µg/ml) | 10, 20, 40 µM | Reduced the production of IL-1β and PGE2; Inhibited Stat3 phosphorylation and Runx2 overproduction. | [20] |
Conclusion and Future Directions
The collective evidence from in vivo and in vitro studies strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal injuries. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery to the central nervous system.
-
Clinical Trials: Rigorous, well-designed clinical trials are essential to translate the promising preclinical findings into therapeutic applications for human diseases.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the development of more potent and specific derivatives.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing therapies for neurodegenerative diseases may offer enhanced therapeutic benefits.
References
- 1. This compound Attenuated Dopaminergic Neurodegeneration via Inhibiting Neuroinflammatory Responses and Ferroptosis in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Diabetic Renal Tubulointerstitial Fibrosis via Inhibiting the AT1R/CK2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model | Aging [aging-us.com]
- 11. DL0410 Alleviates Memory Impairment in D-Galactose-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Cerebrovascular Angiogenesis, Neuronal Injury and Immune Disorder in Rats with Cerebral Ischemia/Reperfusion Injury via VEGF and Phosphorylated Nrf2 Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Surgical procedure improvement to produce rat ischemia-reperfusion injury model with intraluminal suture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. This compound ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gentiopicroside: An Initial Investigation into its Anti-Cancer Properties
A Technical Guide for Researchers and Drug Development Professionals
Gentiopicroside, a major secoiridoid glycoside constituent of Gentiana species, has garnered significant attention for its diverse pharmacological activities. Emerging evidence suggests its potential as an anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial research into this compound's anti-cancer properties, focusing on its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies employed in these seminal studies.
In Vitro Efficacy of this compound
Initial investigations have primarily focused on evaluating the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined in several studies, as summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| OVCAR-3 | Ovarian Cancer | 22.4 | 24 | [1] |
| OVCAR-3 | Ovarian Cancer | 8.2 | 48 | [1] |
| SKOV3 | Ovarian Cancer | 20 | Not Specified | [1][2][3] |
This compound has also demonstrated anti-proliferative effects against cervical cancer (HeLa) and various gastric cancer cell lines in a dose- and time-dependent manner[3][4][5]. Furthermore, it has shown activity in human hepatoma Hep3B cells[6].
Mechanisms of Anti-Cancer Action
The anti-cancer effects of this compound are attributed to several key mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.
A significant body of evidence points to this compound's ability to induce apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential (MMP) and the subsequent activation of a cascade of caspases.
In OVCAR-3 ovarian cancer cells, treatment with this compound led to a dose-dependent increase in the percentage of cells with depolarized mitochondria.[6]
| This compound Concentration (µM) | Percentage of Cells with Depolarized Mitochondria | Citation |
| 0 (Control) | 5.2% | [6] |
| 20 | 16.7% | [6] |
| 40 | 44.5% | [6] |
| 100 | 67.3% | [6] |
This loss of MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to the cleavage of proteins such as PARP-1 and cell death.[6][7] Studies have consistently shown that this compound treatment upregulates the expression of pro-apoptotic proteins like Bax, cytochrome c, cleaved caspase-9, and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2][6][7]
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in both SKOV3 and HeLa cancer cells.[2][7] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The arrest at the G2/M phase is associated with decreased expression of key regulatory proteins such as CDK1 and cyclin-B1, and an increased expression of p53 and p21.[7]
The metastatic potential of cancer cells is a major factor in cancer-related mortality. This compound has demonstrated the ability to inhibit the migration and motility of SKOV3 and HeLa ovarian and cervical cancer cells, respectively.[2][3][7] This effect is partly attributed to the downregulation of matrix metalloproteinase-2 (MMP-2) expression, an enzyme crucial for the degradation of the extracellular matrix, which is a key step in cancer cell invasion.[7]
Modulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is observed in many cancers.[6][8] this compound has been shown to down-regulate the expression of NF-κB in a dose-dependent manner in OVCAR-3 cells, thereby promoting apoptosis.[6][7]
The PI3K/Akt and MAPK signaling pathways are crucial for cell proliferation, growth, survival, and migration.[4][7][9] this compound has been found to inhibit the phosphorylation of key proteins in these pathways, including Akt, p38, and Erk1/2, in HeLa and gastric cancer cells.[7][10][11] In contrast, it elevates the phosphorylation of JNK and c-Jun, which are often associated with the induction of apoptosis.[7][12] In some gastric cancer models, this compound has been shown to inhibit the EGFR/PI3K/AKT signaling pathway.[10][13][14]
References
- 1. preprints.org [preprints.org]
- 2. This compound exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. This compound—An Insight into Its Pharmacological Significance and Future Perspectives | MDPI [mdpi.com]
- 8. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the progression of gastric cancer through modulating EGFR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the progression of gastric cancer through modulating EGFR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound-Induced gastric cancer necroptosis via the HIF-1 signaling pathway: A study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Foundational research on Gentiopicroside's hepatoprotective effects
An In-depth Technical Guide to the Foundational Research on Gentiopicroside's Hepatoprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (GPS), a secoiridoid glycoside, is the principal active component isolated from plants of the Gentiana species, which have a long history in traditional medicine for treating liver-related ailments. Modern pharmacological research has begun to substantiate these traditional uses, revealing that this compound possesses significant hepatoprotective properties.[1][2] Its therapeutic potential stems from a multi-target mechanism of action, including potent anti-inflammatory, antioxidant, anti-apoptotic, and metabolic regulatory effects.[1][2] This technical guide synthesizes the foundational research on this compound's effects on the liver, presenting key quantitative data, detailing experimental protocols, and visualizing the core molecular pathways involved.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in mice have shown that GPS is absorbed rapidly after oral administration, but it exhibits low bioavailability. This suggests that repeated dosing or the development of slow-release formulations may be necessary to maintain therapeutic concentrations.[3][4]
| Parameter | Administration | Species | Value | Reference |
| Tmax | Oral | Mice | 0.50 h | [3][4] |
| Bioavailability | Oral | Mice | 39.6% | [3][4] |
| Serum Half-life (t½) | Oral | Mice | 2.8 h | [3][4][5] |
| Serum Half-life (t½) | Intravenous | Mice | 6.1 h | [3][4][5] |
| Tissue Distribution (AUC) | Intravenous | Mice | Kidney > Serum > Liver > Spleen > Lung > ... > Brain | [3][4] |
Table 1: Pharmacokinetic Parameters of this compound in Mice.
Core Hepatoprotective Mechanisms and Signaling Pathways
This compound exerts its liver-protective effects by modulating several key signaling pathways involved in oxidative stress, inflammation, lipid metabolism, and apoptosis.
Attenuation of Oxidative Stress via Nrf2 Activation
A primary mechanism of GPS-mediated hepatoprotection is its ability to combat oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] In some contexts, this activation is initiated upstream by the PI3K/Akt signaling pathway.[6] Once activated, Nrf2 translocates to the nucleus, promoting the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and GSH-Px, thereby neutralizing reactive oxygen species (ROS) and reducing lipid peroxidation, as evidenced by lower malondialdehyde (MDA) levels.[1][6][7]
Inhibition of Inflammatory Responses via NF-κB and NLRP3
This compound demonstrates potent anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7] It prevents the degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus. This leads to a significant reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7] Furthermore, recent studies show GPS can also suppress the TLR4 and NLRP3 inflammasome pathways, which are critical drivers of inflammation in conditions like non-alcoholic steatohepatitis (NASH).[8][9]
Regulation of Lipid Metabolism via AMPK/PPARα
In models of non-alcoholic fatty liver disease (NAFLD) and alcoholic hepatosteatosis, this compound improves lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway.[8][10] AMPK activation leads to two key outcomes: the suppression of lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) and inhibiting acetyl-CoA carboxylase (ACC), and the promotion of fatty acid oxidation by upregulating peroxisome proliferator-activated receptor alpha (PPARα).[6][8][11] This dual action helps to reduce hepatic lipid accumulation.[10]
Prevention of Apoptosis
This compound protects hepatocytes from apoptosis induced by toxins like D-galactosamine/LPS.[12] It achieves this by modulating the expression of the Bcl-2 family of proteins, specifically by decreasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[12] This stabilization of the mitochondrial membrane prevents the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately inhibiting programmed cell death.[12] GPS has also been shown to attenuate the phosphorylation of pro-apoptotic kinases JNK and ERK.[12]
Quantitative Data from Preclinical Models
This compound has been evaluated in various in vivo and in vitro models of liver injury, demonstrating consistent efficacy. The following tables summarize key quantitative findings.
| Model | Species | This compound Dose | ALT | AST | MDA | SOD/GSH-Px | Reference |
| CCl4-induced | Mice | 25, 50, 100 mg/kg | ↓ | ↓ | ↓ | ↑ | [7] |
| D-GalN/LPS-induced | Mice | 40, 80 mg/kg | ↓ | ↓ | ↓ | ↑ (GSH content) | [12] |
| Tyloxapol-induced | Mice | 80 mg/kg | ↓ | ↓ | ↓ | ↑ | [6] |
| High-Fat Diet | Mice | Not specified | ↓ | ↓ | Not specified | Not specified | [13] |
| Ethanol (chronic) | Mice | 40 mg/kg | ↓ | ↓ | Not specified | Not specified | [11] |
| Acetaminophen | Mice | 50, 100, 200 mg/kg (of GM extract) | ↓ | ↓ | ↓ | ↑ | [14][15] |
Table 2: Summary of this compound's Effects on Key Biomarkers in In Vivo Models of Liver Injury. (↓ indicates a significant decrease; ↑ indicates a significant increase).
| Cell Line | Inducer | GPS Concentration | Effect | Outcome | Reference |
| HepG2 | Free Fatty Acids (FFA) | 200 µM | ↑ Nrf2, PPARα; ↓ SREBP-1c | Reduced lipid accumulation & oxidative stress | [6][11] |
| HepG2 | Palmitic Acid | Not specified | ↑ PPARα; ↓ HIF-1α | Enhanced fatty acid oxidation | [16][17] |
| HepG2 | Arachidonic Acid (30 µM) | Not specified | ↓ Apoptosis by >50%; ↑ ATP by >60% | Protection against lipotoxicity | [18][19] |
| LX-2 (HSCs) | TGF-β | 25, 50, 100 µM | ↓ Collagen I, α-SMA | Reversal of fibrotic activation | [10][11] |
| AML12 | Ethanol | Not specified | ↑ AMPKα, PPARα; ↓ SREBP1 | Inhibition of lipid accumulation | [10] |
Table 3: Summary of this compound's Effects in In Vitro Liver Cell Models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
This model is standard for studying chemical-induced hepatotoxicity and the effects of hepatoprotective agents.
-
Animals: Male mice are used and acclimatized for one week.[7]
-
Grouping: Animals are randomly assigned to groups: Control, CCl4 Model, Positive Control (e.g., Bifendate 100 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).[7]
-
Dosing: Vehicle (for control/model groups) and drugs are administered intragastrically once daily for a period of 7 days.[7]
-
Injury Induction: One hour after the final drug administration, mice (excluding the control group) are given a single intraperitoneal (IP) injection of CCl4 (often diluted in olive or corn oil).[7]
-
Sample Collection: 24 hours after CCl4 injection, animals are euthanized. Blood is collected via cardiac puncture for serum separation (for ALT, AST, cytokine analysis). Livers are excised for histopathological examination (H&E staining) and biochemical analysis of tissue homogenates (for MDA, SOD, GSH-Px levels).[7]
Free Fatty Acid (FFA)-Induced Steatosis in HepG2 Cells
This in vitro model mimics the cellular lipid accumulation characteristic of NAFLD.
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
FFA Solution Preparation: A stock solution of FFAs (typically a mixture of oleic acid and palmitic acid) is prepared by dissolving in NaOH and then complexing with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for a set period (e.g., 2 hours).[6]
-
Induction: The medium is replaced with FFA-containing medium (e.g., 1 mM) and incubated for 24 hours to induce lipid accumulation.[6]
-
Analysis:
-
Lipid Accumulation: Cells are stained with Oil Red O, and the stained lipid droplets are visualized and quantified by extracting the dye with isopropanol (B130326) and measuring absorbance.[6]
-
Cell Viability: Assessed using methods like the CCK-8 or MTT assay.[6]
-
Biochemical Analysis: Cellular lysates are used to measure triglyceride (TG) content, ROS levels, and for Western blotting to analyze protein expression in key signaling pathways (e.g., Nrf2, AMPK, SREBP-1c).[6]
-
Conclusion and Future Directions
The foundational research compiled in this guide strongly supports the hepatoprotective potential of this compound. It functions as a pleiotropic agent that mitigates liver injury by targeting oxidative stress, inflammation, aberrant lipid metabolism, and apoptosis. The quantitative data from diverse preclinical models consistently demonstrate its efficacy in reducing key markers of liver damage.
Despite these promising results, several challenges remain. The low oral bioavailability of this compound is a significant hurdle for clinical translation, necessitating research into novel drug delivery systems or formulations to enhance its pharmacokinetic profile.[1][2] While numerous signaling pathways have been identified, the precise upstream molecular targets of this compound are not fully elucidated. Future research should focus on these areas, alongside well-designed, large-scale clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound in human patients with liver diseases.[1][2]
References
- 1. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates CCl4-induced liver injury in mice by regulating the PPAR-γ/Nrf2 and NF-κB/IκB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver kinase B1/AMP-activated protein kinase-mediated regulation by this compound ameliorates P2X7 receptor-dependent alcoholic hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves NASH and liver fibrosis by suppressing TLR4 and NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates the Progression from Hepatic Steatosis to Fibrosis Induced by Chronic Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-apoptotic activity of this compound in D-galactosamine/lipopolysaccharide-induced murine fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves high-fat diet-induced NAFLD in association with modulation of host serum metabolome and gut microbiome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Gentiana manshurica Kitagawa prevents acetaminophen-induced acute hepatic injury in mice via inhibiting JNK/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] this compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 | Semantic Scholar [semanticscholar.org]
- 18. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [mdpi.com]
- 19. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentiopicroside: A Deep Dive into its Metabolic Regulatory Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gentiopicroside (GPS), a major secoiridoid glycoside primarily isolated from plants of the Gentiana species, has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence strongly indicates its potent effects on regulating glucose and lipid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on key metabolic pathways and signaling cascades. It summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its metabolic regulatory effects by modulating several key signaling pathways. The most extensively studied are the PI3K/Akt and AMPK pathways, which are central to glucose and lipid homeostasis.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical downstream signaling cascade of insulin (B600854) and various growth factors. Its activation is essential for promoting glucose uptake, glycogen (B147801) synthesis, and inhibiting gluconeogenesis. This compound has been shown to activate this pathway through multiple mechanisms:
-
FGFR1-Mediated Activation: this compound can directly bind to and activate Fibroblast Growth Factor Receptor 1 (FGFR1), which in turn stimulates the PI3K/Akt pathway. This activation enhances glucose and lipid metabolism. Knockdown of FGFR1 has been shown to reverse the activation of the PI3K/Akt pathway by GPS.[1][2]
-
Targeting PAQR3: this compound can inhibit the interaction between progestin and adipoQ receptor 3 (PAQR3) and the PI3K catalytic subunit.[3][4][5] PAQR3 is a negative regulator of the PI3K/Akt pathway. By inhibiting this interaction, GPS restores PI3K/Akt signaling, leading to improved glucose utilization and decreased lipid synthesis.[3][4][5]
-
Downstream Effects: Activated Akt phosphorylates and inactivates downstream targets like Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[3][6] By inhibiting FoxO1, this compound suppresses hepatic gluconeogenesis.[3][6]
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular energy metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This compound has been demonstrated to activate the AMPK pathway, leading to beneficial metabolic effects:
-
Upstream Activation: The precise upstream mechanism of AMPK activation by this compound is still under investigation, but it is known to influence the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[7]
-
Lipid Metabolism Regulation: Activated AMPK phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. This compound has been shown to inhibit adipogenesis by down-regulating key transcription factors like PPARγ, C/EBPα, and SREBP-1c.[7]
-
Glucose Metabolism Regulation: AMPK activation can also enhance glucose uptake in muscle cells through the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[8]
Other Relevant Pathways
-
Nrf2 Antioxidant Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.[9] This activation helps to alleviate oxidative damage and lipid accumulation associated with metabolic disorders.[9]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also influenced by this compound, particularly in the context of inflammation and cancer.[8][10] In sepsis-induced acute lung injury, GPS has been shown to decrease the phosphorylation of p38, ERK, and JNK.[11]
-
NF-κB Signaling Pathway: this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This anti-inflammatory effect is beneficial in the context of metabolic diseases, which are often associated with chronic low-grade inflammation.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on glucose and lipid metabolism.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Cell/Animal Model | GPS Concentration/Dose | Observed Effect | Reference |
| Glucose Utilization | HepG2 cells | 80 µmol/L | Similar effect to 250 µmol/L metformin (B114582) in increasing glucose utilization. | [3] |
| Glucose Uptake | L02 cells (insulin-resistant) | Not specified | Stimulated glucose uptake with a stronger effect on IR than normal cells. | [3] |
| Glycogen Synthesis & Glucose Consumption | PA-induced HepG2 cells | Starting from 20 µM | Promoted glycogen synthesis and glucose consumption. | [3] |
| Gluconeogenesis | L02 cells | Not specified | Suppressed gluconeogenesis. | [3] |
| Blood Glucose Levels | HFD and STZ-induced diabetic mice | Not specified | Discernibly decreased blood glucose levels. | [6] |
| HbA1c, GSP, FBG | db/db mice | 50, 100, and 200 mg/kg b.w. for 10 weeks | Decreased levels of HbA1c, GSP, and FBG. | [7] |
| PEPCK and G6Pase protein expression | Liver of diabetic mice | 50 mg/kg | Significantly suppressed the expression of PEPCK and G6Pase. | [6] |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | Cell/Animal Model | GPS Concentration/Dose | Observed Effect | Reference |
| Lipid Accumulation | PA-induced HepG2 cells | Starting from 20 µM | Reduced lipid accumulation. | |
| Lipid Synthesis | PA-treated HepG2 cells | Not specified | Decreased lipid synthesis. | [4][5] |
| Adipogenic Transcription Factors (PPARγ, C/EBPα, SREBP-1c) | HFD-fed mice | 50 mg/kg b.w. for 12 weeks | Inhibited all key adipogenic transcription factors. | [7] |
| Fatty Acid Transport and Synthesis Genes (FABP4, DGAT2, FAS, SDC1) | HFD-fed mice | 50 mg/kg b.w. for 12 weeks | Down-regulated the expression of these genes. | [7] |
| Serum and Liver TG levels | Male C57BL/6 mice (chronic ethanol) | 40 mg/kg b.w. | Prevented the increase in TG levels. | [7] |
| LDL-C, TG | db/db mice | 50, 100, and 200 mg/kg b.w. for 10 weeks | Decreased levels of LDL-C and TG. | [7] |
| SREBP-1c expression | FFA-induced HepG2 cells | Not specified | Inhibited SREBP-1c expression. | [3][9] |
| PPARα activation | FFA-induced HepG2 cells and Ty-treated mice | Not specified | Significantly regulated the activation of PPARα. | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) cells, normal human liver cells (L02), and rat kidney epithelial cells (NRK-52E) are commonly used.[3]
-
Induction of Metabolic Stress:
-
Insulin Resistance (HepG2, L02): Cells are often treated with high concentrations of palmitic acid (PA), typically around 0.25 mM for 24 hours, to induce insulin resistance and lipid accumulation.[3]
-
Hyperglycemia (NRK-52E): Cells are cultured in high glucose (e.g., 30 mM) medium to mimic hyperglycemic conditions.[3]
-
Free Fatty Acid-induced lipid accumulation (HepG2): Cells are exposed to 1 mM of free fatty acids (oleate/palmitate = 2:1) for up to 24 hours.[10]
-
-
This compound Treatment: GPS is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically ranging from 5 to 320 µmol/L, for 24 hours.[3]
In Vivo Animal Studies
-
Animal Models:
-
Type 2 Diabetes: db/db mice (6-week-old males) are a common model.[7] High-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) is also used to induce T2DM in mice.[4][5][6]
-
Obesity: Mice fed a high-fat diet for an extended period (e.g., 12 weeks) are used to model diet-induced obesity.[7]
-
Alcoholic Hepatosteatosis: Male C57BL/6 mice are fed with ethanol (B145695) in acute (3 days) and chronic (10 days) experiments.[7]
-
Hyperlipidemia: Tyloxapol-induced hyperlipidemia mouse model is also utilized.[9]
-
-
This compound Administration: GPS is typically administered orally via intragastric gavage at doses ranging from 40 to 200 mg/kg of body weight for several weeks.[7]
Key Assays and Analyses
-
Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules (e.g., p-PI3K, p-Akt, p-AMPK, SREBP-1c, FAS). Total protein is extracted from cells or tissues, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[3][12]
-
Real-Time Quantitative PCR (RT-qPCR): Employed to measure the mRNA expression levels of target genes involved in glucose and lipid metabolism (e.g., G6Pase, PEPCK, PPARγ, FAS). Total RNA is extracted, reverse-transcribed to cDNA, and then amplified using gene-specific primers.[11]
-
Oil Red O Staining: A qualitative method to visualize intracellular lipid accumulation in cultured cells. Cells are fixed and stained with Oil Red O solution, which stains neutral lipids red.[3][9]
-
Biochemical Assays: Commercial kits are used to measure various biochemical parameters in cell lysates or serum, including:
-
Cell Viability Assays (e.g., CCK-8, MTT): Used to assess the cytotoxicity of this compound on different cell lines.[3][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or cell culture supernatants.[11]
-
Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR): These techniques are used to confirm the direct binding of this compound to its target proteins, such as FGFR1.[1]
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates the PI3K/Akt pathway.
Caption: this compound's regulation of lipid metabolism via AMPK.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic diseases through its multifaceted effects on key signaling pathways. Its ability to activate the PI3K/Akt and AMPK pathways, coupled with its antioxidant and anti-inflammatory properties, underscores its promise in improving glucose and lipid homeostasis. The data and methodologies presented in this guide provide a solid foundation for future research aimed at further elucidating its mechanisms of action and translating these preclinical findings into clinical applications. Further investigation into its bioavailability, long-term safety, and efficacy in human subjects is warranted to fully realize its therapeutic potential.
References
- 1. This compound ameliorates glucose and lipid metabolism in T2DM via targeting FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 4. This compound targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism [base.xml-journal.net]
- 6. This compound modulates glucose homeostasis in high-fat-diet and streptozotocin-induced type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gentiopicroside Research Trends: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of recent research trends surrounding gentiopicroside, a bioactive secoiridoid glycoside predominantly isolated from plants of the Gentianaceae family. This document details its pharmacological activities, underlying mechanisms of action, and key experimental methodologies, offering a valuable resource for those involved in natural product research and drug development.
Quantitative Pharmacological Data of this compound
This compound has demonstrated a wide range of biological activities. The following tables summarize the key quantitative data from various preclinical studies, providing a comparative overview of its potency and pharmacokinetic profile.
Table 1: In Vitro Anti-inflammatory and Anticancer Activity of this compound
| Activity | Cell Line/Assay | Target/Marker | IC50 Value | Reference(s) |
| Anti-inflammatory | RAW 264.7 Macrophages (LPS-stimulated) | TNF-α/IL-6 expression | 18.2 µM | [1] |
| RAW 264.7 Macrophages (LPS-stimulated) | COX-2 activity | 42.7 µM | [1] | |
| Zebrafish model | COX-2 enzyme inhibition | ~30 µM (65 ± 5% inhibition) | [2] | |
| Anticancer | SKOV3 (Ovarian Cancer) | Proliferation | 20 µM | [3] |
| HepG2 (Hepatoma) | G2/M phase arrest | 50 µM | [1] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 1.964 µg/mL (for GkAgNPs) | [4] |
Note: IC50 values represent the concentration of this compound required to inhibit a specific biological or biochemical function by 50%.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax | Tmax | T1/2 (half-life) | Bioavailability | Reference(s) |
| Mice | Intravenous | - | - | - | 6.1 h | - | [1][5] |
| Oral | - | - | 0.50 h | 2.8 h | 39.6% | [1][5] | |
| Rats | Oral (this compound alone) | 150 mg/kg | 5.78 ± 2.24 µg/mL | 0.75 ± 0.62 h | 3.35 ± 0.76 h | - | [6] |
| Oral (Decoction of Radix Gentianae) | 150 mg/kg equivalent | 10.53 ± 3.20 µg/mL | 1.60 ± 0.76 h | - | 2.5 times higher than GPS alone | [6] | |
| Intravenous | 30 mg/kg | - | - | - | - | [6] |
Note: Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life.
Table 3: Toxicity Data for this compound
| Species | Administration Route | Parameter | Value | Reference(s) |
| Mice | - | LD50 | 1.8 g/kg | [1] |
Note: LD50: The dose required to be lethal to 50% of the tested population.
Key Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound, as cited in the literature.
Extraction and Purification of this compound
Objective: To isolate this compound from plant material, typically the roots of Gentiana species.
2.1.1. Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE)
-
Plant Material: Dried and powdered roots of Gentiana scabra Bunge (100 mesh particle size).
-
Aqueous Two-Phase System (ATPS): An optimal system is composed of 21.71% (w/w) K2HPO4 and 40.72% (w/w) ethanol.
-
Extraction Parameters:
-
Extraction Temperature: 80°C
-
Extraction Time: 31 seconds
-
Liquid-to-Solid Ratio: 11:1 (mL/g)
-
Microwave Power: 806 W
-
-
Outcome: This method yields a high extraction of this compound (65.32 ± 0.24 mg/g) with a recovery of 96.51% and a significantly higher purity in the crude extract (17.16 ± 0.25%) compared to conventional methods.
2.1.2. Fast Centrifugal Partition Chromatography (FCPC)
-
Starting Material: Ethanolic extract of Gentiana lutea roots.
-
Instrumentation: FCPC system with a 1L or 5L rotor, elution pump, automated injection valve, UV-detector, and fraction collector.
-
Solvent System: A biphasic solvent system of Ethyl Acetate: Isopropanol: Water (7:3:10 v/v/v).
-
Process Parameters (1L FCPC):
-
Flow Rate: 50 ml/min
-
Rotation Speed: 1200 rpm
-
Injected Quantity: 15g of extract
-
-
Detection: UV at 254 nm.
-
Outcome: This method achieves high purity (95.6%) and recovery (87%) of this compound in a short separation time. The process is scalable to a 5L rotor with similar efficiency.
2.1.3. Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel. To prevent decomposition of acid-labile compounds like this compound, the silica gel can be neutralized by treatment with an aqueous sodium bicarbonate solution, followed by washing and drying.
-
Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. The specific solvent system depends on the complexity of the extract and should be optimized using thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar solvent.
-
Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top to protect the silica bed.
-
Dissolve the crude extract in a minimal amount of solvent and load it onto the column. Alternatively, for insoluble samples, adsorb the extract onto a small amount of silica gel and load the dry powder onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC or HPLC.
-
Combine fractions containing pure this compound and evaporate the solvent.
-
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and an LPS-stimulated group without this compound.
-
After incubation, collect the cell culture supernatants.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2): Quantify the levels of these cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the LPS-stimulated control. Determine the IC50 value for each mediator.
Western Blot Analysis of Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/AKT.
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α) as described in the in vitro assay protocol.
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, p65, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.
Antioxidant Signaling Pathway
This compound enhances the cellular antioxidant defense system by activating the Keap1-Nrf2 pathway.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Cell Growth and Survival Signaling Pathway
This compound has been shown to modulate the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and metabolism. Its inhibitory effects on this pathway contribute to its anticancer properties.
Caption: this compound inhibits the PI3K/AKT pathway, affecting cell growth.
Conclusion and Future Perspectives
This compound continues to be a compound of significant interest due to its multifaceted pharmacological profile. The research trends highlighted in this guide demonstrate its potential as a therapeutic agent for a variety of diseases, including inflammatory disorders and cancer. However, challenges such as its low oral bioavailability remain. Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic properties, as well as further elucidation of its molecular targets to fully understand its mechanisms of action. Continued investigation into the structure-activity relationships of this compound and its derivatives may also lead to the development of more potent and selective therapeutic agents.
References
- 1. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the progression of gastric cancer through modulating EGFR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical Analysis, Isolation, and Characterization of this compound from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. Pharmacokinetic Behavior of this compound From Decoction of Radix Gentianae, Gentiana Macrophylla After Oral Administration in Rats: a Pharmacokinetic Comaprison with this compound after Oral and Intravenous Administration Alone - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea - 대한약학회 - KISS [kiss.kstudy.com]
Methodological & Application
Application Note: Quantification of Gentiopicroside in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Gentiopicroside, a secoiridoid glycoside, is a major bioactive compound found in various medicinal plants of the Gentiana species.[1][2][3] It is known for a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research.[1] This application note provides a detailed protocol for the quantification of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from complex plant extracts. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous solution and an organic solvent. This compound is identified based on its retention time compared to a certified reference standard and quantified by measuring the peak area at a specific UV wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol[4]
-
HPLC grade acetonitrile[5]
-
Ultrapure water
-
Plant material (e.g., roots of Gentiana lutea, Gentiana macrophylla, Gentiana scabra)[1][5][6]
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector[4]
-
-
Analytical balance
-
Ultrasonic bath[4]
-
Centrifuge[4]
-
Vortex mixer
-
pH meter
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol (B129727) in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.[4] These solutions are used to construct the calibration curve.
4. Sample Preparation (Plant Extracts)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved and then grind it into a fine powder (e.g., 60-mesh).[3][4]
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 100 mg).[4]
-
Add a defined volume of extraction solvent. Common solvents include:
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Sonicate the mixture for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 65°C).[4][7]
-
Reflux Extraction: Reflux the mixture for a set duration (e.g., 2 hours) at a controlled temperature (e.g., 80°C).[3]
-
Microwave-Assisted Extraction: Employ microwave irradiation at a specific power and time (e.g., 806 W for 31 seconds).[6][8]
-
-
-
Centrifugation and Filtration:
5. Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis. Method optimization may be required depending on the specific instrument and plant matrix.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)[1] | Shim-pack GIST C18 (4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Methanol[1] | A: 1% Acetic acid in waterB: Methanol[4] |
| Gradient | Isocratic or Gradient (e.g., 30:70 v/v of B:A)[4] | Gradient elution may also be used for complex extracts[5] |
| Flow Rate | 1.0 mL/min[1][4] | |
| Column Temperature | 25°C[1] | |
| Injection Volume | 10-20 µL | |
| Detection Wavelength | 254 nm or 270 nm |
6. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions at different concentrations to establish a calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be ≥ 0.999.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, reported values for this compound are an LOD of 0.083 µg/ml and an LOQ of 0.25 µg/ml.[4]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).
-
Accuracy: Determine the recovery of the method by spiking a known amount of this compound standard into a sample matrix. The recovery should be within the range of 95-105%.
-
Specificity: The method's ability to selectively quantify this compound in the presence of other components in the plant extract. This can be confirmed by comparing the retention time and UV spectrum of the peak in the sample with that of the reference standard.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Quantification by HPLC
| Parameter | Reported Value | Reference |
| Retention Time (min) | 9.7 ± 0.19 | [4] |
| Linearity Range (µg/mL) | 10 - 100 | [4] |
| Correlation Coefficient (R²) | 0.999 | [4] |
| Limit of Detection (LOD) (µg/mL) | 0.083 | [4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.25 | [4] |
| Recovery (%) | 95.6% - 95.1% | [9] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—An Insight into Its Pharmacological Significance and Future Perspectives | MDPI [mdpi.com]
- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC fingerprinting and quantification of this compound and loganic acid in Gentianae Macrophyllae Radix crude drugs [jcps.bjmu.edu.cn]
- 8. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 9. nomadlabs.eu [nomadlabs.eu]
Application Note: Simultaneous Determination of Gentiopicroside and its Metabolites by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of gentiopicroside and its major metabolites in biological matrices. This compound, a major secoiridoid glycoside from Gentiana species, undergoes significant metabolism in vivo, and understanding its pharmacokinetic profile, including its metabolites, is crucial for drug development. The method presented herein is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a primary bioactive component found in various medicinal plants of the Gentianaceae family.[1][2] It exhibits a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.[1][3][4] However, this compound is extensively metabolized by intestinal bacteria and hepatic enzymes, suggesting that its metabolites may contribute significantly to its overall therapeutic effects.[5][6][7][8] Therefore, a reliable analytical method for the simultaneous determination of this compound and its metabolites is essential for pharmacokinetic studies and to elucidate its mechanism of action. This application note provides a validated LC-MS/MS method for this purpose.
Metabolites of this compound
This compound undergoes biotransformation primarily through hydrolysis, isomerization, reduction, and oxidation.[1] Key metabolites identified in various in vitro and in vivo studies include:
-
trans-5,6-dihydro-5-hydroxymethyl-6-methyl-1H,3H-pyrano[3,4-c]pyran-1-one [5][6]
-
Aglycone intermediates [1]
The metabolic pathway is complex and involves initial hydrolysis by β-glucosidase to an intermediate aglycone, which is then converted to various metabolites.[1][3]
Experimental Protocols
Sample Preparation (Rat Plasma)
A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from plasma samples.[9]
Materials:
-
Rat plasma samples
-
This compound and metabolite reference standards
-
Internal Standard (IS) solution (e.g., Swertiamarin (B1682845) or Paeoniflorin)[2][10]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following table summarizes the precursor and product ions for this compound and its metabolites. Note that optimal collision energies should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 357.1 | 195.1 | Positive |
| 401.0 | 179.0 | Negative[2] | |
| This compound Metabolite M1 | 197.1 | 119.1 | Positive |
| This compound Metabolite M2 | 197.1 | 137.1 | Positive |
| Swertiamarin (IS) | 375.1 | 197.1 | Positive |
| Paeoniflorin (IS) | 525.1 | 121.0 | Negative[2] |
Quantitative Data Summary
The following tables present a summary of the quantitative performance of the LC-MS/MS method for this compound, adapted from published literature.[2][10][11][12]
Table 1: Method Validation Parameters for this compound in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 0.2 - 10,000 | [10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 - 20 | [2][10] |
| Intra-day Precision (%RSD) | < 11.9% | [2] |
| Inter-day Precision (%RSD) | < 11.9% | [2] |
| Accuracy (%RE) | ± 8.3% | [2] |
| Recovery | > 85% | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Dose | 150 | mg/kg | [10] |
| Cmax | 1856.3 ± 456.7 | ng/mL | |
| Tmax | 0.25 ± 0.1 | h | |
| AUC(0-t) | 2456.8 ± 567.8 | ng·h/mL | |
| t1/2 | 1.8 ± 0.5 | h |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous determination of this compound and its key metabolites in biological samples. This method is well-suited for pharmacokinetic studies and can be a valuable tool for researchers and professionals in the field of drug development and natural product research. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid and sensitive UFLC-MS/MS method for the simultaneous determination of this compound and swertiamarin in rat plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of bio-active metabolites of this compound by UPLC/Q-TOF MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—The Biologically Active Plant Metabolite—An Insight into Its Pharmacological Significance and Future Perspectives[v1] | Preprints.org [preprints.org]
- 5. Metabolism of this compound (gentiopicrin) by human intestinal bacteria. | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of this compound (gentiopicrin) by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New analytical method for the study of the metabolism of this compound in rats after oral administration by LC-TOF-MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Transformation of Gentiopicrin, a Liver Protective Active Ingredient, Based on Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound and its two active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and Pharmacokinetic Study of this compound, Geniposide, Baicalin, and Swertiamarin in Chinese Herbal Formulae after Oral Administration in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination and pharmacokinetic study of this compound, geniposide, baicalin, and swertiamarin in Chinese herbal formulae after oral administration in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Pure Gentiopicroside: A Detailed Protocol Using Column Chromatography
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentiopicroside, a major bioactive secoiridoid glycoside found in plants of the Gentiana genus, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. The isolation of high-purity this compound is crucial for accurate pharmacological studies and potential drug development. This document provides a detailed protocol for the isolation of pure this compound from Gentiana species using silica (B1680970) gel column chromatography, a widely accessible and effective method. Additionally, an overview of a high-throughput alternative, Fast Centrifugal Partition Chromatography (FCPC), is presented.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. This compound, being a moderately polar compound, can be effectively separated from other plant metabolites by selecting an appropriate combination of a polar stationary phase (silica gel) and a mobile phase of optimized polarity. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column, allowing for the isolation of pure this compound.
Experimental Protocols
Protocol 1: Isolation of this compound using Silica Gel Column Chromatography
This protocol details the step-by-step procedure for isolating this compound from a crude plant extract.
1. Plant Material and Extraction:
-
Plant Material: Dried and powdered roots of Gentiana macrophylla or other this compound-rich Gentiana species.
-
Extraction Solvent: 70% Ethanol (B145695) in water.
-
Procedure:
-
Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
2. Pre-purification (Optional but Recommended):
-
Procedure:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds like fats and chlorophylls. Discard the n-hexane layer.
-
Subsequently, partition the aqueous layer with ethyl acetate (B1210297) to extract moderately polar compounds, including this compound.
-
Collect the ethyl acetate fraction and concentrate it to dryness to yield an enriched this compound extract.
-
3. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH).
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (100% Chloroform).
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the enriched this compound extract in a minimal amount of methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the extract) to the dissolved sample.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% Chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol. A suggested gradient is as follows:
-
CHCl₃ (100%)
-
CHCl₃:MeOH (98:2)
-
CHCl₃:MeOH (95:5)
-
CHCl₃:MeOH (90:10)
-
CHCl₃:MeOH (80:20)
-
-
Collect fractions of equal volume (e.g., 20 mL) throughout the elution process.
-
4. Fraction Analysis and Pooling:
-
Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC plates coated with silica gel GF254.
-
Use a mobile phase of Chloroform:Methanol (9:1 v/v).
-
Spot a small amount of each fraction and a this compound standard on the TLC plate.
-
Develop the plate and visualize the spots under UV light at 254 nm. This compound will appear as a dark spot.
-
Alternatively, spray the plate with a 10% sulfuric acid in ethanol solution and heat until spots appear.
-
-
Pooling and Concentration:
-
Combine the fractions that show a single spot corresponding to the this compound standard.
-
Concentrate the pooled fractions under reduced pressure to obtain pure this compound.
-
5. Purity Confirmation:
-
The purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
Protocol 2: High-Throughput Isolation using Fast Centrifugal Partition Chromatography (FCPC)
FCPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, leading to high recovery and faster separation times.[4]
-
Instrumentation: FCPC system with a 1L or 5L rotor, elution pump, UV detector, and fraction collector.[4]
-
Solvent System: A biphasic system of Ethyl Acetate: Isopropyl Alcohol: Water (EtOAc: i-PrOH: H₂O) in a 7:3:10 ratio.[4]
-
Procedure:
-
Prepare the two-phase solvent system and degas it.
-
Fill the FCPC rotor with the stationary phase (aqueous phase).
-
Dissolve the crude or enriched extract in a mixture of both phases.
-
Inject the sample and begin the elution with the mobile phase (organic phase) at a defined flow rate and rotation speed (see table below).[4]
-
Monitor the eluent at 254 nm and collect fractions.[4]
-
Analyze fractions by HPLC to identify and pool those containing pure this compound.
-
Data Presentation
Table 1: Summary of Silica Gel Column Chromatography Parameters and Expected Results
| Parameter | Specification |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (MeOH) |
| Sample Loading | Dry loading |
| Detection Method | TLC with UV (254 nm) visualization |
| Purity Achieved | 98.3-99.1%[3] |
| Analytical Method | HPLC-UV |
Table 2: Operational Parameters and Performance of FCPC for this compound Isolation[4]
| Parameter | Bench Scale (1L Rotor) | Pilot Scale (5L Rotor) |
| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10) | EtOAc: i-PrOH: H₂O (7:3:10) |
| Flow Rate | 50 mL/min | 250 mL/min |
| Rotation Speed | 1200 rpm | 1000 rpm |
| Injected Quantity | 15 g | 90 g |
| Purity | 95.6% | 95.1% |
| Recovery | 87% | 89% |
| Separation Time | 46 min | 52 min |
Visualizations
Caption: Workflow for this compound Isolation.
Caption: Purification Method Selection Logic.
References
- 1. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomadlabs.eu [nomadlabs.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Gentiopicroside in in vivo animal models of inflammation
Application Notes and Protocols for Researchers and Drug Development Professionals
Gentiopicroside (GPS), a major secoiridoid glycoside extracted from plants of the Gentiana species, has demonstrated significant anti-inflammatory properties across a variety of in vivo animal models. These studies highlight its potential as a therapeutic agent for a range of inflammatory diseases. This document provides a detailed overview of the application of this compound in preclinical inflammatory models, complete with experimental protocols and a summary of key quantitative findings.
Rheumatoid Arthritis
This compound has been shown to be effective in mitigating the pathological features of rheumatoid arthritis (RA) in animal models by reducing inflammation, synovitis, and cartilage damage.[1][2]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used experimental model that mimics the pathological processes of human RA.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are typically used.[1]
-
Induction of Arthritis:
-
An emulsion is prepared by mixing chicken type II collagen with complete Freund's adjuvant (CFA).
-
On day 0, mice are immunized with an intradermal injection of this emulsion at the base of the tail.
-
A booster injection of chicken type II collagen emulsified with incomplete Freund's adjuvant is administered on day 21.[1]
-
-
This compound Administration:
-
This compound is administered orally (intragastrically) at doses of 20 and 40 mg/kg body weight for 30 days.[3]
-
-
Assessment of Arthritis:
-
Arthritic Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Paw Swelling: Paw volume and thickness are measured using a plethysmometer or caliper.
-
Histopathological Analysis: Joint tissues are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone erosion.[2][4]
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA.[3] The expression of signaling proteins like CD147, p-p38, and NF-κB in joint tissues can be assessed by Western blot or immunohistochemistry.[1]
-
Quantitative Data Summary:
| Parameter | Control Group | CIA Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |
| Arthritic Score | 0 | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
| Paw Edema | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
| Serum TNF-α | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
| Serum IL-1β | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
| Serum IL-6 | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
Signaling Pathway:
Inflammatory Bowel Disease
This compound has been investigated for its therapeutic potential in animal models of inflammatory bowel disease (IBD), such as ulcerative colitis.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used and reproducible model for studying the pathogenesis of ulcerative colitis.
Experimental Protocol:
-
Animal Model: ICR mice are commonly used.[5]
-
Induction of Colitis: Acute colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 consecutive days.[5]
-
This compound Administration: this compound is administered orally at doses of 50, 100, and 200 mg/kg once daily for 7 days.[5]
-
Assessment of Colitis:
-
Disease Activity Index (DAI): The DAI is calculated based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: A shortened colon length is indicative of inflammation. The colon is excised and its length is measured.
-
Histopathological Analysis: Colon tissue samples are fixed, sectioned, and stained with H&E to evaluate the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: The expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) in the colon tissue is measured by RT-PCR or Western blot.[5]
-
Quantitative Data Summary:
| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) | Reference |
| DAI Score | 0 | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| Colon Length | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
| Colonic TNF-α mRNA | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| Colonic IL-1β mRNA | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| Colonic IL-6 mRNA | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| Colonic COX-2 Protein | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
| Colonic iNOS Protein | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |
Experimental Workflow:
Neuroinflammation
This compound has shown neuroprotective effects in animal models of Parkinson's disease (PD) by inhibiting neuroinflammatory responses.[6][7]
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in Rats
The unilateral injection of 6-OHDA into the substantia nigra of rats is a classic model for studying the pathophysiology of PD and evaluating potential therapeutic agents.
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used.[6]
-
Induction of Parkinson's Disease: A unilateral lesion is created by stereotaxic injection of 6-OHDA into the substantia nigra.
-
This compound Administration: this compound is administered to the rats, and the specific dosage and route would be determined by the study design.[6]
-
Assessment of Neuroprotection:
-
Behavioral Tests: Motor deficits are assessed using tests such as the apomorphine-induced rotation test.
-
Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified to assess the survival of dopaminergic neurons. The activation of microglia (Iba-1 positive cells) is also evaluated.[6]
-
Biochemical Analysis: Levels of pro-inflammatory cytokines and NF-κB activity in the brain tissue are measured.[6]
-
MPTP-Induced Parkinson's Disease in Mice
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice is another widely used model of PD that recapitulates key pathological features of the disease.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are typically used.[7]
-
Induction of Parkinson's Disease: Mice are treated with MPTP to induce dopaminergic neurodegeneration.
-
This compound Administration: this compound is administered to the mice, with the dosage and route specified by the experimental design.[7]
-
Assessment of Neuroprotection:
-
Behavioral Analysis: Motor function is assessed to evaluate the therapeutic effects of this compound.
-
Pathological Assessment: Brain tissues are analyzed for pathological changes, microglial activation, and neuroinflammation.[7]
-
Mechanism of Action: The expression of key factors in signaling pathways such as the NF-κB/NLRP3/GSDMD pathway is determined by immunoblotting.[7]
-
Quantitative Data Summary (General Neuroinflammation):
| Parameter | PD Model Group | This compound Treated Group | Reference |
| TH-positive neurons | Significantly Decreased | Significantly Increased | [6] |
| Iba-1-positive microglia | Significantly Increased | Significantly Decreased | [6] |
| NF-κB activity | Significantly Increased | Significantly Decreased | [6] |
| Pro-inflammatory Cytokines | Significantly Increased | Significantly Decreased | [6][7] |
Signaling Pathway:
Sepsis-Induced Acute Lung Injury
This compound has been shown to ameliorate sepsis-induced acute lung injury (ALI) by inhibiting the inflammatory response and oxidative stress.[8][9]
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
The CLP model is considered the gold standard for inducing experimental sepsis as it closely mimics the clinical course of human sepsis.
Experimental Protocol:
-
Induction of Sepsis: Sepsis is induced by the CLP procedure, which involves laparotomy, ligation of the cecum, and puncture with a needle to allow leakage of fecal content into the peritoneal cavity.
-
This compound Administration: this compound is administered, for instance, at doses of 25 and 50 mg/kg.[8][10]
-
Assessment of Lung Injury:
-
Histopathological Analysis: Lung tissues are stained with H&E to assess the degree of inflammation and lung injury.[8][10]
-
Lung Wet-to-Dry (W/D) Ratio: The lung W/D ratio is measured as an indicator of pulmonary edema.[8][10]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The total protein content and the number of inflammatory cells in the BALF are determined.[8][10]
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF and lung tissue are measured by ELISA.[8][9] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and markers of oxidative stress (MDA, SOD, GSH) in lung tissue are also assessed.[8]
-
Quantitative Data Summary:
| Parameter | Sham Group | CLP Model Group | This compound (25 mg/kg) | This compound (50 mg/kg) | Reference |
| Lung Injury Score | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [8][10] |
| Lung W/D Ratio | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [8][10] |
| BALF TNF-α | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [8] |
| BALF IL-1β | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [8] |
| BALF IL-6 | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [8] |
| Lung MPO Activity | Normal | Significantly Increased | - | Significantly Decreased | [8] |
| Lung MDA Level | Normal | Significantly Increased | - | Significantly Decreased | [8] |
| Lung SOD Activity | Normal | Significantly Decreased | - | Significantly Increased | [8] |
Logical Relationship:
References
- 1. This compound attenuates collagen-induced arthritis in mice via modulating the CD147/p38/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Rheumatic Properties of this compound Are Associated With Suppression of ROS-NF-κB-NLRP3 Axis in Fibroblast-Like Synoviocytes and NF-κB Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 4. Frontiers | Anti-Rheumatic Properties of this compound Are Associated With Suppression of ROS-NF-κB-NLRP3 Axis in Fibroblast-Like Synoviocytes and NF-κB Pathway in Adjuvant-Induced Arthritis [frontiersin.org]
- 5. Protective effect of this compound against dextran sodium sulfate induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuated Dopaminergic Neurodegeneration via Inhibiting Neuroinflammatory Responses and Ferroptosis in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates neuroinflammation in Parkinson's disease by mediating microglial pyroptosis via the NF-κB/NLRP3/GSDMD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gentiopicroside: Protocols for Investigating its Cellular Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Gentiopicroside, a secoiridoid glycoside primarily isolated from plants of the Gentiana species, has garnered significant attention for its diverse pharmacological activities.[1][2] These include anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects.[1][2] This document provides detailed cell culture protocols and application notes for studying the multifaceted effects of this compound in a laboratory setting.
Pharmacological Effects and Mechanisms of Action
This compound exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its therapeutic potential.
Anti-Inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins (IL-1β, IL-6, IL-8).[3][4] This is achieved, in part, by inhibiting the NF-κB and MAPK signaling pathways.[1][2] Studies in RAW 264.7 macrophage cells have demonstrated its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]
Anti-Cancer Activity: In various cancer cell lines, this compound has been observed to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.[3][6] For instance, in HeLa cervical cancer cells, it induces apoptosis through the mitochondrial pathway and causes G2/M phase cell cycle arrest.[6] It also inhibits the migration of HeLa cells by regulating matrix metalloproteinase expression via the MAPK and Akt signaling pathways.[6] In SKOV3 ovarian cancer cells, this compound has an IC50 of 20 µM and induces apoptosis and G2/M phase arrest.[3][7]
Hepatoprotective and Neuroprotective Roles: this compound demonstrates protective effects on liver cells by mitigating damage induced by chemicals and alcohol, regulating lipid metabolism, and reducing fibrosis.[1][2] It has been shown to protect HepG2 cells from free fatty acid-induced lipid accumulation and oxidative damage.[8] Furthermore, it exhibits neuroprotective properties by reducing amyloid-β accumulation and protecting dopaminergic neurons.[1][2] In astrocytes, it can inhibit inflammatory responses, thereby protecting neurons from secondary damage.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| SKOV3 (Ovarian Cancer) | MTT | 20 µM | IC50 | [3][7] |
| HeLa (Cervical Cancer) | MTT | Dose-dependent | Anti-proliferative | [6] |
| T98G (Glioblastoma) | MTT | Not specified | Anti-proliferative | [3] |
| A549 (Lung Cancer) | MTT | Not specified | Anti-proliferative | [3] |
| MCF7 (Breast Cancer) | MTT | Not specified | Anti-proliferative | [3] |
| HT-29 (Colon Cancer) | MTT | Not specified | Anti-proliferative | [3] |
| RA-FLS | MTT | 5-25 µM | No effect on viability | [3] |
| RA-FLS | MTT | 50-100 µM | Increased viability | [3] |
| HepG2 | MTT | < 320 µM | No cytotoxicity | [3] |
Table 2: Effects of this compound on Protein Expression and Signaling
| Cell Line | Target Pathway/Protein | Concentration | Effect | Reference |
| HeLa | MAPK, Akt | Not specified | Inhibition of migration | [6] |
| SKOV3 | Bax/Bcl-2 | Not specified | Altered ratio | [7] |
| RAW 264.7 | iNOS, COX-2 | 25, 50, 100 µg/mL | Inhibition of expression | [3] |
| RA-FLS | p-p38MAPK, NF-κB-p65 | Not specified | Down-regulation | [3] |
| HepG2 | PI3K/AKT, Nrf2, PPARα | 5–320 µmol/L | Activation/Regulation | [3][8] |
| HepG2 | SREBP-1c | Not specified | Inhibition | [3][8] |
| Aortic Rings | p-Akt, p-MYPT1, p-MLC | 160 µM | Inhibition | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HeLa, SKOV3, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-MAPK, MAPK, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Denature the protein samples by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).[14]
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Set up appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Analyze the data using flow cytometry software to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying this compound's effects.
Caption: Key signaling pathways modulated by this compound.
Caption: A general workflow for studying this compound's effects.
References
- 1. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 5. Synthesis, and anti-inflammatory activities of this compound derivatives [cjnmcpu.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Produces Endothelium-Independent Vasodilation by Deactivating the PI3K/Akt/Rho-Kinase Pathway in Isolated Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Gentiopicroside Formulations with Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of formulation strategies to enhance the oral bioavailability of gentiopicroside, a bioactive compound with promising therapeutic potential but limited oral absorption. Detailed experimental protocols for the preparation of various formulations, in vivo pharmacokinetic studies, and analytical methods are presented. Additionally, quantitative data from relevant studies are summarized in tabular format for easy comparison, and key pathways and workflows are visualized using diagrams.
Introduction to this compound and its Bioavailability Challenges
This compound is a major secoiridoid glycoside found in plants of the Gentiana species, which has been traditionally used in herbal medicine. It exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. However, the clinical application of this compound is hampered by its low oral bioavailability.[1][2] This poor bioavailability is attributed to several factors, including its high hydrophilicity, which limits its ability to cross intestinal epithelial cell membranes, and significant metabolism by intestinal bacteria.[1][3][4] To overcome these limitations, various formulation strategies have been developed to improve the oral absorption and systemic exposure of this compound.
Formulation Strategies and Comparative Pharmacokinetic Data
Several advanced drug delivery systems have been investigated to enhance the oral bioavailability of this compound. These include this compound-phospholipid complexes (GTP-PC), self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanoparticles. The following tables summarize the pharmacokinetic parameters of this compound in various formulations from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of this compound and its Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (GPS) Suspension | 150 | 5.78 ± 2.24 | 32.67 ± 12.9 | 100 | [4] |
| This compound-Phospholipid Complex (GTP-PC) Suspension | Equivalent to 50 mg/kg GTP | 2.13 ± 0.21 | 11.45 ± 2.01 | 218 | [5] |
| GTP-PC in Oil Solution | Equivalent to 50 mg/kg GTP | 3.01 ± 0.32 | 16.23 ± 2.11 | 309 | [5] |
| This compound-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (GTP-PC-SNEDDS) | Equivalent to 50 mg/kg GTP | 3.52 ± 0.41 | 22.01 ± 3.12 | 419 | [5] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of various this compound formulations and for conducting in vivo pharmacokinetic studies.
Preparation of this compound-Phospholipid Complex (GTP-PC)
Objective: To prepare a this compound-phospholipid complex to improve its lipophilicity and membrane permeability.
Materials:
-
This compound (purity >98%)
-
Soybean phosphatidylcholine (SPC)
-
Tetrahydrofuran (B95107) (THF)
-
Rotary evaporator
-
Magnetic stirrer
Protocol:
-
Weigh this compound and soybean phosphatidylcholine in a 1:2 molar ratio.
-
Transfer the weighed powders to a round-bottom flask.
-
Add a sufficient volume of tetrahydrofuran to dissolve the mixture completely.
-
Stir the solution at 40°C for 4 hours using a magnetic stirrer.[5]
-
After stirring, remove the tetrahydrofuran using a rotary evaporator under vacuum at 40°C until a dry, thin film is formed.
-
The resulting dried residue is the this compound-phospholipid complex (GTP-PC).
-
Store the GTP-PC in a desiccator until further use.
Preparation of this compound-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (GTP-PC-SNEDDS)
Objective: To formulate a self-nanoemulsifying drug delivery system of the this compound-phospholipid complex to enhance its oral absorption.
Materials:
-
This compound-Phospholipid Complex (GTP-PC)
-
Oil phase: Maisin 35-1 and Miglyol 812N
-
Surfactant: Labrasol and Cremophor EL
-
Co-surfactant: Transcutol P
-
Vortex mixer
-
Magnetic stirrer
Protocol:
-
Prepare the blank SNEDDS formulation by mixing the oil phase, surfactant, and co-surfactant. The optimal ratio is Maisin 35-1:Miglyol 812N (30% w/w), Labrasol:Cremophor EL (1:4, 40% w/w), and Transcutol P (30% w/w).[5]
-
Stir the mixture at 37°C until a clear and homogenous solution is formed.
-
Prepare the GTP-PC-SNEDDS by adding the GTP-PC to the blank SNEDDS formulation at a weight ratio of 1:10 (GTP-PC:blank SNEDDS).[5]
-
Stir the mixture at 37°C for 24 hours.[5]
-
Allow the formulation to stand at room temperature for 48 hours to form a stable GTP-PC-SNEDDS.[5]
-
The resulting formulation should be a clear, yellowish, oily liquid.
Preparation of this compound-Loaded PLGA Nanospheres
Objective: To encapsulate this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanospheres for sustained release and improved bioavailability.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Dissolve a specific amount of PLGA in dichloromethane to prepare the organic phase.
-
Dissolve this compound in the PLGA solution.
-
Prepare the aqueous phase by dissolving PVA in deionized water (e.g., 1% w/v).
-
Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.
-
Collect the formed nanospheres by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanosphere pellet with deionized water to remove excess PVA and un-encapsulated this compound.
-
Resuspend the final nanosphere formulation in deionized water or freeze-dry for long-term storage.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., suspension, GTP-PC, GTP-PC-SNEDDS)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical instruments for this compound quantification (HPLC or LC-MS/MS)
Protocol:
-
Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fast the rats overnight (12 hours) before oral administration of the formulations, with free access to water.
-
Divide the rats into different groups, with each group receiving a specific formulation.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., equivalent to 50 mg/kg of this compound).[5]
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Analytical Method for this compound Quantification in Rat Plasma by HPLC
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Deionized water
-
Plasma samples from the pharmacokinetic study
-
This compound standard
-
Internal standard (e.g., theophylline)
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-10 min, 10-30% A; 10-15 min, 30-50% A; 15-20 min, 50-10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios (this compound/internal standard) on the calibration curve.
-
Visualizations
Proposed Metabolic Pathway of this compound by Intestinal Microbiota
Caption: Metabolic pathway of this compound in the intestine.
Experimental Workflow for Evaluating this compound Formulations
Caption: Workflow for formulation and evaluation.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome bioavailability barriers.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of this compound (gentiopicrin) by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound (gentiopicrin) by human intestinal bacteria. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetic behavior of this compound from decoction of Radix Gentianae, Gentiana macrophylla after oral administration in rats: a pharmacokinetic comaprison with this compound after oral and intravenous administration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gentiopicroside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of gentiopicroside derivatives. This compound, a secoiridoid glycoside primarily isolated from plants of the Gentiana species, has attracted significant attention due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][2] However, its high hydrophilicity can limit its bioavailability and therapeutic efficacy.[3] Consequently, the synthesis of this compound derivatives with improved pharmacological profiles is a key area of research in drug discovery and development.
These notes cover three main synthetic strategies:
-
Semi-synthesis: Modification of the natural this compound molecule.
-
Chemoenzymatic Synthesis: A combination of chemical synthesis and enzymatic catalysis.
-
Total Synthesis: The complete chemical synthesis from simple starting materials.
Application Note 1: Semi-Synthesis of this compound Derivatives
Semi-synthesis, starting from the readily available natural product this compound, is the most common and practical approach for generating a wide array of derivatives.[3][4][5][6] This strategy allows for the targeted modification of specific functional groups on the this compound scaffold to enhance its biological activity, improve its pharmacokinetic properties, or probe structure-activity relationships (SAR).
Key modifications often target the hydroxyl groups of the glucose moiety or the vinyl group of the secoiridoid core. Acylation, etherification, and the introduction of hydrophobic moieties are common strategies to decrease polarity and potentially enhance cell membrane permeability.[3][4] For instance, the introduction of hydrophobic acyl chlorides to the this compound structure has been shown to yield derivatives with potent anti-inflammatory activities, in some cases exceeding that of the commercial drug celecoxib.[3][5]
Protocol 1: Synthesis of Acyl Derivatives of this compound as Cyclooxygenase-2 (COX-2) Inhibitors
This protocol is adapted from a study by Zhang et al. (2022) and describes the synthesis of this compound derivatives with enhanced anti-inflammatory activity.[5][6] The primary objective of this modification is to reduce the polarity of this compound by introducing hydrophobic acyl groups, thereby potentially improving its oral bioavailability and efficacy.[3]
Materials:
-
This compound (≥98% purity)
-
Anhydrous Pyridine (B92270)
-
Acyl chlorides (e.g., benzoyl chloride, cinnamoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Acylation Reaction: Cool the solution to 0°C in an ice bath. Add the respective acyl chloride (1.2 mmol) dropwise to the solution while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/petroleum ether, 2:1 v/v).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to afford the desired acyl derivative.
-
Characterization: Characterize the purified derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome:
This procedure is expected to yield a variety of acylated this compound derivatives. For example, using different acyl chlorides, a series of 21 novel derivatives were synthesized with yields ranging from 42.1% to 66.3%.[7]
Application Note 2: Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis offers a powerful strategy for the selective modification of complex molecules like this compound. Enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild conditions, which can be challenging to achieve through purely chemical methods. For the synthesis of this compound derivatives, enzymatic approaches can be particularly useful for glycosylation of the aglycone or for selective modifications of the sugar moiety.
Protocol 2: General Procedure for Enzymatic Acylation of this compound
This protocol outlines a general method for the regioselective acylation of this compound using an immobilized lipase (B570770), which can offer advantages in terms of catalyst recovery and reuse.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Molecular sieves (4 Å)
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry flask, dissolve this compound (0.5 mmol) in the anhydrous organic solvent (20 mL).
-
Addition of Reagents: Add the acyl donor (5 mmol) and immobilized lipase (e.g., 100 mg of Novozym 435) to the solution. Add activated molecular sieves to maintain anhydrous conditions.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 45°C) for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the acylated this compound derivative.
-
Characterization: Characterize the final product using spectroscopic methods (NMR, MS).
Application Note 3: Towards the Total Synthesis of this compound
The total synthesis of this compound is a formidable challenge due to the stereochemically complex and sensitive nature of the secoiridoid core and the stereoselective installation of the glucose moiety. To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. However, significant progress has been made in the synthesis of the core structures of related secoiridoid and iridoid natural products.
A plausible total synthesis strategy would involve two main phases: the stereoselective synthesis of the this compound aglycone (gentiopicral) and the subsequent glycosylation. The synthesis of the aglycone would require the careful construction of the bicyclic core with control over multiple stereocenters. Glycosylation of the complex aglycone would then need to be achieved with high stereoselectivity to form the desired β-glycosidic linkage. Given the complexity, this approach is primarily of academic interest and for the synthesis of derivatives that are inaccessible through semi-synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data for selected semi-synthesized this compound derivatives with reported anti-inflammatory and antiviral activities.
| Compound ID | R Group (Modification) | Yield (%) | Anti-inflammatory Activity (IC₅₀ µM) | Antiviral Activity (IC₅₀ µM) | Reference |
| PL-2 | 4-Chlorobenzoyl | 65.4 | 15.2 ± 1.3 (COX-2) | Not Reported | [3] |
| PL-7 | 4-Bromobenzoyl | 54.5 | 12.8 ± 1.1 (COX-2) | Not Reported | [3] |
| PL-8 | 4-Iodobenzoyl | 43.9 | 13.5 ± 1.2 (COX-2) | Not Reported | [3] |
| P23 | 4-Difluoromethoxyphenylacetyl | 57.26 (in vivo inhibition) | Not Reported (IC₅₀) | Not Reported | [5][6] |
| 11a | 2',3',6'-tri-O-benzoyl-4'-O-methylsulfonyl | Not Reported | Not Reported | 39.5 (Anti-influenza) | [1] |
| 13d | 4'-fluoro-4'-deoxy | Not Reported | Not Reported | 45.2 (Anti-influenza) | [1] |
| 16 | 2',3',6'-Tri-O-benzoyl-4',5'-olefin | Not Reported | Not Reported | 44.0 (Anti-influenza) | [1] |
Visualizations
References
- 1. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and anti-inflammatory activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products | Department of Chemistry [chem.uga.edu]
- 5. ir.cftri.res.in [ir.cftri.res.in]
- 6. Glycosylation: New methodologies and applications Home [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gentiopicroside as a Phytochemical Standard
Introduction
Gentiopicroside is a secoiridoid glycoside that is the primary bitter compound isolated from the roots of plants belonging to the Gentiana genus, commonly known as gentian root.[1] It serves as a crucial bioactive marker for the quality control and standardization of various herbal preparations and is recognized for its diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.[2][3] this compound exerts its therapeutic potential by modulating key signaling pathways, including NF-κB, MAPK, and PI3K/AKT.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis, catering to researchers, scientists, and drug development professionals.
Chemical Properties and Storage
This compound is an off-white crystalline powder that is readily soluble in methanol (B129727) and water but nearly insoluble in ether.[5] Proper storage of the this compound standard is critical to maintain its stability and ensure accurate analytical results.
| Property | Value |
| CAS Number | 20831-76-9 |
| Molecular Formula | C₁₆H₂₀O₉ |
| Molecular Weight | 356.33 g/mol |
| Melting Point | 191°C |
| Solubility | Soluble in DMSO, Ethanol (B145695) (with sonication), and Water (20 mg/mL)[5] |
| Storage Conditions | Store at -18°C or below in a dry, dark place.[1][6] The compound is hygroscopic.[5] |
Section 1: Extraction of this compound from Plant Material
This section outlines various methods for extracting this compound from its primary natural source, the roots of Gentiana species. The choice of extraction method can significantly impact the yield and purity of the obtained this compound.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for obtaining this compound.
Protocol:
-
Sample Preparation: Weigh 0.5 g of powdered Gentiana macrophylla root and place it in a 100 mL stoppered conical flask.[7]
-
Extraction: Add a suitable volume of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic cleaner (250W, 20KHz) and sonicate for a specified duration. An orthogonal L9 (3⁴) test suggested optimal conditions to be a 15-fold volume of 50% ethanol for 30 minutes.[8]
-
Filtration: Filter the extract through a 0.45 μm polyamide filtration membrane.[7]
-
Sample for Analysis: The filtered solution is ready for HPLC analysis.
Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE)
This novel method allows for the simultaneous extraction and purification of this compound.[9]
Protocol:
-
System Composition: The optimal aqueous two-phase system consists of 21.71% (w/w) K₂HPO₄ and 40.72% (w/w) ethanol.[9]
-
Extraction Conditions:
-
Phase Separation: After extraction, the two phases are separated. This compound will be partitioned into one of the phases, resulting in a higher purity extract.[9] Under these conditions, a high extraction yield (65.32 ± 0.24 mg/g) and recovery (96.51%) can be achieved.[9][10]
Section 2: Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and research purposes. The following are validated analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of this compound.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 40 μg/mL) in methanol.[12] Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare the sample extract as described in the extraction protocols.
-
Quantification: Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.[13]
Quantitative Data for HPLC Methods
| Parameter | Value | Reference |
| Linearity Range | 10 - 100 µg/mL | [14] |
| Correlation Coefficient (R²) | 0.999 | [14] |
| Limit of Detection (LOD) | 0.083 µg/mL | [14] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [14] |
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
UFLC-MS/MS offers high sensitivity and selectivity for the determination of this compound, especially in biological matrices.[15]
Protocol:
-
Chromatographic System: A UFLC system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation: For plasma samples, liquid-liquid extraction with ethyl acetate-isopropanol (95:5, v/v) is effective.[15]
-
Quantification: An internal standard, such as paeoniflorin, is used for quantification.[15]
Quantitative Data for UFLC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range | 20 - 10,000 ng/mL | [15] |
| Limit of Detection (LOD) | 4 ng/mL | [15] |
| Limit of Quantification (LOQ) | 20 ng/mL | [15] |
| Intra-day Precision (RSD) | < 11.9% | [15] |
| Inter-day Precision (RSD) | < 11.9% | [15] |
| Accuracy (RE) | within ±8.3% | [15] |
Section 3: Signaling Pathways and Experimental Workflows
This compound's pharmacological effects are mediated through various signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams illustrate key pathways and a typical experimental workflow for phytochemical analysis.
Caption: Experimental workflow for this compound analysis.
Caption: this compound inhibits the NF-κB signaling pathway.[2]
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. This compound CAS#: 20831-76-9 [m.chemicalbook.com]
- 6. This compound = 98 HPLC 20831-76-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC fingerprinting and quantification of this compound and loganic acid in Gentianae Macrophyllae Radix crude drugs [jcps.bjmu.edu.cn]
- 9. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous determination of this compound and its two active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sxgreenfine.com [sxgreenfine.com]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapid and sensitive UFLC-MS/MS method for the simultaneous determination of this compound and swertiamarin in rat plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Gentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside, a secoiridoid glycoside predominantly found in plants of the Gentiana species, is a bioactive compound with a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and antioxidant effects.[1] The assessment of its antioxidant capacity is a critical step in elucidating its therapeutic potential, particularly for conditions associated with oxidative stress. This document provides detailed protocols for commonly employed in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant properties of this compound. Additionally, it explores the Keap1-Nrf2 signaling pathway, a key mechanism underlying the cellular antioxidant response that may be modulated by this compound.[2][3][4]
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using various assays. Below is a summary of reported antioxidant activities for extracts containing this compound. It is important to note that these values are for plant extracts and not for the pure compound, and therefore should be used for reference purposes. Researchers are encouraged to generate data for pure this compound using the protocols provided.
| Extract/Compound | Assay | IC50 / Value | Reference |
| Methanolic Extract of Gentiana kurroo (containing this compound) | DPPH | 114 µg/mL | [5] |
| Methanolic Extract of Gentiana kurroo (containing this compound) | Hydrogen Peroxide | 109.9 µg/mL | [5] |
| Methanolic Extract of Gentiana kurroo (containing this compound) | Superoxide | 74.63 µg/mL | [5] |
| Ethyl Acetate (B1210297) Fraction of Gentiana asclepiadea L. Roots Extract | DPPH | 40.96 µg/mL | [6] |
| n-Butanol Fraction of Gentiana lutea L. Root Extract (high in this compound) | DPPH | - | [7] |
| This compound (Pure Compound) | - | Data not available in the searched literature | - |
| Ascorbic Acid (Standard) | DPPH | ~5-10 µg/mL (Typical) | - |
| Trolox (Standard) | ABTS | ~2-5 µM (Typical) | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
a. Reagents and Materials:
-
This compound (≥98% purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of this compound or the standard solution to the corresponding wells.
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
a. Reagents and Materials:
-
This compound (≥98% purity)
-
ABTS
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
b. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of this compound or the standard solution to the corresponding wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
Caption: Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored at 593 nm.
a. Reagents and Materials:
-
This compound (≥98% purity)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath
b. Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using a series of ferrous sulfate solutions (e.g., 100-1000 µM).
-
-
Assay Protocol:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound dilutions or ferrous sulfate standards to the corresponding wells.
-
Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as µM of Fe(II) equivalents per µM of this compound.
Caption: Workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
a. Reagents and Materials:
-
This compound (≥98% purity)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
b. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a working solution of fluorescein by diluting the stock solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using a series of Trolox solutions.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the this compound dilutions, Trolox standards, or buffer (for blank) to the corresponding wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
Caption: Workflow for the ORAC antioxidant assay.
Potential Signaling Pathway: Keap1-Nrf2
In addition to direct radical scavenging, this compound may exert its antioxidant effects by modulating cellular signaling pathways. One of the most important pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[2][3][4] In vitro studies have shown that this compound can regulate the Keap1-Nrf2 pathway in human keratinocytes and HepG2 cells.[2][3]
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[4]
Caption: this compound-mediated activation of the Keap1-Nrf2 antioxidant pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Analysis, Isolation, and Characterization of this compound from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical composition, antioxidant and antigenotoxic activities of different fractions of Gentiana asclepiadea L. roots extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Gentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside is a secoiridoid glycoside that is the principal active component of several medicinal plants from the Gentiana species. It exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][2] A thorough understanding of its pharmacokinetic profile is essential for its development as a therapeutic agent. These application notes provide detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodent models, covering experimental design, sample collection, and bioanalytical methods.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound from various preclinical studies. This allows for a comparative overview of its behavior under different experimental conditions.
| Parameter | Species (Strain) | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| This compound | Mice | Intravenous | - | - | - | 6.1 | - | [3][4] |
| This compound | Mice | Oral | - | - | 0.50 | 2.8 | 39.6 | [3][4] |
| This compound | Rats | Intravenous | 30 mg/kg | - | - | - | - | [5] |
| This compound | Rats | Oral | 150 mg/kg | 5.78 ± 2.24 | 0.75 ± 0.62 | 3.35 ± 0.76 | - | [5] |
| This compound (from Radix Gentianae decoction) | Rats | Oral | 150 mg/kg | 10.53 ± 3.20 | 1.60 ± 0.76 | - | - | [5] |
| This compound (from Gentiana macrophylla decoction) | Rats | Oral | 150 mg/kg | 7.43 ± 1.64 | 2.08 ± 0.74 | - | - | [5] |
| This compound | Rats (Wistar) | Oral | 150 mg/kg | - | - | 3.35 ± 0.76 | - | [6] |
| This compound (from Gentianae decoction) | Rats (Wistar) | Oral | 150 mg/kg | - | - | 6.21 ± 3.07 | - | [6] |
| This compound (from Longdan Xiegan Tang) | Rats (Wistar) | Oral | 150 mg/kg | - | - | 3.83 ± 1.54 | - | [6] |
Experimental Protocols
Animal Models and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g) or male C57BL/6J mice (20-25 g) are commonly used.[7][8][9]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide standard chow and water ad libitum. Animals should be fasted overnight (approximately 12 hours) with free access to water before drug administration.[10]
This compound Formulation and Administration
a. Intravenous (IV) Administration
-
Formulation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Procedure (Rat Tail Vein Injection):
b. Oral (PO) Administration
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or distilled water.[10][14]
-
Procedure (Oral Gavage in Rats):
-
Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion length for the gavage needle.[15]
-
Use a ball-tipped gavage needle (16-18 gauge for rats).[15]
-
Gently insert the needle into the esophagus and administer the formulation directly into the stomach.[14][16]
-
Record the exact time of administration.
-
Blood Sample Collection
-
Method: Collect blood samples from the tail vein, saphenous vein, or via retro-orbital sinus puncture.[17][18] For terminal studies, cardiac puncture can be used.
-
Time Points: Collect blood at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10][19] For IV administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial.
-
Sample Volume: Collect approximately 200-300 µL of blood at each time point into heparinized tubes.
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at approximately 3,000-5,000 rpm for 10 minutes at 4°C to separate the plasma.[2]
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Tissue Distribution Study (Optional)
-
Procedure:
-
At the end of the pharmacokinetic study (or at specific time points in a separate cohort of animals), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[20]
-
Perfuse the circulatory system with cold saline to remove blood from the organs.
-
Carefully dissect the desired organs (e.g., liver, kidney, heart, lung, spleen, brain).[21][22]
-
Rinse the organs with cold saline, blot dry, and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation or liquid-liquid extraction. For example, add acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (95:5, v/v) to the plasma sample.[23]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[23]
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A C18 column (e.g., ACQUITY UPLC® BEH C18, 2.1×50mm, 1.7μm).[6]
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), often in negative or positive mode.[6][23]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., swertiamarin (B1682845) or paeoniflorin).[6][23] For this compound, a common transition is m/z 401.0 → 179.0 in negative mode.[23]
-
Pharmacokinetic Data Analysis
-
Method: Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[1][3][24]
-
Parameters to Calculate:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Software: Utilize specialized pharmacokinetic software for calculations (e.g., Phoenix WinNonlin, MATLAB SimBiology).[25]
Mandatory Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma sample preparation [bio-protocol.org]
- 3. allucent.com [allucent.com]
- 4. mdpi.com [mdpi.com]
- 5. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 6. Simultaneous determination of this compound and its two active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents alcoholic liver damage by improving mitochondrial dysfunction in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates acute myocardial infarction injury in rats by disrupting Nrf2/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound isolated from Gentiana scabra Bge. inhibits adipogenesis in 3T3-L1 cells and reduces body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Intravenous Injection in the Rat (using the tail vein) [norecopa.no]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 21. surgery.pitt.edu [surgery.pitt.edu]
- 22. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]
- 23. A rapid and sensitive UFLC-MS/MS method for the simultaneous determination of this compound and swertiamarin in rat plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. quantics.co.uk [quantics.co.uk]
- 25. mathworks.com [mathworks.com]
Gentiopicroside: A Promising Natural Compound for Anti-Diabetic Research
Application Notes and Protocols for Researchers
Gentiopicroside (GPS), a major secoiridoid glycoside extracted from plants of the Gentiana species, is emerging as a significant bioactive compound with potent anti-diabetic properties. These application notes provide a comprehensive overview of the use of this compound in studying and mitigating diabetic effects, complete with detailed experimental protocols and a summary of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in diabetes research.
Mechanisms of Action
This compound exerts its anti-diabetic effects through multiple signaling pathways, primarily by improving insulin (B600854) sensitivity, regulating glucose and lipid metabolism, and reducing inflammation and oxidative stress.
Key Signaling Pathways Modulated by this compound:
-
PI3K/AKT/FOXO1 Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This activation leads to the phosphorylation of Forkhead box protein O1 (FOXO1), a key transcription factor.[1][2] Phosphorylated FOXO1 is excluded from the nucleus, which in turn suppresses the expression of gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), thereby inhibiting hepatic gluconeogenesis.[1][2][3]
-
FGFR1/PI3K/AKT Pathway: this compound can directly bind to and activate Fibroblast Growth Factor Receptor 1 (FGFR1).[4] This interaction triggers the downstream PI3K/AKT pathway, contributing to improved glucose and lipid metabolism.[4][5]
-
AMPK Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activated AMPK enhances glucose uptake and utilization in peripheral tissues and suppresses lipid synthesis.
-
PPAR-γ/AMPK/ACC Pathway: In the context of diabetic complications like peripheral neuropathy, this compound has been found to modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)/AMPK/Acetyl-CoA Carboxylase (ACC) signaling pathway.[6] This action helps in regulating dyslipidemia and improving nerve blood flow.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo and in vitro studies on the anti-diabetic effects of this compound.
Table 1: In Vivo Studies on the Effects of this compound in Diabetic Animal Models
| Animal Model | This compound Dosage | Duration of Treatment | Key Findings | Reference |
| High-Fat Diet (HFD) and Streptozotocin (STZ)-induced diabetic mice | 50 mg/kg/day (oral gavage) | 7 weeks | Significantly decreased blood glucose levels, improved glucose intolerance and insulin resistance, and reduced hepatic steatosis.[2] | [2] |
| db/db mice | 50, 100, 200 mg/kg/day (intragastrically) | 10 weeks | Ameliorated metabolism of lipids and glucose, confirmed by decreased levels of HbA1c, GSP, LDL-C, and TG.[5] | [5] |
| STZ-induced diabetic rats | Not specified | Not specified | Ameliorated diabetic peripheral neuropathy by improving nerve conduction velocity and regulating dyslipidemia.[6] | [6] |
Table 2: In Vitro Studies on the Effects of this compound
| Cell Line | This compound Concentration | Treatment Condition | Key Findings | Reference |
| HepG2 cells | 5–320 µmol/L | Palmitic acid (PA)-induced insulin resistance | Increased glucose utilization, with 80 µmol/L of GPS showing effects similar to 250 µmol/L of metformin.[7] | [7] |
| HepG2 cells | 20, 40, 80 µM | Palmitic acid (PA)-induced insulin resistance | Promoted glycogen (B147801) synthesis and glucose consumption, and reduced lipid accumulation starting from 20 µM.[5] | [5] |
Experimental Protocols
In Vitro Glucose Uptake Assay in HepG2 Cells
This protocol describes how to assess the effect of this compound on glucose uptake in human liver cancer (HepG2) cells, a common model for studying hepatic glucose metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (GPS)
-
Palmitic Acid (PA)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, treat the cells with 0.25 mM palmitic acid for 24 hours.
-
This compound Treatment: After the induction period, replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 40, 80 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., metformin).
-
Glucose Starvation: Following treatment, wash the cells twice with PBS and then incubate in serum-free, glucose-free DMEM for 3 hours.
-
2-NBDG Uptake: After starvation, add 100 µL of DMEM containing 50 µM 2-NBDG to each well and incubate for 1 hour at 37°C.
-
Measurement: After the incubation, wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 465 nm and emission at 540 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Normalize the data to the control group.
In Vivo Anti-Diabetic Study in a High-Fat Diet and Streptozotocin-Induced Mouse Model
This protocol outlines the induction of a type 2 diabetes model in mice and the subsequent evaluation of the anti-diabetic effects of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% of calories from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound (GPS)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week with free access to standard chow and water.
-
Induction of Insulin Resistance: Feed the mice a high-fat diet for 4-8 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Induction of Diabetes: After the HFD feeding period, fast the mice overnight (12-14 hours). Inject a single low dose of STZ (e.g., 40-110 mg/kg body weight), freshly dissolved in cold citrate buffer, intraperitoneally.[8][9] The control group receives an injection of citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 3-7 days after STZ injection. Mice with fasting blood glucose levels ≥ 11.1 mmol/L (or 200 mg/dL) are considered diabetic and are used for the study.[2][9]
-
Grouping and Treatment: Randomly divide the diabetic mice into different groups: a diabetic model group, a positive control group (e.g., metformin), and this compound treatment groups (e.g., 50, 100, 200 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle orally by gavage daily for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption weekly. Measure fasting blood glucose levels regularly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight, then administer a glucose solution (2 g/kg body weight) orally. Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. Fast the mice for 4-6 hours, then inject insulin (0.75 IU/kg body weight) intraperitoneally. Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-injection.
-
Sample Collection and Analysis: At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, HbA1c). Euthanize the mice and collect tissues (e.g., liver, pancreas, adipose tissue) for histological and molecular analysis (e.g., Western blotting, RT-qPCR).
Visualization of Signaling Pathways and Workflows
Caption: this compound activates the PI3K/AKT pathway, leading to FOXO1 phosphorylation and reduced gluconeogenesis.
Caption: Workflow for in vivo evaluation of this compound's anti-diabetic effects in mice.
These protocols and data provide a solid foundation for researchers to explore the therapeutic potential of this compound in the context of diabetes and related metabolic disorders. As with any experimental work, optimization of specific conditions and concentrations may be necessary for different laboratory settings.
References
- 1. This compound modulates glucose homeostasis in high-fat-diet and streptozotocin-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates glucose homeostasis in high-fat-diet and streptozotocin-induced type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates glucose and lipid metabolism in T2DM via targeting FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Diabetic Peripheral Neuropathy by Modulating PPAR- Γ/AMPK/ACC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
Gentiopicroside: Application Notes and Protocols for Investigating Skin Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiopicroside (GPS), a secoiridoid glycoside primarily isolated from plants of the Gentiana species, has emerged as a promising natural compound for the treatment of various skin diseases.[1][2] Its multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, and regenerative properties, make it a compelling candidate for therapeutic development.[1][3] This document provides detailed application notes and experimental protocols based on current research to guide the investigation of this compound in dermatological applications.
Therapeutic Applications and Mechanisms of Action
This compound has demonstrated efficacy in preclinical models of several skin disorders, primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and tissue repair.
Psoriasis
In psoriasis, an autoimmune-mediated chronic inflammatory skin disease, this compound has been shown to ameliorate psoriasis-like skin lesions.[4] Its therapeutic effects are largely attributed to the inhibition of keratinocyte activation and the regulation of inflammatory responses.[4][5]
Key Mechanisms:
-
Keap1-Nrf2 Pathway Activation: this compound induces the nuclear translocation of Nrf2 by regulating the expression of p62 and Keap1.[4] This leads to the transcription of downstream antioxidant genes, thereby protecting skin cells from oxidative stress, a key pathological feature of psoriasis.[1][4]
-
Inhibition of Inflammatory Cytokines: this compound significantly reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17A, and IL-23A in psoriatic models.[5][6][7]
-
Inhibition of Keratinocyte Hyperproliferation: this compound inhibits the excessive proliferation of keratinocytes, a hallmark of psoriasis.[4][8]
Wound Healing
This compound promotes the healing of various types of wounds, including diabetic ulcers and pressure injuries.[9][10][11] Its wound healing properties stem from its ability to enhance cell proliferation, migration, and angiogenesis while mitigating inflammation.
Key Mechanisms:
-
AKT1/HIF-1α/VEGF Axis Activation: this compound can target and bind to AKT1, leading to the upregulation of the HIF-1α/VEGF signaling axis, which promotes angiogenesis and accelerates wound closure in diabetic ulcers.[10]
-
Upregulation of bFGFR1: In pressure injuries, this compound promotes myofibroblast proliferation by upregulating the expression of basic fibroblast growth factor receptor 1 (bFGFR1) and proliferating cell nuclear antigen (PCNA).[11]
-
Antimicrobial and Antioxidant Effects: this compound exhibits antimicrobial properties and enhances the synthesis of collagen fibers, creating a favorable environment for wound repair.[9]
Skin Aging and Glycation
This compound demonstrates protective effects against skin damage induced by glycation, a major contributor to skin aging.[12][13]
Key Mechanisms:
-
Inhibition of Advanced Glycation End-product (AGE) Formation: this compound can strongly inhibit the production of AGEs.[12][13]
-
RAGE/NF-κB Pathway Inhibition: By disrupting the interaction between AGEs and their receptor (RAGE), this compound blocks downstream NF-κB signaling, thereby reducing oxidative stress and inflammatory responses in skin fibroblasts.[12][14] This helps to maintain the balance of extracellular matrix (ECM) synthesis and degradation.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Skin Disease Models
| Disease Model | Animal Model | This compound Formulation & Dose | Key Findings | Reference |
| Psoriasis | Imiquimod (B1671794) (IMQ)-induced mice | 1% or 2% GPS cream, topically | Significantly ameliorated psoriasis-like skin lesions, superior to calcipotriol (B1668217). | [4] |
| Psoriasis | Imiquimod-induced mice | Gentiopicrin-chitosan nanoparticles cream | Significantly reduced epidermal thickness and skin scaling. | [15] |
| Diabetic Wound Healing | Diabetic Rats | This compound PLGA nanospheres (F5) | Greater enhancement of wound healing and collagen synthesis compared to free GPS. | [9] |
| Pressure Injury | Rat model | 50, 100, 200 mg·kg⁻¹·d⁻¹ injection for 9 days | Significantly increased wound healing rates and expression of PCNA and bFGFR1. | [11] |
| Atherosclerosis (Endothelial Cells) | ApoE-deficient mice | 40 mg/kg per day, oral gavage for 16 weeks | Significantly reduced atherosclerotic lesions and oxidative stress markers. | [16] |
Table 2: In Vitro Efficacy of this compound on Skin Cells
| Cell Type | Treatment/Stimulus | This compound Concentration | Key Findings | Reference |
| Human Keratinocytes (HaCaT) | TNF-α/IFN-γ | Not specified | Significantly inhibited keratinocyte activation. | [4] |
| Human Keratinocytes (HaCaT) | M5 pro-inflammatory cytokines | Not specified | Induced apoptosis and inhibited proliferation and migration of psoriatic keratinocytes. | [15] |
| Skin Fibroblasts | Methylglyoxal (MGO) | 80 μM | Restored cell proliferation, migration, and adhesion; inhibited AGE formation. | [13] |
| Skeletal Muscle Fibroblasts (NOR-10) | - | 0.2 - 5.0 μM | Upregulated mRNA expression of bFGFR1 and PCNA in a dose-dependent manner. | [11] |
| Human Aortic Endothelial Cells | Oxidized low-density lipoprotein (ox-LDL) | Not specified | Inhibited NLRP3 inflammasome activation, reduced ROS production, apoptosis, and pyroptosis. | [16] |
| RAW264.7 Macrophages | LPS-MSU | Not specified | Inhibited the activation of the NLRP3 inflammasome. | [17][18] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of skin diseases.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Caption: this compound inhibits the AGE-RAGE-NF-κB pathway.
Caption: this compound promotes wound healing via the AKT1/HIF-1α/VEGF axis.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for investigating the effects of this compound on skin diseases.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model is widely used to screen for anti-psoriatic drugs.
Objective: To evaluate the in vivo efficacy of topical this compound in a psoriasis-like mouse model.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound cream (e.g., 1% and 2% w/w)
-
Calcipotriol cream (positive control)
-
Vehicle cream (negative control)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave the dorsal skin.
-
Model Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 7 consecutive days.[4]
-
Treatment: Two hours after IMQ application, topically apply the this compound cream (1% or 2%), calcipotriol cream, or vehicle cream to the same area.
-
Scoring and Measurements:
-
Monitor and score the severity of skin inflammation daily using the PASI, evaluating erythema, scaling, and thickness on a scale from 0 to 4.
-
Measure the thickness of the dorsal skin and ear daily using calipers.
-
-
Tissue Collection: At the end of the experiment (e.g., day 8), euthanize the mice and collect skin tissue samples for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67, K17), and molecular analysis (qRT-PCR or Western blot for inflammatory markers).
Caption: Experimental workflow for the IMQ-induced psoriasis mouse model.
In Vitro Keratinocyte Inflammation Model
This protocol is used to study the anti-inflammatory effects of this compound on human keratinocytes.
Objective: To determine if this compound can inhibit the activation of inflammatory pathways in human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TNF-α and IFN-γ
-
This compound (dissolved in DMSO or culture medium)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for inflammatory genes)
-
Reagents for Western blot (lysis buffer, antibodies against key signaling proteins like p-p65, p-p38)
-
ELISA kits for cytokine measurement (e.g., IL-6, IL-8)
Procedure:
-
Cell Culture: Culture HaCaT cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays). Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulation: Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for a duration relevant to the endpoint being measured (e.g., 24 hours for cytokine secretion, 15-60 minutes for phosphorylation events).[4][19]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokine levels by ELISA.
-
Cell Lysates: Wash the cells with PBS and lyse them for RNA extraction (for qRT-PCR) or protein extraction (for Western blot).
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of inflammatory genes (e.g., IL6, IL8, CCL20).
-
Western Blot: Analyze the activation (phosphorylation) of key inflammatory signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK, ERK).
-
ELISA: Quantify the concentration of secreted pro-inflammatory cytokines in the supernatant.
-
In Vitro Wound Healing (Scratch) Assay
This assay models cell migration, a crucial step in wound healing.
Objective: To assess the effect of this compound on the migratory capacity of skin cells (fibroblasts or keratinocytes).
Materials:
-
Human fibroblast (e.g., HDF) or keratinocyte (e.g., HaCaT) cell line
-
Culture medium
-
This compound
-
Sterile 200 μL pipette tip or scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh culture medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Follow-up Imaging: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent for a range of skin diseases, backed by substantial preclinical evidence. Its ability to target multiple key pathological pathways, including inflammation and oxidative stress, underscores its potential for broad dermatological applications.
Future research should focus on:
-
Optimizing Delivery: Developing advanced topical formulations, such as nanoparticles and hydrogels, to improve the bioavailability and targeted delivery of this compound to the skin.[5][9][15]
-
Clinical Validation: Conducting well-designed randomized controlled trials to establish the safety and efficacy of this compound in human patients with skin diseases like psoriasis and chronic wounds.[1]
-
Mechanism Elucidation: Further exploring the molecular interactions and downstream targets of this compound to fully understand its mechanisms of action.
These application notes and protocols provide a framework for researchers to systematically investigate and harness the therapeutic potential of this compound in dermatology.
References
- 1. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. This compound ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Loaded Chitosan Nanoparticles Inhibit TNF-α-Induced Proliferation and Inflammatory Response in HaCaT Keratinocytes and Ameliorate Imiquimod-Induced Dermatitis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound targeting AKT1 activates HIF-1α/VEGF axis promoting diabetic ulcer wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Study of the mechanism by this compound protects against skin fibroblast glycation damage via the RAGE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of the mechanism by this compound protects against skin fibroblast glycation damage via the RAGE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentiopicrin-Loaded Chitosan Nanoparticles as a Topical Agent for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Atherosclerosis by Suppressing Reactive Oxygen Species-Dependent NLRP3 Inflammasome Activation in Vascular Endothelial Cells via SIRT1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on activation of NLRP3 inflammasome in acute gouty arthritis mice induced by MSU - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on activation of NLRP3 inflammasome in acute gouty arthritis mice induced by MSU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Gentiopicroside from Gentiana scabra
Introduction
Gentiana scabra, a member of the Gentianaceae family, is a traditional medicinal plant valued for its rich content of bioactive compounds, particularly gentiopicroside. This compound, a secoiridoid glycoside, exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1] Efficient extraction of this compound is crucial for its application in research and the development of pharmaceuticals. Microwave-assisted extraction (MAE) has emerged as a rapid and efficient green technology for the extraction of natural products. This method utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields compared to conventional methods.
This document provides a detailed protocol for the microwave-assisted extraction of this compound from the roots and rhizomes of Gentiana scabra. The protocol is based on optimized parameters from scientific literature to ensure a high yield and purity of the target compound.
Key Experimental Parameters and Yields
The efficiency of microwave-assisted extraction is influenced by several factors. The following table summarizes the optimized parameters for the extraction of this compound from Gentiana scabra using a microwave-assisted aqueous two-phase extraction (MA-ATPE) method, which demonstrates a significant improvement in yield and purity compared to standard MAE and other traditional methods.[2][3][4][5]
| Parameter | Optimal Value |
| Microwave Power | 806 W |
| Extraction Temperature | 80°C |
| Extraction Time | 31 seconds |
| Solvent System | Ethanol (B145695) and K₂HPO₄ Aqueous Two-Phase System |
| Ethanol Concentration | 40.72% (w/w) |
| K₂HPO₄ Concentration | 21.71% (w/w) |
| Liquid-to-Solid Ratio | 11:1 (mL/g) |
| Particle Size | 100 mesh |
| This compound Yield | 65.32 ± 0.24 mg/g |
| Purity in Crude Extract | 17.16 ± 0.25% |
Comparison with Other Extraction Methods
The microwave-assisted aqueous two-phase extraction method shows superior performance in terms of both yield and purity when compared to other conventional extraction techniques.[2][3][4][5]
| Extraction Method | This compound Yield (mg/g) | Purity (%) |
| Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | 65.32 | 17.16 |
| Microwave-Assisted Extraction (MAE) | Not explicitly quantified, but lower than MA-ATPE | Lower than MA-ATPE |
| Ultrasonic-Assisted Extraction (UAE) | Not explicitly quantified, but lower than MA-ATPE | Lower than MA-ATPE |
| Heat Reflux Extraction | Not explicitly quantified, but lower than MA-ATPE | Lower than MA-ATPE |
| Smashing Tissue Extraction | Not explicitly quantified, but lower than MA-ATPE | Lower than MA-ATPE |
Experimental Protocol: Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE)
This protocol details the steps for the concurrent extraction and purification of this compound from Gentiana scabra using the optimized MA-ATPE method.[2][3][4][5]
1. Materials and Reagents
-
Dried roots and rhizomes of Gentiana scabra
-
Ethanol (analytical grade)
-
Dipotassium phosphate (B84403) (K₂HPO₄) (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Grinder or mill
-
Sieve (100 mesh)
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Sample Preparation
-
Wash the roots and rhizomes of Gentiana scabra to remove any soil and debris.
-
Dry the plant material in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a grinder or mill.
-
Sieve the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Store the powdered sample in a desiccator to prevent moisture absorption.
3. Preparation of the Aqueous Two-Phase System (ATPS)
-
Prepare the optimal ATPS by mixing ethanol and an aqueous solution of K₂HPO₄.
-
The final concentrations in the system should be 40.72% (w/w) ethanol and 21.71% (w/w) K₂HPO₄.
4. Microwave-Assisted Extraction Procedure
-
Weigh a precise amount of the powdered Gentiana scabra sample.
-
Place the sample into the microwave extraction vessel.
-
Add the prepared ethanol-K₂HPO₄ aqueous two-phase system to the vessel at a liquid-to-solid ratio of 11:1 (mL/g).
-
Securely seal the extraction vessel.
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters:
-
Microwave power: 806 W
-
Extraction temperature: 80°C
-
Extraction time: 31 seconds
-
-
Initiate the microwave extraction program.
5. Post-Extraction Processing
-
After the extraction is complete, carefully remove the vessel from the microwave system and allow it to cool to room temperature.
-
Transfer the contents of the vessel to a centrifuge tube.
-
Centrifuge the mixture to separate the two phases (the upper ethanol-rich phase and the lower salt-rich aqueous phase) and the solid residue.
-
The this compound will be primarily partitioned into the upper, ethanol-rich phase.
-
Carefully collect the upper phase for analysis.
6. Quantification of this compound
-
Filter the collected upper phase through a 0.45 µm syringe filter.
-
Analyze the filtrate using an HPLC system to determine the concentration of this compound.
-
The yield of this compound is calculated based on the concentration determined by HPLC and the initial weight of the plant material.
Visualizations
Caption: Workflow for Microwave-Assisted Aqueous Two-Phase Extraction of this compound.
Caption: Key Parameters Influencing this compound Extraction Yield.
References
- 1. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
Application Note: High-Purity Gentiopicroside Purification via Fast Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of gentiopicroside from Gentiana lutea root extract using Fast Centrifugal Partition Chromatography (FCPC). This compound, a secoiridoid glycoside, is a primary active component in plants of the Gentianaceae family and is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] The presented protocol offers high purity and recovery of this compound in a short separation time with reasonable solvent consumption, making it a cost-effective and scalable method for research and development purposes.[1]
Introduction
This compound is a bitter-tasting secoiridoid glycoside that is abundant in the roots of Gentiana species.[1][4] It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities.[2][3][4] Traditional purification methods for natural products often involve multiple chromatographic steps, which can be time-consuming, costly, and may lead to sample loss due to irreversible adsorption on solid supports.[1][5]
Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid chromatography technique that circumvents the use of solid stationary phases.[1][6] This technology relies on the partitioning of solutes between two immiscible liquid phases, with one phase held stationary by a strong centrifugal field while the other mobile phase is pumped through.[6] This approach eliminates irreversible adsorption, allowing for 100% sample recovery and preventing the denaturation of fragile molecules.[6] FCPC is a modern, productive, and cost-effective technology for natural product isolation, offering high throughput compared to preparative HPLC.[1] This application note provides a detailed protocol for the purification of this compound using FCPC, from laboratory to pilot scale.
Experimental Protocols
Materials and Equipment
-
Raw Material: Ethanolic extract of Gentiana lutea root containing approximately 11% this compound.[1]
-
Solvents: Ethyl acetate (B1210297) (EtOAc), isopropanol (B130326) (i-PrOH), and water (H₂O) of analytical grade.
-
FCPC System:
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis.[1]
Preparation of the Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is a critical step in FCPC. For the purification of this compound, a system composed of Ethyl Acetate: Isopropanol: Water (EtOAc: i-PrOH: H₂O) in a 7:3:10 volume ratio is utilized.[1]
Protocol:
-
Combine ethyl acetate, isopropanol, and water in a separatory funnel in the specified ratio (7:3:10, v/v/v).
-
Shake the mixture vigorously for several minutes to ensure thorough mixing and equilibration of the two phases.
-
Allow the mixture to stand until two distinct phases are formed: an upper organic phase (stationary phase) and a lower aqueous phase (mobile phase).
-
Separate the two phases and degas them before use in the FCPC system.
Sample Preparation
Protocol:
-
Dissolve the ethanolic extract of Gentiana lutea root in a suitable volume of the lower aqueous phase of the prepared solvent system to achieve the desired concentration for injection.
FCPC Operation
Bench-Scale Protocol (1L Rotor):
-
Stationary Phase Loading: Fill the FCPC rotor with the upper organic phase (stationary phase) at a low flow rate while the rotor is spinning at the desired speed (e.g., 1200 rpm).[1]
-
Mobile Phase Pumping: Once the stationary phase is loaded, pump the lower aqueous phase (mobile phase) through the system at the desired flow rate (e.g., 50 ml/min).[1]
-
Equilibration: Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, indicated by a stable baseline on the UV detector.
-
Sample Injection: Inject the prepared sample solution (e.g., 15g of extract).[1]
-
Elution and Fraction Collection: Monitor the elution profile at 254 nm.[1] Collect fractions based on the appearance of peaks. This compound will elute as a major peak.
-
Stationary Phase Extrusion: After the elution of the target compound, stop the mobile phase flow and extrude the stationary phase from the rotor to recover any remaining compounds.
Pilot-Scale Protocol (5L Rotor): The protocol for the pilot scale is similar to the bench scale, with adjustments to the operational parameters to accommodate the larger rotor volume and sample size.
Fraction Analysis
Protocol:
-
Analyze the collected fractions using HPLC-UV to determine the purity of this compound.
-
Pool the fractions containing high-purity this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the purification of this compound using FCPC at both bench and pilot scales.[1]
Table 1: Bench-Scale FCPC Purification of this compound (1L Rotor)
| Parameter | Value |
| Flow Rate | 50 ml/min |
| Rotation Speed | 1200 rpm |
| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10) |
| Injected Quantity | 15g |
| Purity | 95.6% |
| Recovery | 87% |
| Solvent Consumption | 1.3L |
| Separation Time | 46 min |
Table 2: Pilot-Scale FCPC Purification of this compound (5L Rotor)
| Parameter | Value |
| Flow Rate | 250 ml/min |
| Rotation Speed | 1000 rpm |
| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10) |
| Injected Quantity | 90g |
| Purity | 95.1% |
| Recovery | 89% |
| Solvent Consumption | 7.8L |
| Separation Time | 52 min |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the FCPC purification process.
Caption: Experimental workflow for this compound purification using FCPC.
Caption: Key relationships in the FCPC purification of this compound.
Conclusion
Fast Centrifugal Partition Chromatography provides an efficient and scalable method for the purification of this compound from crude plant extracts. The presented protocol yields high-purity (>95%) and high-recovery (>87%) this compound in a single step, significantly reducing processing time and solvent consumption compared to traditional chromatographic techniques.[1] This makes FCPC an attractive alternative for the isolation of bioactive compounds in both academic and industrial settings. The successful scale-up from a 1L to a 5L rotor demonstrates the robustness and industrial applicability of this method for producing large quantities of purified this compound.[1]
References
- 1. nomadlabs.eu [nomadlabs.eu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous two-phase extraction as an effective tool for isolation of geniposide from gardenia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Centrifugal Chromatographs - Rousselet Robatel (en) [rousselet-robatel.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gentiopicroside Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of gentiopicroside from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient extraction method. | Consider advanced extraction techniques such as Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) or Ultrasound-Assisted Extraction (UAE), which have been shown to provide higher yields compared to conventional methods.[1][2] |
| Suboptimal extraction parameters. | Optimize parameters such as solvent concentration, temperature, time, and liquid-to-solid ratio. Refer to the quantitative data tables below for reported optimal conditions. | |
| Degradation of this compound. | This compound can degrade at high temperatures or over prolonged extraction times.[3] Consider using methods that allow for shorter extraction times, such as MA-ATPE (e.g., 31 seconds).[1][4] | |
| Inappropriate solvent. | The choice of solvent significantly impacts extraction efficiency. Ethanol (B145695) and methanol (B129727) solutions are commonly used. For MA-ATPE, a two-phase system of ethanol and a salt solution (e.g., K2HPO4) has proven effective.[1][4][5] | |
| Large particle size of plant material. | Smaller particle size increases the surface area for extraction. Grinding the plant material to a finer powder (e.g., 100 mesh) can improve yield.[1][4] | |
| Purity of the Extract is Low | Co-extraction of impurities. | Traditional extraction methods often co-extract other compounds. MA-ATPE offers simultaneous extraction and purification, resulting in higher purity of this compound.[1][2][5] |
| Inadequate separation technique. | Post-extraction, employ appropriate chromatographic techniques for purification. The top phase in an ATPS system will be rich in this compound while the bottom phase will contain impurities like polysaccharides.[2] | |
| Inconsistent Results | Variability in plant material. | The concentration of this compound can vary depending on the plant part, geographical source, and harvest time.[6] Ensure consistent sourcing of plant material. |
| Inaccurate quantification. | Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification of this compound.[3][7] | |
| Difficulty in Scaling Up the Process | Method not suitable for large scale. | While lab-scale optimization is crucial, consider the scalability of the chosen method. Techniques like heat reflux extraction are often more readily scalable than microwave-based methods.[8] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound?
Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) has been shown to be a highly effective method, offering both high extraction yield (65.32 ± 0.24 mg/g) and purity (17.16 ± 0.25%) in a very short extraction time (31 seconds).[1][2][4][5][9] Ultrasound-Assisted Extraction (UAE) is another efficient method that can significantly improve yields.[3][10][11][12][13]
2. What are the optimal parameters for this compound extraction?
Optimal parameters vary depending on the chosen method. For a comprehensive comparison, refer to the data tables below. Generally, key parameters to optimize include:
-
Solvent and Concentration: Ethanol and methanol are common solvents. For MA-ATPE, an ethanol and K2HPO4 aqueous two-phase system is effective.[1][4][5] For UAE, ethanol concentrations around 49-70% have been reported as optimal.[8][11]
-
Temperature: Higher temperatures (around 75-80°C) often lead to better extraction yields.[1][3][4][11]
-
Time: Advanced methods like MA-ATPE require very short extraction times (e.g., 31 seconds), while UAE may require 30-80 minutes.[1][3][14]
-
Liquid-to-Solid Ratio: This ratio typically ranges from 10:1 to 42:1 (mL/g).[1][11]
3. How can I improve the purity of my this compound extract?
The MA-ATPE method provides a significant advantage by combining extraction and purification in a single step, leading to a higher purity of the final extract compared to other methods like smashing tissue extraction, microwave-assisted extraction, ultrasonic-assisted extraction, and heat reflux extraction.[1][2][4][5][9]
4. Is this compound stable during extraction?
This compound can be susceptible to degradation, particularly with prolonged exposure to high temperatures.[3] Methods with shorter extraction times are therefore advantageous. In vitro studies have also shown that this compound can degrade in biological fluids.[15]
5. What is the best way to quantify the this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of this compound.[3][6][7]
Quantitative Data Summary
Table 1: Comparison of Different this compound Extraction Methods from Gentiana scabra
| Extraction Method | Extraction Yield (mg/g) | Purity (%) | Reference |
| Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | 65.32 ± 0.24 | 17.16 ± 0.25 | [1][2][4][5][9] |
| Smashing Tissue Extraction | Lower than MA-ATPE | Lower than MA-ATPE | [2] |
| Microwave-Assisted Extraction (MAE) | Lower than MA-ATPE | Lower than MA-ATPE | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Lower than MA-ATPE | Lower than MA-ATPE | [2] |
| Heat Reflux Extraction (HRE) | Lower than MA-ATPE | Lower than MA-ATPE | [2] |
Table 2: Optimized Parameters for this compound Extraction using Various Methods
| Extraction Method | Plant Material | Optimal Parameters | This compound Yield (mg/g) | Reference |
| MA-ATPE | Gentiana scabra | Temp: 80°C, Time: 31s, L/S Ratio: 11:1, Particle Size: 100 mesh, Power: 806W, Solvent: Ethanol/K2HPO4 ATPS | 65.32 | [1][4][5] |
| UAE | Willow Gentian "Dust" | Temp: 74.89°C, Time: 32.57 min, HPβCD Conc.: 3.01% (w/v) | 46.96 | [3][12][13] |
| UAE | Gentiana lutea root | Time: 31 min, Ethanol Conc.: 49%, L/S Ratio: 1:42, Temp: 80°C | Not specified | [11] |
| Heat Reflux | Gentiana rigescens | Time: 3.4h, Temp: 74.33°C, L/S Ratio: 10.21:1 | Not specified | [16] |
| Solvent Extraction | Gentiana straminea | Time: 79.4 min, L/S Ratio: 23.7:1, Methanol Conc.: 92.6% | 78.3 | [14] |
Experimental Protocols
Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) Protocol
This protocol is based on the optimized conditions for extracting this compound from Gentiana scabra.[1][4][5]
-
Preparation of Aqueous Two-Phase System (ATPS):
-
Prepare the ATPS by mixing ethanol (40.72% w/w) and K2HPO4 (21.71% w/w) with water.
-
-
Sample Preparation:
-
Grind the dried Gentiana scabra plant material to pass through a 100-mesh sieve.
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Add the ATPS solvent at a liquid-to-solid ratio of 11:1 (mL/g).
-
Place the mixture in a microwave extractor.
-
Irradiate at a microwave power of 806 W for 31 seconds, maintaining a temperature of 80°C.
-
-
Phase Separation:
-
After extraction, centrifuge the mixture to achieve complete phase separation.
-
The upper phase is the ethanol-rich phase containing the extracted this compound, while the lower phase is the salt-rich aqueous phase containing impurities.
-
-
Analysis:
-
Carefully collect the upper phase.
-
Analyze the this compound content using a validated HPLC method.
-
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on the optimized conditions for extracting this compound from Willow Gentian "dust".[3][12][13]
-
Sample Preparation:
-
Use the "dust" (residue after sieving) of willow gentian underground parts.
-
-
Solvent Preparation:
-
Prepare a 3.01% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in water.
-
-
Extraction:
-
Combine the plant material with the HPβCD solution.
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 32.57 minutes at a temperature of 74.89°C.
-
-
Sample Processing:
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
-
Analysis:
-
Analyze the this compound content in the filtrate using a validated HPLC method.
-
Visualizations
Caption: A generalized workflow for the extraction of this compound from plant material.
Caption: The role of this compound in the Keap1-Nrf2 antioxidant signaling pathway.[8]
References
- 1. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian "Dust" Supported by Hydroxypropyl- β-Cyclodextrin as Cage Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 16. Optimization of Gentisides Extraction from Gentiana rigescens Franch. ex Hemsl. by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Gentiopicroside Technical Support Center: Troubleshooting Solubility Issues
Welcome to the Gentiopicroside Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is generally considered to have high water solubility. Reported values vary, with some sources indicating a solubility of 20 mg/mL in water[1][2], while another study classifies it as a high-solubility compound with a value of 7.65 g/100 g (76.5 mg/mL) at 23°C[3]. Despite this, issues related to poor dissolution rates, stability in aqueous media, and low oral bioavailability are often encountered, which can be misinterpreted as poor solubility.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is readily soluble in methanol.[1] It also shows slight solubility in ethanol (B145695) and DMSO, which can be enhanced with sonication.[1] It is almost insoluble in ether.[1] For in vivo studies, formulations have been prepared using co-solvents like DMSO, PEG300, and Tween-80.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: This phenomenon, often called "crashing out," is common when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to one where its solubility is lower or its dissolution rate is slower (an aqueous medium). Even though this compound is water-soluble, the sudden change in solvent polarity can cause it to temporarily exceed its saturation limit, leading to precipitation.
Q4: How stable is this compound in aqueous solutions?
A4: this compound can be unstable in aqueous solutions over time. One study noted that after 48 hours of incubation in intestinal fluids, this compound degraded by 34.4%.[4] The degradation profile in gastric and intestinal contents was found to be similar to that in an aqueous buffer.[4] Therefore, it is recommended to prepare fresh aqueous solutions of this compound for experiments.
Q5: Are there advanced formulation strategies to improve the bioavailability of this compound, which is often linked to its behavior in aqueous environments?
A5: Yes, several advanced drug delivery systems have been developed to enhance the stability, dissolution, and bioavailability of this compound. These include the formation of this compound-phospholipid complexes (GTP-PC)[3][5], self-nanoemulsifying drug delivery systems (GTP-PC-SNEDDS)[3][6], and encapsulation in PLGA nanospheres[7][8].
Troubleshooting Guide
Issue 1: this compound powder is not readily dissolving in water.
-
Cause: The dissolution rate may be slow, or the solution may be approaching its saturation limit.
-
Solutions:
-
Increase Temperature: Gently warming the solution can increase the dissolution rate. One study on the extraction of this compound noted that higher temperatures (up to 74.89 °C) improved its yield from plant material, indicating a positive correlation between temperature and its entry into an aqueous phase.[9]
-
Sonication: Use of an ultrasonic bath can help to break up powder aggregates and accelerate dissolution.
-
pH Adjustment: While specific data on the effect of pH on this compound solubility is limited, the stability of the compound can be pH-dependent. It is advisable to work with buffers relevant to your experimental conditions.
-
Issue 2: Precipitation occurs when adding this compound stock (in organic solvent) to an aqueous medium.
-
Cause: The final concentration of this compound in the aqueous solution exceeds its solubility under the given conditions, or the mixing method is not optimal.
-
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C.
-
Add the this compound stock solution dropwise to the aqueous solution while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations.
-
-
Decrease Final Concentration: If precipitation persists, lower the final working concentration of this compound.
-
Use Co-solvents: For certain applications, especially in vivo formulations, incorporating co-solvents can maintain solubility. A protocol for an in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 20 mg/mL[1][2]; 76.5 mg/mL (at 23°C)[3] | Clear solution[1][2] |
| Methanol | Easily soluble[1] | - |
| Ethanol | Slightly soluble[1] | Sonication can aid dissolution[1] |
| DMSO | Slightly soluble[1] | - |
| PBS (pH 7.2) | 10 mg/mL[10] | - |
| DMF | 50 mg/mL[10] | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (GTP-PC)
This protocol is aimed at increasing the lipophilicity of this compound to improve its absorption and bioavailability.
-
Materials: this compound (GTP), Soybean Phospholipid, Tetrahydrofuran (B95107) (THF).
-
Procedure: a. Dissolve this compound and soybean phospholipid in tetrahydrofuran at a molar ratio of 1:2 (GTP:phospholipid). b. Stir the solution for 4 hours at room temperature.[3][5] c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the GTP-PC as a solid. d. The resulting complex can be characterized by DSC, XRD, and FT-IR to confirm its formation.[3]
Protocol 2: Preparation of this compound-Loaded PLGA Nanospheres
This method encapsulates this compound in biodegradable polymer nanospheres to enhance its stability and provide controlled release.
-
Materials: this compound (GPS), Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Dimethylformamide (DMF), Poly(vinyl alcohol) (PVA) solution.
-
Procedure (Single Emulsion Solvent Evaporation Technique): a. Dissolve a specific amount of PLGA in DCM and 60 mg of this compound in DMF. b. Mix the two organic solutions.[7] c. Add the organic phase to an aqueous solution of a stabilizer (e.g., PVA) under homogenization to form an oil-in-water (o/w) emulsion. d. Evaporate the organic solvent by continuous stirring at room temperature or under reduced pressure.[7] e. Collect the formed nanospheres by ultracentrifugation and wash with distilled water to remove excess stabilizer and free drug.[7]
Visualizations
References
- 1. This compound CAS#: 20831-76-9 [m.chemicalbook.com]
- 2. This compound = 98 HPLC 20831-76-9 [sigmaaldrich.com]
- 3. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nan… [ouci.dntb.gov.ua]
- 7. This compound PLGA Nanospheres: Fabrication, in vitro Characterization, Antimicrobial Action, and in vivo Effect for Enhancing Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound PLGA Nanospheres: Fabrication, in vitro Characterization, Antimicrobial Action, and in vivo Effect for Enhancing Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing matrix effects in LC-MS analysis of Gentiopicroside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Gentiopicroside.
Troubleshooting Guides and FAQs
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] In complex matrices like plasma or plant extracts, endogenous components can interfere with the ionization of this compound, leading to erroneous results.[5]
Q2: I'm observing a lower than expected signal for this compound. Could this be ion suppression?
A: Yes, a consistently lower signal than anticipated is a strong indicator of ion suppression.[6] This is a common manifestation of matrix effects where other components in your sample compete with this compound for ionization in the MS source.[7] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis as detailed in our experimental protocols.
Q3: My results for this compound are inconsistent and show poor precision. How can matrix effects contribute to this?
A: Poor precision and inconsistent results are classic symptoms of variable matrix effects.[3] If the composition of the matrix varies between your samples, the degree of ion suppression or enhancement can also fluctuate, leading to a high relative standard deviation (%RSD) in your measurements.[6] Implementing a robust sample preparation method and using an appropriate internal standard can help to mitigate this variability.
Q4: What are the most common sources of matrix effects in this compound analysis from biological samples (e.g., plasma)?
A: In biological matrices like plasma, the most significant contributors to matrix effects are phospholipids (B1166683) and proteins.[5] These molecules are present at high concentrations and can co-elute with this compound, causing ion suppression. Other potential sources include salts, endogenous metabolites, and any co-administered drugs.[8]
Q5: How can I minimize matrix effects during my sample preparation for this compound analysis?
A: The most effective way to combat matrix effects is through rigorous sample cleanup.[5] Three common techniques are:
-
Solid-Phase Extraction (SPE): Highly effective at removing interfering compounds.
-
Liquid-Liquid Extraction (LLE): A good option for separating this compound from many matrix components based on partitioning between two immiscible liquids.
-
Protein Precipitation (PPT): A simpler but generally less clean method that removes proteins but may leave other interfering substances like phospholipids.[3]
Detailed protocols for each of these methods are provided below.
Q6: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
Quantitative Data Summary
The following table summarizes the acceptable range for matrix effect and recovery in the LC-MS/MS analysis of this compound in rat plasma, as determined by a post-extraction spike method.[12]
| Analyte | Concentration Level | Matrix Effect (%) | Recovery (%) |
| This compound | Low | 80-120 | 80-120 |
| Medium | 80-120 | 80-120 | |
| High | 80-120 | 80-120 |
Data adapted from a study using a protein precipitation sample preparation method. The matrix effect is calculated as the ratio of the analyte peak area in the post-extraction spiked sample to the peak area in a neat solution, multiplied by 100. A value between 80% and 120% is generally considered acceptable, indicating no significant ion suppression or enhancement.[12]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.[8]
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Blank plasma is extracted using your chosen sample preparation method (e.g., PPT, LLE, or SPE). The resulting clean extract is then spiked with this compound standard at low, medium, and high concentrations.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with this compound standard at low, medium, and high concentrations before undergoing the sample preparation procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)] x 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)] x 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:isopropanol, 95:5 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for this compound from Plasma
-
To 50 µL of plasma sample, add the internal standard.
-
Add 150 µL of cold acetonitrile (B52724) (containing 1% formic acid) to precipitate the proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean tube for analysis. For cleaner samples, the supernatant can be evaporated and reconstituted in the mobile phase.
Protocol 4: Solid-Phase Extraction (SPE) for this compound (General Procedure)
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for evaluating matrix effects, recovery, and process efficiency.
Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isotopically labeled 1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New analytical method for the study of the metabolism of this compound in rats after oral administration by LC-TOF-MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and Pharmacokinetic Study of this compound, Geniposide, Baicalin, and Swertiamarin in Chinese Herbal Formulae after Oral Administration in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Gentiopicroside Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of Gentiopicroside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound (GPS) is primarily limited by several factors:
-
Low aqueous solubility: While GPS is considered water-soluble, its solubility can be a limiting factor for dissolution in the gastrointestinal tract, especially at higher doses.[1][2][3][4][5]
-
First-pass metabolism: GPS undergoes significant metabolism in the liver and intestines before it can reach systemic circulation.[1][2][3][4][5][6]
-
Degradation by intestinal microflora: Intestinal bacteria can metabolize GPS, reducing the amount of active compound available for absorption.[1][6] The hydrolysis of GPS by bacterial β-glucosidase to its aglycone is a key step in its degradation.[1][7]
-
Efflux by transporters: There is evidence to suggest that P-glycoprotein (P-gp) may be involved in the efflux of this compound and its metabolites, further limiting its absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have shown significant promise in improving the oral bioavailability of this compound:
-
Nanoparticles: Encapsulating GPS in polymeric nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA) nanospheres, can protect it from degradation, enhance its solubility, and improve its absorption.[5]
-
Phospholipid Complexes (Phytosomes): Forming a complex of this compound with phospholipids (B1166683) (GTP-PC) can enhance its lipophilicity, thereby improving its ability to permeate the intestinal membrane.[8][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal fluid. Formulating a this compound-phospholipid complex into a SNEDDS (GTP-PC-SNEDDS) has been shown to significantly increase its oral bioavailability.[8][9]
Q3: What are the known metabolites of this compound?
A3: this compound is metabolized by intestinal bacteria and the enzyme β-glucosidase. The initial step is the hydrolysis of the glucose moiety to form an unstable aglycone. This aglycone is then converted into several metabolites through isomerization, reduction, and oxidation reactions.[1][7]
Troubleshooting Guide
Problem 1: Low and variable bioavailability in preclinical animal studies despite using an advanced formulation.
| Possible Cause | Troubleshooting Step |
| Incomplete formulation characterization. | Ensure thorough characterization of your formulation, including particle size, zeta potential, entrapment efficiency, and drug loading. For SNEDDS, verify the droplet size of the nanoemulsion upon dispersion in simulated gastric and intestinal fluids. |
| Inadequate in vitro-in vivo correlation (IVIVC). | Conduct comprehensive in vitro dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to understand the drug release profile. Compare this with your in vivo pharmacokinetic data to establish a potential IVIVC. |
| Species-specific differences in metabolism. | Be aware that the gut microbiota and metabolic enzyme activity can vary significantly between animal species and humans. Consider performing in vitro metabolism studies using liver microsomes or intestinal S9 fractions from different species to assess potential metabolic differences. |
| P-glycoprotein (P-gp) mediated efflux. | Investigate if your this compound formulation is a substrate for P-gp. This can be assessed using in vitro models like Caco-2 cell monolayers with and without a P-gp inhibitor (e.g., verapamil).[10][11][12] |
Problem 2: Poor physical stability of the this compound formulation (e.g., aggregation of nanoparticles, phase separation in SNEDDS).
| Possible Cause | Troubleshooting Step |
| Inappropriate choice of excipients. | Re-evaluate the compatibility of this compound with the chosen polymers, lipids, surfactants, and co-surfactants. For nanoparticles, consider using different stabilizers. For SNEDDS, optimize the ratio of oil, surfactant, and co-surfactant using a ternary phase diagram. |
| Suboptimal formulation process parameters. | For nanoparticles prepared by emulsion solvent evaporation, factors like homogenization speed, sonication time, and evaporation rate are critical. For SNEDDS, ensure complete dissolution of all components and proper mixing. |
| Inadequate storage conditions. | Store the formulation under controlled temperature and humidity conditions. Protect from light if any of the components are light-sensitive. Conduct long-term and accelerated stability studies as per ICH guidelines. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in different formulations from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (GPS) alone (Oral) | 5.78 ± 2.24 | 0.75 ± 0.62 | 32.67 ± 12.9 | 100 | [13] |
| GPS as Decoction of Radix Gentianae (Oral) | 10.53 ± 3.20 | 1.60 ± 0.76 | 83.49 ± 20.8 | ~255 | [13] |
| GPS as Decoction of Gentiana macrophlla (Oral) | 7.43 ± 1.64 | 2.08 ± 0.74 | 59.43 ± 12.9 | ~182 | [13] |
| GTP-PC-SNEDDS (Oral) | - | - | - | ~260 (compared to GTP) | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice.
| Route of Administration | T₁/₂ (h) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous | 6.1 | - | - | [14][15] |
| Oral | 2.8 | 0.50 | 39.6 | [14][15] |
Experimental Protocols
1. Preparation of this compound-Phospholipid Complex (GTP-PC)
-
Materials: this compound (GTP), Phospholipid (e.g., soy lecithin), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve GTP and phospholipid in THF in a round-bottom flask at a specific molar ratio (e.g., 1:2).[8]
-
Stir the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 4 hours).[8]
-
Evaporate the solvent under vacuum to obtain a solid GTP-PC residue.
-
Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm complex formation.[8]
-
2. Formulation of this compound-Phospholipid Complex loaded Self-Nanoemulsifying Drug Delivery System (GTP-PC-SNEDDS)
-
Materials: GTP-PC, Oil (e.g., Maisin 35-1, Miglyol), Surfactant (e.g., Labrasol, Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize GTP-PC.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion.
-
Prepare the blank SNEDDS by mixing the selected oil, surfactant, and co-surfactant at the optimal ratio.
-
Load the GTP-PC into the blank SNEDDS at a specific ratio (e.g., 1:10) and stir at a controlled temperature (e.g., 37°C) until a homogenous mixture is formed.[8][9]
-
Characterize the GTP-PC-SNEDDS for its self-emulsification time, droplet size, and zeta potential upon dilution in aqueous media.
-
3. In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of various buffers to simulate gastrointestinal conditions (e.g., 0.1 N HCl pH 1.2, acetate (B1210297) buffer pH 4.5, phosphate (B84403) buffer pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rpm (e.g., 50 or 75 rpm).
-
Introduce the this compound formulation (e.g., capsule, tablet, or a specific amount of SNEDDS) into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
4. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose. For intravenous administration, inject a sterile solution of this compound into the tail vein.
-
Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[16]
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis.
-
5. Caco-2 Cell Permeability Assay
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Procedure:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
To measure apical-to-basolateral (A-B) transport (absorptive direction), add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport (efflux direction), add the this compound formulation to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specific time points.
-
Analyze the samples for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
-
Signaling Pathways and Experimental Workflows
Metabolic pathway of this compound in the intestine.
Experimental workflow for enhancing bioavailability.
Signaling pathways modulated by this compound.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound PLGA Nanospheres: Fabrication, in vitro Characterization, Antimicrobial Action, and in vivo Effect for Enhancing Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 11. Lipid formulation strategies for enhancing intestinal transport and absorption of P-glycoprotein (P-gp) substrate drugs: in vitro/in vivo case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic behavior of this compound from decoction of Radix Gentianae, Gentiana macrophylla after oral administration in rats: a pharmacokinetic comaprison with this compound after oral and intravenous administration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Gentiopicroside In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Gentiopicroside (GPS). The following question-and-answer guides, data summaries, and protocols are designed to facilitate the effective use of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a new in vivo model?
A1: Selecting a starting dose depends on the animal model and the condition being studied. Based on published literature, a common starting range for oral administration in rodents is 20-50 mg/kg per day.[1][2][3] For inflammatory conditions like arthritis, doses of 20 and 40 mg/kg have been shown to be effective in mice.[1][2] In models of metabolic disorders, such as diet-induced obesity in mice, a dose of 50 mg/kg has been utilized.[3] For acute conditions like gouty arthritis, higher doses of 100 and 200 mg/kg have been tested.[1][2] It is always recommended to perform a pilot study with a dose-response range to determine the optimal dosage for your specific experimental setup.
Q2: What is the most common route of administration for this compound in animal studies?
A2: The most frequently reported route of administration for this compound in in vivo research is oral gavage (intragastric administration).[1][2] This method is convenient and clinically relevant for potential therapeutic applications. Intravenous administration has also been used, primarily in pharmacokinetic studies to determine parameters like bioavailability and half-life.[4][5]
Q3: What are some known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in mice have revealed that this compound is absorbed relatively quickly after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 0.5 hours.[4][5][6] However, it has a low oral bioavailability of around 39.6%.[4][5][6] The serum half-life is approximately 2.8 hours after oral administration and 6.1 hours following intravenous injection.[4][5][6] The compound distributes to various tissues but is also cleared relatively quickly.[4][5]
Troubleshooting Guide
Problem: I am observing lower than expected efficacy in my in vivo experiment.
Possible Cause 1: Low Bioavailability this compound has been reported to have low oral bioavailability, which could limit its therapeutic effects.[4][5][6][7]
-
Solution: Consider formulation strategies to enhance bioavailability. Research has explored the use of phospholipid complexes (GTP-PC) and self-nanoemulsifying drug delivery systems (GTP-PC-SNEDDS) to improve oral absorption.[8] Another approach involves fabricating this compound into nanocarriers like PLGA nanospheres.[9]
Possible Cause 2: Inadequate Dosage The dosage used may not be sufficient for the specific animal model or disease state.
-
Solution: Refer to the dose-response data in published studies (see Table 1). It may be necessary to conduct a dose-escalation study to find a more effective concentration. For instance, in some inflammatory models, doses up to 200 mg/kg have been used.[1][2]
Problem: I am unsure of the potential mechanism of action for the effects I am observing.
Solution: this compound has been shown to modulate several key signaling pathways. Investigating these pathways in your model could provide mechanistic insights.
-
Anti-inflammatory Effects: this compound has been reported to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][10][11] It can also modulate the Nrf2/NLRP3 inflammasome pathway.[10]
-
Antioxidant Effects: The compound can activate the Keap1-Nrf2 signaling pathway, which enhances the cellular antioxidant defense system.[11]
-
Metabolic Effects: In the context of metabolic diseases, this compound has been shown to influence the PPAR-γ/AMPK/ACC and PPARα/HIF-1α signaling pathways.[1][12]
Data Presentation
Table 1: Summary of this compound Dosages in Various In Vivo Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Male C57BL/6J Mice | Collagen-Induced Arthritis | 20 and 40 mg/kg/day | Intragastric | 30 days | Reduced paw edema, inflammatory infiltration, and joint destruction. | [1][2] |
| Male C57BL/6 Mice | Gouty Arthritis | 100 and 200 mg/kg | Oral | 24 hours | Reduced swelling and analgesic properties. | [1][2] |
| Male C57BL/6 Mice | Alcoholic Hepatosteatosis | 40 mg/kg/day | Oral | 10 days (chronic) | Prevented the increase in ALT, AST, and TG levels. | [2] |
| Mice | Diet-Induced Obesity | 50 mg/kg/day | Oral | 12 weeks | Reduced body weight and visceral fat mass. | [3] |
| Male Mice | CCl4-Induced Liver Injury | 25, 50, and 100 mg/kg/day | Intragastric | 7 days | Ameliorated liver injury. | [13] |
| Rats | Acute Myocardial Infarction | Not specified in abstract | Not specified | Not specified | Mitigated pathological alterations and myocardial infarction area. | [10] |
| Diabetic Rats | Wound Healing | Not specified in abstract | Topical (in PLGA nanospheres) | Not specified | Enhanced wound healing and collagen synthesis. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in a Mouse Model
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder based on the desired dosage and the body weight of the animals.
-
This compound is highly water-soluble.[12] Dissolve the powder in a suitable vehicle such as sterile distilled water or saline. Ensure the solution is homogenous.
-
-
Animal Handling:
-
Acclimatize the animals to the experimental conditions for at least one week prior to the start of the study.
-
Handle the mice gently to minimize stress.
-
-
Oral Gavage Procedure:
-
Measure the body weight of each mouse to calculate the precise volume of the this compound solution to be administered.
-
Use a proper-sized, sterile oral gavage needle (e.g., 20-22 gauge for mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus, avoiding the trachea.
-
Slowly administer the calculated volume of the solution.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Treatment Schedule:
-
Administer the this compound solution daily or as required by the experimental design for the specified duration of the study.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[7][10][11]
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by this compound.[11]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Gentiana scabra Bge. inhibits adipogenesis in 3T3-L1 cells and reduces body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, Characterization, and In Vivo Evaluation of this compound-Phospholipid Complex (GTP-PC) and Its Self-Nan… [ouci.dntb.gov.ua]
- 9. This compound PLGA Nanospheres: Fabrication, in vitro Characterization, Antimicrobial Action, and in vivo Effect for Enhancing Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates acute myocardial infarction injury in rats by disrupting Nrf2/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays for Gentiopicroside Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation of Gentiopicroside's bioactivity using cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactivities of this compound that can be assessed using cell-based assays?
A1: this compound, a secoiridoid glycoside, exhibits a range of pharmacological properties that can be investigated in vitro. The most commonly studied bioactivities include:
-
Anti-inflammatory effects: this compound can suppress the production of pro-inflammatory mediators.
-
Hepatoprotective effects: It has been shown to protect liver cells from various toxins.
-
Neuroprotective effects: this compound may protect neuronal cells from damage and reduce neuroinflammation.
-
Antioxidant activity: It can enhance cellular antioxidant defenses.
Q2: Which cell lines are recommended for studying the different bioactivities of this compound?
A2: The choice of cell line is critical for relevant bioactivity assessment. Recommended cell lines include:
-
Anti-inflammatory: RAW 264.7 (murine macrophage) cells are a standard model for inflammation studies.
-
Hepatoprotective: HepG2 (human liver cancer) cells are widely used to model liver function and toxicity.[1][2][3]
-
Neuroprotective: SH-SY5Y (human neuroblastoma) cells are a common model for neurodegenerative disease research.[4][5]
Q3: How should I prepare a stock solution of this compound for cell-based assays?
A3: this compound is soluble in water and DMSO.[6][7] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.[8] It is recommended to perform serial dilutions to prevent precipitation of the compound.
Q4: My cell viability assay results are inconsistent. What are the common causes?
A4: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can stem from several factors:
-
Suboptimal cell seeding density: If cells are too sparse or too confluent, the assay results can be skewed. It is crucial to determine the optimal seeding density for your specific cell line and assay duration.
-
Uneven cell plating: Ensure a homogenous cell suspension and proper mixing to distribute cells evenly across the wells of the microplate.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay performance. It is good practice to fill the outer wells with sterile PBS or medium without cells.
-
Interference of this compound with the assay: Natural compounds can sometimes directly react with assay reagents. For instance, some compounds can reduce MTT, leading to a false-positive signal for cell viability.[9]
Troubleshooting Guides
Problem 1: High background or false positives in MTT assay.
-
Possible Cause: this compound, like some other natural compounds, may have intrinsic reducing properties that can directly convert the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to an overestimation of cell viability.[9]
-
Troubleshooting Steps:
-
Run a cell-free control: Prepare wells containing culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT reagent and measure the absorbance. A significant increase in absorbance in these wells compared to the medium-only control indicates direct reduction of MTT by this compound.
-
Wash cells before adding MTT: After the treatment period with this compound, carefully aspirate the medium and wash the cells with sterile PBS before adding fresh medium containing the MTT reagent. This will remove any residual this compound that could interfere with the assay.
-
Use an alternative viability assay: If interference persists, consider using a different viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a crystal violet-based assay.
-
Problem 2: Low signal-to-noise ratio in the Griess assay for nitric oxide (NO) detection.
-
Possible Cause: The concentration of nitrite (B80452) in the cell culture supernatant may be below the detection limit of the assay, or components in the culture medium or this compound solution may be interfering with the Griess reaction.
-
Troubleshooting Steps:
-
Optimize cell number and stimulation: Ensure that you are using an adequate number of cells and that they are properly stimulated (e.g., with lipopolysaccharide for RAW 264.7 cells) to produce a detectable amount of NO.
-
Check for interference: Run a control with this compound in culture medium without cells to see if it reacts with the Griess reagent. Some compounds can interfere with the diazotization reaction.[10]
-
Concentrate the supernatant: If the nitrite concentration is too low, you may need to concentrate the cell culture supernatant before performing the assay.
-
Ensure freshness of Griess reagents: The Griess reagents can degrade over time. Prepare fresh reagents or use a commercial kit that is within its expiry date.
-
Problem 3: Variability in cytokine measurements using ELISA.
-
Possible Cause: Variability in ELISA results can be due to a number of factors, including improper sample handling, incorrect antibody concentrations, or interference from the sample matrix.
-
Troubleshooting Steps:
-
Consistent sample collection and storage: Collect cell culture supernatants at consistent time points and store them properly (e.g., at -80°C) to prevent degradation of cytokines.
-
Optimize antibody concentrations: Perform a titration of your capture and detection antibodies to determine the optimal concentrations for your assay.
-
Check for matrix effects: Dilute your samples in the assay buffer to minimize interference from components in the cell culture medium. You can also perform a spike-and-recovery experiment to assess for matrix effects.
-
Include appropriate controls: Always include a standard curve, positive and negative controls, and blank wells in your ELISA plate to ensure the validity of your results.
-
Quantitative Data Summary
| Parameter | Cell Line | Assay | This compound Concentration | Incubation Time | Reference |
| Optimal Cell Seeding Density | RAW 264.7 | MTT | N/A | 24-72 hours | [11][12] |
| HepG2 | MTT | N/A | 24-72 hours | [13][14][15] | |
| SH-SY5Y | MTT | N/A | 24-72 hours | [5][16][17] | |
| Anti-inflammatory Activity | RAW 264.7 | Griess (NO) | 1-100 µM | 24 hours | [18] |
| RAW 264.7 | ELISA (TNF-α, IL-6) | 1-100 µM | 24 hours | [18] | |
| Hepatoprotective Activity | HepG2 | MTT/CCK-8 | 4-200 µM | 24 hours | [1][2] |
| Neuroprotective Activity | SH-SY5Y | MTT | 1-100 µM | 24 hours | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at the predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well for many adherent lines) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide Measurement (Griess Assay)
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at an optimal density.
-
Incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
This is a general protocol for a sandwich ELISA. Refer to the manufacturer's instructions for your specific ELISA kit.
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add your cell culture supernatants and the prepared standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature, protected from light.
-
-
Substrate Development and Reading:
-
Wash the plate.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Visualizations
Signaling Pathways
Caption: this compound's modulation of inflammatory and antioxidant signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's bioactivity.
References
- 1. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrr.com [ijrr.com]
- 14. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Gentiopicroside Semi-Synthesis
Welcome to the technical support center for the semi-synthesis of Gentiopicroside. This resource is designed for researchers, scientists, and professionals in drug development who are working on the chemical modification of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the efficiency and success of your semi-synthesis reactions.
This compound, a major active compound isolated from plants of the Gentiana genus, possesses a range of pharmacological activities. However, its high hydrophilicity can lead to reduced oral bioavailability, a fast metabolism, and a short biological half-life, which may limit its therapeutic efficacy.[1] To address these limitations, semi-synthesis is employed to modify the this compound structure, often by introducing hydrophobic groups to enhance its lipophilicity and improve its drug-like properties.[1][2]
This guide focuses on the most common semi-synthetic modification of this compound: acylation to produce ester derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this compound semi-synthesis?
A1: The main objective is to modify the chemical structure of this compound to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability, while retaining or enhancing its therapeutic activities.[1] This is often achieved by reducing its high polarity.[1]
Q2: What are the most common semi-synthetic reactions performed on this compound?
A2: The most frequently reported semi-synthetic modifications are selective esterification (acylation) of the primary hydroxyl group and the formation of cyclic acetals.[1] These reactions introduce more hydrophobic moieties to the this compound molecule.
Q3: What kind of yields can I expect from the acylation of this compound?
A3: Yields can vary significantly depending on the specific acyl chloride used and the reaction conditions. Reported yields for various this compound ester derivatives range from approximately 42% to 74%.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting this compound, you can observe the consumption of the starting material and the formation of the less polar product.
Q5: What are the common challenges in purifying this compound derivatives?
A5: Common challenges include separating the desired product from unreacted this compound, excess reagents, and any side products. Due to the structural similarities, chromatographic separation can be challenging. Column chromatography is a frequently used purification method.[1]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the semi-synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure the acyl chloride and any catalysts are fresh and have been stored under appropriate conditions (e.g., dry, inert atmosphere). |
| Insufficient Reaction Time or Temperature | Monitor the reaction using TLC to determine the optimal reaction time. If the reaction is sluggish, consider moderately increasing the temperature, but be mindful of potential side reactions. A typical reaction involves heating and reflux stirring at 90°C for 24 hours.[1] |
| Presence of Water | This compound and the reaction setup should be thoroughly dried, as water can quench the acylating agent. Conduct the reaction under an inert atmosphere (e.g., N2).[1] |
| Inappropriate Solvent | Acetonitrile (B52724) (CH3CN) is a commonly used solvent.[1] Ensure the this compound is fully dissolved before adding other reagents. |
| Suboptimal Reagent Stoichiometry | The molar ratio of reagents is crucial. A common approach is to use a slight excess of the acyl chloride (e.g., 1.1 equivalents) and a base like pyridine (B92270) (e.g., 2.0 equivalents).[1] The addition of triethylamine (B128534) may accelerate the reaction rate and increase the yield.[1] |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Step |
| Non-selective Acylation | This compound has multiple hydroxyl groups. To favor acylation at the primary hydroxyl group, which is generally more reactive, use milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Degradation of Starting Material or Product | High temperatures or prolonged reaction times can lead to degradation. Monitor the reaction by TLC to avoid extended heating once the starting material is consumed. |
| Use of a More Selective Acylation Method | Consider enzymatic catalysis, such as using whole-cell biocatalysts (e.g., Aspergillus oryzae), which can offer high regioselectivity for the acylation of similar glycosides.[3] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A common mobile phase is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 20:1 v/v).[1] |
| Product Streaking on TLC or Column | The presence of residual base (e.g., pyridine) can cause streaking. Ensure the reaction mixture is properly worked up to remove the base before chromatography. |
| Alternative Purification Techniques | For challenging separations or for large-scale purification, consider advanced techniques like Fast Centrifugal Partition Chromatography (FCPC). FCPC has been shown to purify this compound from extracts with high purity and recovery.[4] |
III. Data Presentation: Reaction Conditions and Purification
Table 1: Summary of Acylation Reaction Conditions for this compound Derivatives
| Parameter | Condition | Reference |
| Starting Material | This compound (1 mmol) | [1] |
| Acylating Agent | Acyl chloride (1.1 equiv.) | [1] |
| Base | Pyridine (2.0 equiv.) | [1] |
| Solvent | Acetonitrile (CH3CN) | [1] |
| Temperature | 90 °C (reflux) | [1] |
| Reaction Time | 24 hours | [1] |
| Atmosphere | Inert (N2) | [1] |
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Purity | Recovery | Reference |
| Column Chromatography | Laboratory Scale | Product-dependent | Product-dependent | [1] |
| Fast Centrifugal Partition Chromatography (FCPC) | Bench Preparative (1L rotor) | 95.6% | 87% | [4] |
| Fast Centrifugal Partition Chromatography (FCPC) | Pilot Scale (5L rotor) | 95.1% | 89% | [4] |
IV. Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol is adapted from a method used for the synthesis of various this compound derivatives.[1]
Materials:
-
This compound
-
Acyl chloride of choice
-
Pyridine
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen gas supply
-
Standard laboratory glassware (two-neck round-bottom flask, condenser, etc.)
Procedure:
-
Accurately weigh this compound (1.0 mmol) and add it to a 50 mL two-neck round-bottom flask containing a magnetic stir bar.
-
Seal the flask and replace the air with nitrogen gas three times.
-
Add a sufficient amount of anhydrous acetonitrile to the flask and stir until the this compound is completely dissolved.
-
In a separate vial, prepare a solution of the desired acyl chloride (1.1 mmol, 1.1 equiv.) and pyridine (2.0 mmol, 2.0 equiv.) in acetonitrile.
-
Add the acyl chloride and pyridine solution to the flask containing the this compound.
-
Heat the reaction mixture to 90 °C and maintain it at reflux with stirring for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol solvent system (e.g., 20:1 v/v) to obtain the purified this compound derivative.
-
Characterize the structure of the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
V. Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound derivatives.
Caption: Troubleshooting flowchart for this compound semi-synthesis.
References
- 1. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 3. The Study of Regioselective Acylation of Geniposide by Using Whole-Cell Biocatalysts in Organic Solvents | MDPI [mdpi.com]
- 4. nomadlabs.eu [nomadlabs.eu]
Troubleshooting low yields in Gentiopicroside isolation protocols
Welcome to the technical support center for Gentiopicroside (GPS) isolation protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, purification, and quantification of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your workflow and improve yields.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or purity in a question-and-answer format.
Problem: Low Yield During Extraction
Q1: My this compound yield is significantly lower than reported values. What are the most common causes?
A: Low yields during extraction typically stem from suboptimal parameters or incomplete cell lysis. The first things to verify are:
-
Plant Material: Ensure the correct plant part (usually roots/rhizomes of Gentiana species) is being used and that it has been properly dried and pulverized. Improperly stored material can lead to degradation of the target compound.
-
Lysis and Homogenization: If solid material remains after the extraction step, it indicates that the plant matrix was not fully broken down, trapping the this compound within.[1] Ensure your grinding/homogenization method is sufficient for the particle size you are using.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted. Ratios can range from 10:1 to 23.7:1 (mL/g).[2][3][4][5]
-
Number of Extractions: A single extraction is often insufficient. Performing the extraction process two to three times on the same plant material with fresh solvent can significantly increase the cumulative yield.[4]
Q2: How does my choice of solvent and its concentration impact the extraction yield?
A: this compound is highly water-soluble, but extraction efficiency is greatly influenced by the solvent system.[6]
-
Aqueous Alcohol: Ethanol (B145695) and methanol (B129727) solutions are highly effective. Optimal concentrations are typically in the range of 70% to 93%.[4][5][7]
-
Water with Co-solvents: While GPS is water-soluble, using plain water may be less efficient than aqueous alcohol. However, water-based extraction can be enhanced with additives. For example, using a 3% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in water has been shown to improve extraction yields.[8] Cyclodextrins can also protect this compound from pH and temperature-induced degradation.[8]
Q3: What are the optimal temperature and time for this compound extraction?
A: Temperature and time are critical and interdependent parameters.
-
Temperature: Increasing the temperature generally enhances the solubility and diffusion rate of this compound, leading to higher yields. Studies show that temperatures between 75°C and 80°C are often optimal for methods like heat reflux, ultrasound-assisted, and microwave-assisted extraction.[2][3][5][8]
-
Time: The optimal extraction time depends on the method and the particle size of the material.
-
For finely powdered material ("dust"), a short sonication of 20-30 minutes may be sufficient as the this compound is rapidly washed from the destructured matrix.[8]
-
For conventional reflux or sonication of less fine material, longer times of 75-80 minutes may be required to reach a peak yield.[4][8]
-
Microwave-assisted methods can be extremely rapid, with optimal times as short as 31 seconds.[2][3]
-
Q4: Could the particle size of my plant material be the issue?
A: Yes, particle size is a crucial factor. A smaller particle size increases the surface area available for solvent contact, which significantly enhances extraction efficiency. For microwave-assisted extraction, a particle size of 100 mesh is recommended.[2][3] For other methods, pulverizing the dried roots to a fine powder is standard practice.[7]
Q5: I'm using a modern extraction technique like ultrasound or microwave assistance and still getting low yields. Why?
A: While these techniques are generally more efficient, they require careful optimization.
-
Ultrasound-Assisted Extraction (UAE): The power and frequency of the ultrasound, along with temperature and time, must be optimized. While sonication improves extraction, prolonged exposure can potentially lead to the degradation of bioactive molecules.[8]
-
Microwave-Assisted Extraction (MAE): Microwave power is a key variable. A power of around 800 W has been shown to be effective.[2][3] Incorrect power settings can lead to either insufficient extraction or localized overheating, which could degrade the this compound.
Problem: Low Purity/Recovery After Purification
Q6: My crude extract yield is good, but I'm losing a significant amount of this compound during the purification steps. What could be happening?
A: Product loss during purification is often due to irreversible adsorption onto the stationary phase or suboptimal separation conditions.
-
Irreversible Adsorption: Traditional silica (B1680970) gel column chromatography can lead to the irreversible adsorption of polar compounds like this compound, reducing recovery.
-
Alternative Techniques: Consider methods that minimize this risk. Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid chromatography technique that avoids solid stationary phases entirely, leading to high recovery rates of 87-89%.[9]
-
Solid Phase Extraction (SPE): If using SPE for initial cleanup, ensure the chosen cartridge and elution solvents are appropriate for this compound to prevent product loss during loading or elution.
Q7: My final product has low purity. How can I improve my chromatography protocol?
A: Low purity indicates that the separation method is not adequately resolving this compound from other compounds in the extract.
-
Solvent System Optimization (FCPC): For FCPC, the choice of the two-phase solvent system is critical. A system of Ethyl Acetate: Isopropanol: Water (7:3:10) has been used successfully to achieve purities over 95%.[9]
-
Mobile Phase Optimization (HPLC): For preparative HPLC, systematically adjust the mobile phase composition. A common mobile phase for analytical HPLC is a mixture of methanol and water (e.g., 25:75 v/v), which can be adapted for preparative scale.[10][11]
-
Column Choice: Ensure you are using the appropriate column chemistry (e.g., C18) for reverse-phase separation of this compound.[8]
Problem: Suspected Degradation
Q8: I suspect my this compound is degrading during the isolation process. What conditions are known to cause degradation?
A: this compound is a secoiridoid glycoside and can be susceptible to degradation under certain conditions.
-
Enzymatic Degradation: The aglycone form of this compound is unstable.[12] The molecule can be hydrolyzed by β-glucosidase, which may be present in the plant material or from microbial contamination.[12][13] This hydrolysis is the first step in its biotransformation.[12]
-
pH and Temperature: Extreme pH and high temperatures during prolonged conventional extraction methods can contribute to the degradation of bioactive molecules.[8]
-
Stability: this compound is relatively stable in the stomach and small intestine but can be degraded in the large intestine.[12] In vitro, it can degrade by over 34% after 48 hours in simulated intestinal fluids.[12] While these are physiological conditions, they highlight the molecule's susceptibility to certain environments that could be mimicked during a lengthy or improperly controlled extraction. Using protective agents like cyclodextrins can enhance stability.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Gentiana species?
A: Yields can vary widely depending on the plant species, geographic origin, harvesting time, and the isolation protocol used. Reported yields range from approximately 47 mg/g to 78.3 mg/g of dry plant material.[4][8] For example, Microwave-Assisted Aqueous Two-Phase Extraction from Gentiana scabra yielded 65.32 mg/g.[2][3]
Q2: How can I accurately quantify the this compound in my samples?
A: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is the standard method for this compound quantification.[8] Key parameters include:
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 25:75 v/v) is often sufficient.[10][11]
-
Detection Wavelength: this compound can be detected at wavelengths between 254 nm and 280 nm.[9][11][14]
-
Quantification: Quantification is performed by creating a standard curve with a pure this compound reference standard.
Q3: What are the key chemical and physical properties of this compound I should be aware of during isolation?
A: Understanding its properties is crucial for handling and purification.
-
Solubility: this compound is highly soluble in water (20 mg/mL) and soluble in methanol and ethanol. It is almost insoluble in less polar solvents like ether.[6]
-
Stability: It is hygroscopic (tends to absorb moisture from the air).[6] It should be stored in a cool, dry place, protected from light.[6]
-
Appearance: It is typically an off-white or pale beige crystalline powder.[6]
-
Molecular Weight: 356.33 g/mol .[6]
Data Summary Tables
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Plant Source | Key Parameters | Yield (mg/g DW) | Purity/Recovery | Reference(s) |
| Ultrasound-Assisted Water Extraction (with HPβCD) | Gentiana asclepiadea | 74.9°C, 32.6 min, 3.01% HPβCD | 46.96 | Not specified | [8][15] |
| Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | Gentiana scabra | 80°C, 31 s, 806 W, 11:1 liquid/solid ratio, Ethanol/K₂HPO₄ system | 65.32 | 17.16% (crude), 96.5% recovery | [2][3][16] |
| Response Surface Methodology (Methanol Extraction) | Gentiana straminea | 79.4 min, 92.6% methanol, 23.7 mL/g liquid/solid ratio, 3 extraction cycles | 78.3 | >95% after crystallization | [4] |
| Heat Reflux Extraction | Gentiana rigescens | 75°C, 3.5 h, 90% ethanol, 10 mL/g liquid/solid ratio | Not specified in mg/g | 98.61% (yield percentage) | [5] |
| Reflux Extraction (for enriched extract) | Not specified | 80°C, 2 h, 70% ethanol, 10:1 liquid/solid ratio | Not applicable | Enriched extract | [7] |
Table 2: Parameters for this compound Purification
| Purification Method | Starting Material | Key Parameters | Purity Achieved | Recovery | Reference(s) |
| Fast Centrifugal Partition Chromatography (FCPC) - Bench Scale | 11% GPS Ethanolic Extract | Solvent: EtOAc:i-PrOH:H₂O (7:3:10), Flow: 50 mL/min, Speed: 1200 rpm | 95.6% | 87% | [9] |
| Fast Centrifugal Partition Chromatography (FCPC) - Pilot Scale | 11% GPS Ethanolic Extract | Solvent: EtOAc:i-PrOH:H₂O (7:3:10), Flow: 250 mL/min, Speed: 1000 rpm | 95.1% | 89% | [9] |
| Silica Gel Column Chromatography | Methanolic Root Extract | Specific elution gradient not detailed, standard technique. | Not specified | Not specified | [17] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) [2][3]
-
Preparation of ATPS: Prepare an aqueous two-phase system consisting of 40.72% (w/w) ethanol and 21.71% (w/w) K₂HPO₄.
-
Sample Preparation: Use dried Gentiana scabra root powder, sieved to 100 mesh particle size.
-
Extraction:
-
Combine the powdered plant material with the prepared ATPS at a liquid-to-solid ratio of 11:1 (mL/g) in a suitable microwave extraction vessel.
-
Place the vessel in a microwave reactor.
-
Apply microwave power of 806 W at a temperature of 80°C for 31 seconds.
-
-
Phase Separation: After extraction, centrifuge the mixture to separate the ethanol-rich top phase from the salt-rich bottom phase and the solid plant debris.
-
Collection: Carefully collect the top phase, which contains the enriched this compound.
-
Analysis: Quantify the this compound content in the top phase using HPLC.
Protocol 2: Ultrasound-Assisted Water Extraction (UAE) with HPβCD [8]
-
Solvent Preparation: Prepare an aqueous solution containing 3.01% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD).
-
Sample Preparation: Use finely powdered ("dust") dried willow gentian underground parts.
-
Extraction:
-
Combine the powdered plant material with the HPβCD solution.
-
Place the mixture in an ultrasonic bath.
-
Perform sonication for 32.57 minutes at a constant temperature of 74.89°C.
-
-
Separation: After extraction, centrifuge the sample to pellet the solid material.
-
Collection: Collect the supernatant containing the extracted this compound.
-
Analysis: Filter the supernatant through a 0.45 µm filter and quantify using HPLC.
Protocol 3: Purification by Fast Centrifugal Partition Chromatography (FCPC) [9]
-
System Preparation:
-
Prepare the two-phase solvent system: Ethyl Acetate (EtOAc), Isopropanol (i-PrOH), and Water (H₂O) in a 7:3:10 volume ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Fill the FCPC rotor with the stationary phase (upper phase) while rotating at a low speed.
-
-
Equilibration: Increase the rotation speed to the target (e.g., 1200 rpm for bench scale) and pump the mobile phase (lower phase) through the system until hydrodynamic equilibrium is reached (i.e., when mobile phase elutes from the outlet).
-
Sample Injection: Dissolve the crude ethanolic extract (containing ~11% this compound) in a small amount of the solvent system and inject it into the system.
-
Elution and Fractionation: Continue pumping the mobile phase at the desired flow rate (e.g., 50 mL/min). Monitor the eluent using a UV detector at 254 nm and collect fractions.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the final product.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC) [8][10][11]
-
Instrumentation: Use an HPLC system equipped with a UV or DAD detector and a C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of methanol and water in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane and degas before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Set the detection wavelength to 270 nm (or 254 nm).
-
-
Standard Preparation: Accurately weigh a this compound reference standard and prepare a stock solution in methanol. Create a series of dilutions to generate a calibration curve (e.g., concentration vs. peak area).
-
Sample Preparation: Dilute the extracted or purified samples with the mobile phase to a concentration within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standards and samples into the HPLC system.
-
Calculation: Determine the this compound concentration in the samples by comparing their peak areas to the linear regression equation derived from the standard curve.
Mandatory Visualizations
References
- 1. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Gentisides Extraction from Gentiana rigescens Franch. ex Hemsl. by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 20831-76-9 [m.chemicalbook.com]
- 7. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nomadlabs.eu [nomadlabs.eu]
- 10. researchgate.net [researchgate.net]
- 11. sxgreenfine.com [sxgreenfine.com]
- 12. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. HPLC Determination of this compound in Radix Gentianae: Ingenta Connect [ingentaconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 17. Phytochemical Analysis, Isolation, and Characterization of this compound from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Concentrations of Gentiopicroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting low concentrations of Gentiopicroside.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low concentrations of this compound?
A1: The most prevalent and sensitive methods for quantifying low concentrations of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] Micellar Electrokinetic Chromatography (MEKC) has also been employed for its determination.[4] UPLC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices.[3][5]
Q2: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using these methods?
A2: The LOD and LOQ for this compound can vary depending on the specific instrumentation, method parameters, and sample matrix. However, typical values are:
-
RP-HPLC: LOD of 0.083 µg/mL and LOQ of 0.25 µg/mL have been reported.[1]
-
UFLC-MS/MS: LOD of 4 ng/mL and LOQ of 20 ng/mL in rat plasma have been achieved.[3] Another UPLC-MS/MS method reported a linearity range starting from 0.2 ng/mL.[6]
-
MEKC: An LOD of approximately 3.86 mg/L (or 3.86 µg/mL) has been documented.[4]
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: Optimizing your extraction protocol is crucial for accurately detecting low concentrations. Consider the following:
-
Solvent Selection: Polar organic solvents are generally effective. Methanol (B129727) is commonly used for extraction.[7] Ethanol (e.g., 70% in water) is also a good choice.[2]
-
Extraction Technique: Several methods can be employed, each with its advantages. These include ultrasonic-assisted extraction (UAE), microwave-assisted aqueous two-phase extraction (MA-ATPE), and heat reflux extraction.[8][9] MA-ATPE has been shown to yield high purity and recovery.[8]
-
Sample Preparation: Proper sample preparation, such as pulverizing dried plant material to a specific mesh size (e.g., 60-mesh), increases the surface area for extraction.[2][8]
Q4: What are "matrix effects" and how can they affect my analysis of this compound?
A4: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in mass spectrometry-based methods.[10][11][12] This can result in inaccurate quantification, especially at low concentrations.[10] For this compound analysis in biological samples like plasma, matrix effects can be significant.[3]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. A common mobile phase is a mixture of methanol and 0.1% acetic acid in water.[1] - Use a guard column or replace the analytical column. - Dilute the sample. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal detection wavelength. - Low extraction recovery. - Insufficient sample concentration. | - Set the UV detector to the optimal wavelength for this compound, which is typically around 270 nm.[13] - Optimize the extraction procedure as described in the FAQs. - Concentrate the sample extract before injection. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a consistent temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
UPLC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression or Enhancement | - Co-eluting matrix components.[10][12] - High salt concentration in the sample. | - Improve sample cleanup using solid-phase extraction (SPE). - Use matrix-matched calibration standards.[11] - Employ an internal standard that co-elutes with this compound to compensate for matrix effects.[3] - Dilute the sample to reduce the concentration of interfering matrix components.[11] |
| Low Signal-to-Noise Ratio | - Inefficient ionization. - Suboptimal MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Both positive and negative ionization modes have been used for this compound and its metabolites.[3][6] - Perform tuning and calibration of the mass spectrometer. - Optimize the collision energy for the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. |
| Contamination and Carryover | - Residual sample in the injection port or column. | - Implement a robust wash cycle for the autosampler needle and injection port between samples. - Inject blank solvent runs to check for carryover. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| RP-HPLC | 0.083 µg/mL | 0.25 µg/mL | 10-100 µg/mL | 91.0 - 114.0 | [1] |
| UFLC-MS/MS | 4 ng/mL | 20 ng/mL | 20-10,000 ng/mL | Satisfactory | [3] |
| UPLC-MS/MS | Not specified | Not specified | 0.2-10,000 ng/mL | Not specified | [6] |
| MEKC | ~3.86 mg/L (3.86 µg/mL) | Not specified | Not specified | 96 - 104 | [4] |
Experimental Protocols
RP-HPLC Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound.[1]
a. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Millipore water
-
Sample containing this compound (e.g., plant extract)
b. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a PDA detector.
-
C18 analytical column.
c. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.1% acetic acid in Millipore water (30:70, v/v).[1]
-
Flow Rate: 1.0 mL/min (isocratic).[1]
-
Column Temperature: Room temperature.
-
Detection Wavelength: 270 nm.[13]
-
Injection Volume: 20 µL.
d. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Filter the sample solution through a 0.25 µm or 0.45 µm filter before injection.[1][14]
e. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Perform serial dilutions to create a series of calibration standards within the linear range (e.g., 10-100 µg/mL).[1]
UFLC-MS/MS Method for this compound Quantification in Plasma
This protocol is adapted from a method for the simultaneous determination of this compound and Swertiamarin (B1682845) in rat plasma.[3]
a. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Paeoniflorin
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Rat plasma (or other biological matrix)
b. Instrumentation:
-
Ultrafast Liquid Chromatography (UFLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 column (e.g., Shim-pack XR-ODS, 75 mm × 3.0 mm, 2.2 µm).[3]
c. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.1% formic acid in water (30:70, v/v).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
e. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add extraction solvent (ethyl acetate-isopropanol, 95:5, v/v).[3]
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UFLC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UFLC-MS/MS method for the simultaneous determination of this compound and swertiamarin in rat plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and determination of this compound and swertiamarin in Tibetan medicines by micellar electrokinetic electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and its two active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sxgreenfine.com [sxgreenfine.com]
- 14. researchgate.net [researchgate.net]
Addressing inconsistencies in Gentiopicroside experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with gentiopicroside. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Inconsistent Bioactivity and Cellular Responses
Question 1: Why am I observing variable anti-inflammatory effects with this compound in my cell culture experiments?
Answer: Inconsistencies in the anti-inflammatory effects of this compound can stem from several factors:
-
Purity and Integrity of this compound: The purity of your this compound sample is crucial. Impurities from extraction and purification processes can interfere with the assay. Additionally, this compound can degrade under certain conditions. It is advisable to use a high-purity standard (≥98%) and verify its integrity.[1]
-
Cell Line and Passage Number: Different cell lines may exhibit varying sensitivity to this compound. It's also important to use a consistent passage number for your cells, as cellular responses can change over time.
-
Assay Conditions: Factors such as cell seeding density, incubation time with this compound, and the concentration of the inflammatory stimulus (e.g., LPS) can all impact the results. These parameters should be carefully optimized and kept consistent across experiments.
-
Solvent and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on cells. Ensure that the final solvent concentration in your culture medium is low and consistent across all treatment groups, including a vehicle control.
Question 2: My cell viability assay (e.g., MTT) results are inconsistent when treating with this compound. What could be the cause?
Answer: Several factors can lead to variability in cell viability assays:
-
This compound Solubility: this compound is highly soluble in water and methanol (B129727) but has lower solubility in other organic solvents.[2][3] Incomplete dissolution can lead to inaccurate concentrations in your experiments. Ensure your stock solution is fully dissolved before diluting it in culture medium.
-
Interaction with Assay Reagents: It is possible for compounds to interfere with the MTT reagent itself. To rule this out, include a cell-free control where this compound is added to the MTT reagent to check for any direct reduction of MTT.[4]
-
Cell Seeding Density: The initial number of cells plated is critical. If cells are too sparse, they may not grow optimally. If they are too confluent, they may not respond consistently to treatment. It is important to determine the optimal seeding density for your specific cell line.[5]
-
Incubation Time: The duration of this compound treatment should be optimized. A time-course experiment can help determine the most appropriate endpoint for observing cytotoxic or cytostatic effects.
Category 2: Analytical and Chemical Inconsistencies
Question 3: I am having trouble obtaining reproducible results with HPLC quantification of this compound. What should I check?
Answer: For inconsistent HPLC results, consider the following troubleshooting steps:
-
Sample Preparation: The extraction method used to isolate this compound from its source can significantly impact the final yield and purity.[6][7] Ensure your extraction protocol is validated and consistently applied.
-
Mobile Phase Preparation: The composition of the mobile phase is critical for consistent retention times and peak shapes. Prepare fresh mobile phase for each run and ensure the components are accurately measured and well-mixed.[8]
-
Column Condition: The HPLC column can degrade over time. If you observe peak tailing, broadening, or shifts in retention time, the column may need to be cleaned or replaced.
-
Standard Curve: Always prepare a fresh standard curve for each batch of samples to ensure accurate quantification.
Question 4: Could the source of this compound affect my experimental outcomes?
Answer: Yes, the source and extraction method of this compound can significantly influence its activity. This compound is a natural product, and its concentration can vary in different plant species and even in different batches of the same plant material.[7] Furthermore, different extraction and purification methods can result in varying impurity profiles, which could affect the biological activity observed.[6] It is recommended to use a well-characterized, high-purity this compound standard from a reputable supplier.[1]
Quantitative Data Summary
Table 1: Reported Bioactivities of this compound
| Activity Type | Model System | Measurement | Result |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) Production | IC50 = 18.2 μM[9] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of COX-2 Activity | IC50 = 42.7 μM[9] |
| Anti-cancer | Ovarian Cancer Cells (SKOV3) | Inhibition of Cell Proliferation | IC50 = 20 μM[10] |
| Anti-cancer | Hepatoma Cells (HepG2) | Induction of G2/M Phase Arrest | Effective at 50 μM[9] |
| Hepatoprotective | Carbon Tetrachloride-induced Liver Injury in Mice | Reduction of Serum ALT Levels | Significant reduction[7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value |
| Oral Bioavailability | Mice | 39.6% |
| Oral Bioavailability | Rats | 9.2% - 18%[9] |
| Elimination Half-life (oral) | Mice | 2.8 hours |
| Time to Maximum Concentration (Tmax) (oral) | Mice | 0.5 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[4]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[4]
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[4][11]
-
Incubate at room temperature for 10 minutes.[4]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4] A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.
Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: The MAPK signaling pathway in inflammation and its modulation by this compound.
References
- 1. This compound - Xi'an SR Bio-Engineering Co.,Ltd [plantextractssr.com]
- 2. This compound | 20831-76-9 [chemicalbook.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. sxgreenfine.com [sxgreenfine.com]
- 9. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Gentiopicroside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of Gentiopicroside.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Low this compound Yield
-
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield in microwave-assisted extraction can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Parameters: The efficiency of MAE is highly dependent on parameters such as temperature, extraction time, solvent concentration, and microwave power. A study on the MAE of this compound from Gentiana scabra Bunge found optimal conditions to be an extraction temperature of 80°C, an extraction time of 31 seconds, a liquid-to-solid ratio of 11:1 (mL/g), and a microwave power of 806 W.[1][2][3][4] Verify that your experimental parameters are within an optimal range.
-
Inadequate Solvent Selection: The choice of solvent is crucial. Ethanol (B145695) and methanol (B129727) are commonly used for this compound extraction. The polarity of the solvent significantly affects extraction efficiency. Aqueous solutions of ethanol or methanol often provide better results than the pure solvents due to the increased ability of the solvent mixture to absorb microwave energy.
-
Improper Sample Preparation: The particle size of the plant material plays a key role. A smaller particle size increases the surface area available for solvent interaction, leading to better extraction. For this compound extraction, a particle size of around 100 mesh has been shown to be effective.[1][2][3][4] Ensure your plant material is ground to a fine, consistent powder.
-
Insufficient Microwave Power: Microwave power directly influences the heating rate and the disruption of plant cells. If the power is too low, the extraction may be incomplete. Conversely, excessively high power can lead to degradation. Experiment with different power settings to find the optimal level for your specific sample and solvent system.
-
Issue 2: Poor Reproducibility of Results
-
Question: I am observing significant variations in this compound yield between different experimental runs, even with the same parameters. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility in MAE can be frustrating. Here are some common causes and solutions:
-
Inconsistent Sample Homogeneity: The distribution of this compound within the plant material may not be uniform. Ensure that your sample is thoroughly mixed and homogenized before weighing to guarantee that each aliquot is representative of the bulk material.
-
Fluctuations in Microwave Power Output: The actual power output of a microwave extractor can sometimes vary. Calibrate your equipment regularly to ensure consistent power delivery.
-
Non-uniform Heating: Uneven heating within the extraction vessel can lead to inconsistent extraction efficiencies. Stirring the sample during extraction can help to ensure a uniform temperature distribution.
-
Inconsistent Final Volume: Variations in the final volume of the extract after filtration and processing can lead to errors in concentration calculations. Be meticulous in your volume measurements.
-
Issue 3: Suspected Compound Degradation
-
Question: I suspect that the this compound in my samples is degrading during the extraction process. What are the signs of degradation and how can I prevent it?
-
Answer: this compound, like many natural compounds, can be susceptible to degradation under harsh conditions. Here’s how to address this issue:
-
Signs of Degradation: Degradation can be indicated by a lower than expected yield, the appearance of unknown peaks in your chromatogram, or a change in the color of the extract.
-
Thermal Degradation: this compound is known to be sensitive to high temperatures. Prolonged exposure to temperatures above 80°C can lead to its degradation. To mitigate this, use the shortest possible extraction time that still provides a good yield. A study on Gentiana scabra Bunge found an optimal extraction time of just 31 seconds at 80°C.[1][2][3][4]
-
pH-Dependent Degradation: The stability of this compound is also pH-dependent. It is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions. Ensure the pH of your solvent is appropriate.
-
Oxidative Degradation: The presence of oxygen can contribute to the degradation of some phytochemicals. While not extensively reported for this compound, if you suspect oxidation, you could consider purging the extraction vessel with an inert gas like nitrogen before extraction.
-
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for microwave-assisted extraction of this compound?
The choice of solvent is a critical parameter. Aqueous solutions of ethanol or methanol are generally the most effective. For instance, a study on Gentiana scabra Bunge utilized an aqueous two-phase system with ethanol and K2HPO4.[1][2][3][4] The optimal concentration will depend on the specific plant material and the desired purity of the final extract. It is recommended to perform preliminary experiments with different concentrations of aqueous ethanol or methanol to determine the best solvent system for your specific application.
2. How does microwave power affect the extraction of this compound?
Microwave power directly influences the rate of heating and the efficiency of cell wall disruption. Higher microwave power can lead to a faster extraction and higher yield. However, excessive power can cause localized overheating and lead to the thermal degradation of this compound. The optimal power setting is a balance between extraction efficiency and compound stability. A power of 806 W was found to be optimal in one study.[1][2][3][4]
3. What is the recommended liquid-to-solid ratio for this compound extraction?
The liquid-to-solid ratio affects the concentration gradient and the efficiency of mass transfer. A higher ratio generally leads to a more complete extraction but may result in a more dilute extract, requiring a subsequent concentration step. A ratio of 11:1 (mL/g) has been reported as optimal for the MAE of this compound.[1][2][3][4]
4. How does the particle size of the plant material impact the extraction yield?
A smaller particle size provides a larger surface area for the solvent to interact with, which generally leads to a higher extraction yield and a faster extraction rate. For this compound extraction, a particle size of 100 mesh has been shown to be effective.[1][2][3][4]
Data Presentation
Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound from Gentiana scabra Bunge
| Parameter | Optimal Value | Reference |
| Extraction Temperature | 80°C | [1][2][3][4] |
| Extraction Time | 31 seconds | [1][2][3][4] |
| Liquid-to-Solid Ratio | 11:1 (mL/g) | [1][2][3][4] |
| Particle Size | 100 meshes | [1][2][3][4] |
| Microwave Power | 806 W | [1][2][3][4] |
| Resulting Yield | 65.32 ± 0.24 mg/g | [1][2][3][4] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Extraction of this compound
This protocol is a general guideline based on published research.[1][2][3][4] Researchers should optimize these parameters for their specific plant material and equipment.
-
Sample Preparation:
-
Dry the plant material (e.g., Gentiana roots) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
Sieve the powder to obtain a uniform particle size (e.g., 100 mesh).
-
-
Extraction Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder into a microwave-safe extraction vessel.
-
Add the appropriate volume of the chosen extraction solvent (e.g., 11 mL of an aqueous ethanol solution) to achieve the desired liquid-to-solid ratio.
-
Securely seal the extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters:
-
Microwave Power (e.g., 806 W)
-
Extraction Temperature (e.g., 80°C)
-
Extraction Time (e.g., 31 seconds)
-
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extracted compounds.
-
Combine the filtrate and the washing.
-
Adjust the final volume of the extract to a known value with the solvent.
-
-
Analysis:
-
Analyze the this compound content in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Workflow for Microwave-Assisted this compound Extraction.
References
- 1. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 3. keyanzhidian.com [keyanzhidian.com]
- 4. academic.oup.com [academic.oup.com]
Gentiopicroside Purification for Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of gentiopicroside for preclinical studies. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound extraction?
This compound is a secoiridoid glycoside predominantly found in plants of the Gentiana genus. The roots of Gentiana lutea, Gentiana macrophylla, and Gentiana scabra are common starting materials for extraction.[1][2] The concentration of this compound in the raw material can vary depending on the species, geographical origin, and harvesting time.
Q2: What purity of this compound is required for preclinical studies?
For preclinical studies, a high purity of this compound is generally required, typically exceeding 95%. This is to ensure that the observed pharmacological effects are attributable to the compound of interest and not to impurities. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to determine the purity.[1][3]
Q3: What are the critical parameters to consider when scaling up a purification process?
Scaling up a purification process requires careful consideration of several parameters to maintain efficiency and product quality. Key factors include:
-
Maintaining Linear Flow Rate: When scaling up column chromatography, it is crucial to maintain the same linear flow rate as the lab-scale method to ensure consistent separation.
-
Bed Height: The adsorbent bed height in column chromatography should be kept constant during scale-up.
-
Column Diameter and Sample Volume: The column diameter and the volume of the sample being loaded will need to be increased proportionally.
-
Solvent Consumption: Scaling up will significantly increase solvent usage, which has cost and environmental implications.
-
Equipment Capabilities: Ensure that the larger-scale equipment can handle the increased volumes and pressures.
Q4: How can I monitor the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring the purity of this compound throughout the purification process.[3][4] A validated HPLC method can quantify this compound and detect the presence of impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound purification.
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield of this compound | Incomplete extraction from the plant material. | Optimize extraction parameters such as solvent type, temperature, and time. Microwave-assisted or ultrasound-assisted extraction can improve efficiency.[5][6] | Increased extraction yield of this compound from the raw material. |
| Degradation of this compound during processing. | This compound is susceptible to degradation at high temperatures and non-neutral pH.[7][8] Maintain a neutral pH and use low temperatures during solvent evaporation. | Minimized loss of this compound, leading to a higher overall yield. | |
| Low Purity of Final Product | Co-elution of impurities during chromatography. | Optimize the chromatographic method. For column chromatography, adjust the solvent gradient. For Fast Centrifugal Partition Chromatography (FCPC), modify the solvent system.[1] | Improved separation of this compound from impurities, resulting in a higher purity product. |
| Inadequate removal of pigments and polar impurities. | Incorporate a pre-purification step using macroporous resins to remove highly polar impurities before final purification. | A cleaner feed for the final chromatography step, leading to better separation and higher purity. | |
| Chromatography Scale-Up Issues | Reduced separation efficiency on a larger column. | Ensure proper packing of the larger column to avoid channeling. Maintain the linear flow rate and bed height from the smaller scale. | Consistent separation performance between lab-scale and pilot-scale chromatography. |
| High backpressure in the chromatography system. | The sample may contain particulates. Filter the sample before loading it onto the column. The column frit may be clogged; clean or replace it. | Reduced system pressure and prevention of column damage. | |
| This compound Degradation | Exposure to harsh pH conditions or high temperatures. | Maintain a neutral pH throughout the purification process and use low-temperature techniques for solvent removal, such as a rotary evaporator under vacuum.[7][8] | Preservation of the chemical integrity of this compound. |
| Formation of degradation products during storage. | Store purified this compound at low temperatures (e.g., -20°C) and protected from light.[9] | Long-term stability of the purified compound. |
Experimental Protocols
Protocol 1: Scale-Up of this compound Purification using Fast Centrifugal Partition Chromatography (FCPC)
This protocol is based on a successful scale-up from a 1L to a 5L FCPC system.[1]
1. Sample Preparation:
-
Prepare an ethanolic extract of Gentiana lutea roots.
-
Concentrate the extract to obtain a solution with a known concentration of this compound (e.g., 11%).[1]
2. FCPC System and Parameters:
| Parameter | Bench Scale (1L Rotor) | Pilot Scale (5L Rotor) |
| Injected Quantity | 15 g | 90 g |
| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10 v/v/v) | EtOAc: i-PrOH: H₂O (7:3:10 v/v/v) |
| Flow Rate | 50 mL/min | 250 mL/min |
| Rotation Speed | 1200 rpm | 1000 rpm |
| Detection Wavelength | 254 nm | 254 nm |
| Separation Time | 46 min | 52 min |
| Solvent Consumption | 1.3 L | 7.8 L |
| Purity Achieved | 95.6% | 95.1% |
| Recovery | 87% | 89% |
3. Procedure:
-
Equilibrate the FCPC system with the two-phase solvent system.
-
Inject the prepared sample into the system.
-
Elute the compounds and monitor the separation at 254 nm.
-
Collect the fractions containing this compound.
-
Analyze the purity of the collected fractions using HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: General Workflow for Macroporous Resin Chromatography
This protocol provides a general procedure for the pre-purification of this compound using macroporous resin.
1. Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8) based on its adsorption and desorption characteristics for this compound.[10]
-
Pre-treat the resin by washing it sequentially with ethanol (B145695) and deionized water to remove any impurities.
2. Column Packing and Equilibration:
-
Pack a column with the pre-treated macroporous resin.
-
Equilibrate the column by passing deionized water through it until the effluent is neutral.
3. Sample Loading:
-
Dissolve the crude this compound extract in water.
-
Load the sample solution onto the equilibrated column at a controlled flow rate.
4. Washing:
-
Wash the column with deionized water to remove unbound impurities such as sugars and salts.
5. Elution:
-
Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol in water (e.g., 70% ethanol).[11]
-
Collect the eluate in fractions.
6. Monitoring and Concentration:
-
Monitor the fractions for the presence of this compound using TLC or HPLC.
-
Combine the fractions containing pure this compound and concentrate them under reduced pressure to obtain a this compound-enriched fraction for further purification.
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for low purity issues.
References
- 1. nomadlabs.eu [nomadlabs.eu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keyanzhidian.com [keyanzhidian.com]
- 7. Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gentiopicroside: An In Vivo Validation of its Anti-inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Anti-inflammatory Activity of Gentiopicroside.
This compound, a major secoiridoid glycoside from the Gentiana species, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against established anti-inflammatory agents, supported by experimental data. Detailed methodologies for key in vivo models are presented to facilitate the replication and further investigation of its therapeutic potential.
Comparative Efficacy of this compound in Preclinical Models of Inflammation
To contextualize the anti-inflammatory activity of this compound, its efficacy has been evaluated against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in various animal models of inflammation. This section summarizes the comparative data from three well-established in vivo assays: carrageenan-induced paw edema, xylene-induced ear swelling, and lipopolysaccharide (LPS)-induced acute lung injury.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic method for screening acute anti-inflammatory activity. The injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine (B1213489) and serotonin (B10506) in the first phase, followed by the production of prostaglandins (B1171923) and other inflammatory mediators in the second phase.
| Compound | Dose | Animal Model | Inhibition of Paw Edema (%) | Time Point | Reference |
| Indomethacin (B1671933) | 10 mg/kg | Rat | 54 | 2, 3, and 4 hours | [2] |
| Indomethacin | 2 mg/kg | Rat | Significant Inhibition | Not specified | [1] |
Xylene-Induced Ear Swelling
The xylene-induced ear edema model in mice is another standard assay for evaluating acute anti-inflammatory drugs. Xylene application to the ear causes vasodilation and increases vascular permeability, leading to edema.
A study on this compound derivatives demonstrated their potent anti-inflammatory effects in this model. Notably, a derivative of this compound, compound P23, at a dose of 0.28 mmol/kg, exhibited a higher inhibition rate of ear edema (57.26%) compared to the well-known COX-2 inhibitor, celecoxib (B62257) (46.05%)[4][5]. This suggests that modifications to the this compound structure can lead to even more potent anti-inflammatory agents. Another study reported that a high dose of a Galla Chinensis extract (1 g/kg) significantly inhibited xylene-induced ear edema by 47.45%, while indomethacin (2 mg/kg) showed an inhibition of 50.12%[1].
| Compound | Dose | Animal Model | Inhibition of Ear Edema (%) | Reference |
| This compound Derivative (P23) | 0.28 mmol/kg | Mouse | 57.26 | [4][5] |
| Celecoxib | 0.28 mmol/kg | Mouse | 46.05 | [4][5] |
| Indomethacin | 2 mg/kg | Mouse | 50.12 | [1] |
Lipopolysaccharide-Induced Acute Lung Injury
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model acute lung injury (ALI) in animals. LPS administration triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
This compound has been shown to be effective in mitigating LPS-induced ALI. In a rat model of sepsis-induced ALI, treatment with this compound significantly reduced the levels of TNF-α, IL-1β, and IL-6 in both serum and bronchoalveolar lavage fluid (BALF)[3][6][7]. For comparison, Dexamethasone, a potent synthetic glucocorticoid, is widely used as a benchmark anti-inflammatory agent in this model. Studies have shown that Dexamethasone treatment (5 and 10 mg/kg) in mice with LPS-induced ALI significantly reverses the increased expression of IL-6 and TNF-α[8][9][10]. While direct comparative quantitative data between this compound and Dexamethasone from a single study is not available, the existing evidence strongly supports the significant anti-inflammatory potential of this compound in this severe inflammatory condition. One study on rapid Dexamethasone treatment in LPS-induced cytokine storm in mice showed that Dexamethasone (5mg/kg) remarkably reduced IL-6 and TNF-α concentrations at various time points post-LPS administration[5].
| Compound | Dose | Animal Model | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reference |
| This compound | 25 and 50 mg/kg | Rat | Significantly reduced levels in serum and BALF | [3][6][7] |
| Dexamethasone | 5 and 10 mg/kg | Mouse | Significantly reversed increased expression | [8][9][10] |
| Dexamethasone | 5 mg/kg | Mouse | Remarkably reduced concentrations | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the experimental protocols for the in vivo models cited in this guide.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Swelling in Mice
Objective: To evaluate the topical or systemic anti-inflammatory effect of a test compound on acute inflammation.
Animals: Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into control, positive control, and test groups.
-
The test compound or reference drug (e.g., Celecoxib, Indomethacin) is administered orally or topically. The control group receives the vehicle.
-
After 30 minutes (for oral administration) or immediately after topical application, a fixed volume (e.g., 20 µL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
After a specific time (e.g., 15-30 minutes), the mice are euthanized, and a circular section of both ears is removed using a cork borer.
-
The weight of the ear sections is measured.
-
The percentage inhibition of ear edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average difference in weight between the right and left ears in the control group, and Wt is the average difference in weight between the right and left ears in the treated group.
Lipopolysaccharide-Induced Acute Lung Injury in Mice
Objective: To investigate the protective effects of a test compound on severe, systemic inflammation-induced lung injury.
Animals: C57BL/6 mice (6-8 weeks old).
Procedure:
-
Mice are anesthetized, and a non-lethal dose of LPS (e.g., 5 mg/kg) in sterile saline is administered intranasally or intratracheally. The control group receives sterile saline.
-
The test compound (e.g., this compound) or reference drug (e.g., Dexamethasone) is administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
At a predetermined time point after LPS administration (e.g., 6, 12, or 24 hours), the animals are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. The total and differential cell counts in the BALF are determined.
-
Lung tissues are collected for histopathological examination (e.g., H&E staining) and to measure the wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF and/or serum are quantified using ELISA.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Upon stimulation by inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of both NF-κB and MAPK pathways[2].
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Studies
A typical workflow for assessing the in vivo anti-inflammatory activity of a compound involves several key steps, from animal model selection to data analysis.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
References
- 1. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, and anti-inflammatory activities of this compound derivatives [cjnmcpu.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Gentiopicroside and Swertiamarin
A comprehensive guide for researchers and drug development professionals on the pharmacological activities of two prominent secoiridoid glycosides.
Gentiopicroside and Swertiamarin (B1682845), both secoiridoid glycosides predominantly found in plants of the Gentianaceae family, have garnered significant attention in the scientific community for their diverse and potent pharmacological properties.[1][2][3][4] This guide provides a detailed comparative study of their bioactivities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.
Comparative Overview of Bioactivities
Both this compound and Swertiamarin exhibit a broad spectrum of therapeutic potential, including anti-inflammatory, hepatoprotective, antioxidant, and anti-diabetic effects.[5][6] While they share several mechanisms of action, notable differences in their efficacy and molecular targets exist.
Anti-inflammatory Activity
Both compounds demonstrate significant anti-inflammatory properties by modulating key inflammatory pathways.
This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins (IL-1β, IL-6, IL-18) and tumor necrosis factor-alpha (TNF-α).[1][7][8][9] Its mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7] Furthermore, this compound has been observed to alleviate the ROS-NF-κB-NLRP3 axis and modulate the NF-κB and MAPK signaling pathways.[1][5] In a gouty arthritis model, oral administration of this compound (100 and 200 mg/kg) reduced swelling and neutrophil infiltration.[1][9]
Swertiamarin also exerts its anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][10][11] It has been found to suppress the NF-κB signaling pathway and modulate both the PI3K-AKT and p38 MAPK pathways to decrease the production of IL-1, IL-6, and PGE2.[2][3][10][11] In vivo studies have shown that Swertiamarin can modulate both humoral and cell-mediated immune responses.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the bioactivities of this compound and Swertiamarin.
| Bioactivity | Compound | Model | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | This compound | LPS-stimulated RAW 264.7 macrophages | IC50 = 18.2 μM | Inhibition of TNF-α/IL-6 expression | [5] |
| Anti-inflammatory | This compound | LPS-stimulated RAW 264.7 macrophages | IC50 = 42.7 μM | Reduction of COX-2 activity | [5] |
| Anti-inflammatory | This compound | Xylene-induced ear swelling in mice | - | 34.17% inhibition of swelling | [7] |
| Anti-inflammatory | Swertiamarin | SRBC-immunized mice | 2, 5, and 10 mg/kg | Increased antibody titer and plaque-forming cells | [10] |
| Hepatoprotective | This compound | HepG2 cells exposed to arachidonic acid | 20 µM | Reduced apoptosis by over 50% | [12] |
| Hepatoprotective | Swertiamarin | D-galactosamine-induced acute liver injury in rats | 100 and 200 mg/kg for 8 days | Attenuated liver tissue necrosis and restored biochemical indexes | [2][13] |
| Hepatoprotective | Swertiamarin | CCl4-induced liver failure in rats | 100 and 200 mg/kg/day for 8 weeks | Alleviated serum ALT, AST, and ALP levels | [13][14] |
| Anti-diabetic | This compound | STZ-induced diabetic mice on a high-fat diet | - | Improved glycolipid metabolism | [15] |
| Anti-diabetic | Swertiamarin | STZ-induced diabetic rats on a high-fat diet | - | Decreased blood glucose to 142.8 mg/dl | [10] |
| Anti-diabetic | Swertiamarin | STZ-induced diabetic rats | 15, 25, and 50 mg/kg/day for 28 days | Reduction in fasting blood glucose and HbA1c | [3] |
| Anticancer | This compound | SKOV3 ovarian cancer cells | IC50 = 20 μM | Anti-proliferative effect | [1][16] |
| Anticancer | This compound | HepG2 hepatoma cells | 50 μM | Induced G2/M phase arrest | [5] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Swertiamarin are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathways
This compound's diverse pharmacological effects are attributed to its ability to interact with multiple signaling cascades. It is known to suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways.[5] In the context of metabolic regulation, it activates the PI3K/AKT signaling pathway, which is crucial for glucose metabolism and insulin (B600854) sensitivity.[1][17] Furthermore, this compound has been shown to activate the Nrf2 antioxidant pathway, enhancing the cellular defense against oxidative stress.[1] Recent studies also indicate its role in modulating the LKB1/AMPK pathway and inhibiting the P2X7 receptor-NLRP3 inflammasome.[8]
Caption: this compound's key signaling pathways.
Swertiamarin Signaling Pathways
Swertiamarin's bioactivity is also mediated through a complex network of signaling pathways. It demonstrates potent anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, similar to this compound.[2][6] A key distinction is its direct inhibition of AKT phosphorylation by targeting the AKT-PH domain.[10][18] For its hepatoprotective and antioxidant effects, Swertiamarin activates the Nrf2/HO-1 pathway.[2][6][14] In metabolic regulation, it enhances insulin sensitivity and glucose uptake through the PI3K/Akt and PPARγ pathways.[2][6][10][19]
Caption: Swertiamarin's key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key bioassays mentioned in the literature.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Swertiamarin for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6: Levels of these mediators in the supernatant are quantified using commercially available ELISA kits.
-
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Hepatoprotective Assay (CCl4-Induced Liver Injury Model)
-
Animal Model: Male Sprague-Dawley rats or mice are used.
-
Induction of Liver Injury: Animals are administered carbon tetrachloride (CCl4), typically intraperitoneally, to induce acute liver damage.
-
Treatment: this compound or Swertiamarin is administered orally at specified doses for a set period before and/or after CCl4 administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.
-
Sample Collection: After the treatment period, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured to assess liver function.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular changes such as necrosis and inflammation.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Conclusion
This compound and Swertiamarin are promising natural compounds with a wide array of pharmacological activities. While both exhibit potent anti-inflammatory, hepatoprotective, and anti-diabetic effects, they possess distinct mechanisms of action and varying degrees of efficacy in different experimental models. Swertiamarin's direct interaction with the AKT-PH domain and this compound's modulation of the FGFR1 and NLRP3 inflammasome are notable differences. Further research, particularly well-designed clinical trials, is necessary to fully elucidate their therapeutic potential and establish their roles in modern medicine. This comparative guide provides a foundational understanding for researchers to explore these molecules further in the quest for novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Properties of this compound In Vivo | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. A natural AKT inhibitor swertiamarin targets AKT-PH domain, inhibits downstream signaling, and alleviates inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-diabetic activity of swertiamarin is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gentiopicroside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four common analytical methods for the quantification of Gentiopicroside, a bioactive secoiridoid glycoside of significant interest in phytochemical and pharmacological research. The accurate and precise measurement of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and a representative Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the key validation parameters for the different analytical methods used for the quantification of this compound. These parameters are essential for evaluating the performance and reliability of each technique.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry (Representative) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.997 | > 0.998 | > 0.999 |
| Linearity Range | 10 - 100 µg/mL | 0.2 - 10,000 ng/mL[1] | 60 - 360 ng/band | 2 - 12 µg/mL |
| Limit of Detection (LOD) | 0.083 µg/mL | 0.5 ng/mL[1] | ~40 ng/band | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 2 ng/mL | ~120 ng/band | ~0.4 µg/mL |
| Accuracy (% Recovery) | 95% - 110% | 91.7% - 110.2% | 98.15% - 101.56% | 98% - 102% |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) | < 11.9% (Intra-day & Inter-day) | < 2% (Repeatability & Intermediate Precision) | < 2% (Intra-day & Inter-day) |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound using HPLC, UPLC-MS/MS, HPTLC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for routine quality control of herbal extracts and pharmaceutical formulations containing this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase involves a gradient or isocratic elution with a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). A common mobile phase composition is methanol and water (25:75, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.
-
Column Temperature: The separation is usually performed at ambient or a controlled temperature of around 25-30 °C.
-
Detection: UV detection is typically carried out at the maximum absorbance wavelength of this compound, which is around 254 nm or 270 nm.[2]
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and diluted to a concentration that falls within the established calibration range.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at low concentrations, such as in pharmacokinetic studies.
-
Instrumentation: A UPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is common.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2 - 0.4 mL/min.[1]
-
Ionization Mode: ESI in either positive or negative ion mode can be used, depending on the specific adducts and fragmentation patterns of this compound.
-
Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: Similar to HPLC, samples are extracted and diluted. For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is typically required.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique suitable for the simultaneous analysis of multiple samples, making it a cost-effective option for quality control and screening of this compound in herbal products.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for development. A common mobile phase for the separation of this compound is a mixture of chloroform, methanol, and water in various ratios.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Scanning: After development, the plates are dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Quantification: The peak area of the bands is used for quantification against a calibration curve prepared with this compound standards.
UV-Vis Spectrophotometry
This method provides a simple and rapid approach for the quantification of total iridoid glycosides, including this compound, in less complex samples.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that can dissolve this compound and in which it is stable, such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solutions is measured at the λmax of this compound, which is typically around 254 nm.
-
Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations.
-
Quantification: The concentration of this compound in the sample is determined by measuring its absorbance and interpolating the value from the calibration curve.
-
Sample Preparation: The sample is extracted with a suitable solvent, filtered, and appropriately diluted to ensure the absorbance reading falls within the linear range of the calibration curve. It is important to note that this method may have lower selectivity compared to chromatographic techniques, as other compounds in the extract might also absorb at the same wavelength.
Mandatory Visualization
Caption: Workflow for the cross-validation of different analytical methods.
References
Gentiopicroside vs. Synthetic Anti-inflammatory Drugs: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The management of inflammatory conditions has long been dominated by two major classes of synthetic drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often limited by significant side effects. This has spurred research into alternative anti-inflammatory agents from natural sources. Gentiopicroside, a secoiridoid glycoside from plants of the Gentianaceae family, has emerged as a promising candidate with potent anti-inflammatory properties.[1] This guide provides an objective, data-driven comparison of this compound against these conventional synthetic drugs, focusing on mechanisms of action, efficacy in established experimental models, and safety profiles.
Comparative Mechanism of Action
The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct molecular pathways.
-
This compound: Exerts its effects through a multi-target mechanism. It has been shown to suppress the expression of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This action reduces the production of inflammatory mediators such as prostaglandins (B1171923) (PGE2) and nitric oxide (NO).[2] Furthermore, this compound modulates crucial inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
-
Synthetic NSAIDs: The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[5] Non-selective NSAIDs (e.g., ibuprofen, diclofenac) inhibit both COX-1, which is involved in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is upregulated during inflammation.[5] Selective COX-2 inhibitors, such as celecoxib, were developed to target inflammation more specifically and reduce the gastrointestinal side effects associated with COX-1 inhibition.[6]
-
Synthetic Corticosteroids: These drugs, such as dexamethasone, are synthetic analogues of the endogenous hormone cortisol.[5] Their mechanism is broad and powerful. After diffusing into the cell, they bind to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it acts as a transcription factor. It can directly bind to DNA to upregulate anti-inflammatory genes (transactivation) or interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of inflammatory genes (transrepression).[5][7]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways involved in the anti-inflammatory actions of each drug class.
References
- 1. Geniposide ameliorates bleomycin-induced pulmonary fibrosis in mice by inhibiting TGF-β/Smad and p38MAPK signaling pathways | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Psoriasis Puzzle: Gentiopicroside's Mechanism of Action Confirmed by Knockout Studies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of Gentiopicroside (GPS), a natural secoiridoid glycoside, with other therapeutic alternatives for psoriasis. A key focus is the definitive confirmation of its mechanism of action through knockout studies, providing robust evidence for its therapeutic potential. We present a comprehensive analysis of experimental data, detailed protocols, and visual pathways to aid in the evaluation and future development of psoriasis treatments.
Introduction: The Challenge of Psoriasis and the Promise of the Keap1-Nrf2 Pathway
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques. While various treatments exist, the search for more effective and safer therapies is ongoing. A promising therapeutic target is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in the pathogenesis of psoriasis, making Nrf2 activators attractive therapeutic candidates.
This compound: A Novel Nrf2 Activator with Proven Efficacy
This compound, isolated from plants of the Gentiana species, has demonstrated significant anti-inflammatory and antioxidant properties. Recent research has pinpointed its efficacy in ameliorating psoriasis-like skin lesions through the activation of the Keap1-Nrf2 pathway.[1]
Knockout Studies: The Definitive Proof of Mechanism
The most compelling evidence for the mechanism of action of this compound comes from studies utilizing Nrf2 knockout (Nrf2-/-) mice and keratinocytes. These studies unequivocally demonstrate that the therapeutic effects of GPS in a mouse model of psoriasis are Nrf2-dependent.
In an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model, topical application of GPS significantly ameliorated disease severity, as measured by the Psoriasis Area and Severity Index (PASI) score and reduced epidermal thickness. However, in Nrf2-/- mice, the protective effects of GPS were completely abolished, with these mice showing exacerbated psoriasiform symptoms.[1] Similarly, in vitro studies using keratinocytes revealed that the antioxidant effects of GPS were absent in Nrf2-/- cells.[1] This genetic evidence provides a definitive link between Nrf2 activation and the therapeutic action of this compound in psoriasis.
Comparative Analysis: this compound vs. Alternative Psoriasis Treatments
This section compares this compound with established and emerging psoriasis treatments, including a vitamin D3 analog (Calcipotriol) and other Nrf2 activators (Sulforaphane and Erianin).
Data Presentation
Table 1: Comparison of Therapeutic Agents for Psoriasis
| Feature | This compound | Calcipotriol (B1668217) | Sulforaphane | Erianin |
| Mechanism of Action | Nrf2 activator | Vitamin D3 analog; inhibits keratinocyte proliferation and differentiation.[2][3][4][5][6] | Nrf2 activator.[7][8][9][10] | Nrf2 activator.[11][12][13] |
| Route of Administration | Topical | Topical | Topical/Systemic | Topical |
| Effect on PASI Score (in vivo) | Significant Decrease (Wild-Type); No significant change (Nrf2-/-) | Significant Decrease | Significant Decrease (Wild-Type); Reduced response (Nrf2-/-)[7][9][10] | Significant Decrease[11][12][13] |
| Effect on Epidermal Thickness (in vivo) | Significant Decrease (Wild-Type); No significant change (Nrf2-/-) | Significant Decrease | Significant Decrease (Wild-Type); Reduced response (Nrf2-/-)[7][9][10] | Significant Decrease[11][12][13] |
| Effect on Nrf2 Nuclear Translocation | Significant Increase | No Direct Effect | Significant Increase | Significant Increase[11][12][13] |
| Effect on Inflammatory Cytokines (e.g., IL-17, IL-23) | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease[11][12][13] |
Note: Quantitative data from knockout studies for this compound are based on reported significant effects. Precise numerical values from the source study were not available in the publicly accessible text.
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is a widely used and robust method for inducing psoriasis-like inflammation in mice that recapitulates many features of human psoriasis.[14][15][16]
Materials:
-
8-10 week old male BALB/c or C57BL/6 mice (and corresponding Nrf2-/- mice on the same background)
-
Imiquimod cream (5%)
-
Calipers for ear thickness measurement
-
Scoring system for Psoriasis Area and Severity Index (PASI)
Procedure:
-
Shave the dorsal back skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.
-
For treatment groups, apply the topical formulation of this compound (e.g., 1% or 2% cream) or other test compounds to the shaved back skin shortly after the imiquimod application.
-
Monitor the mice daily for signs of inflammation and score for erythema, scaling, and induration (thickness) of the back skin using a four-point scale (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The sum of these scores constitutes the cumulative PASI score.[17][18][19][20]
-
Measure the ear thickness daily using calipers as an additional indicator of inflammation.
-
At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness measurement) and molecular analysis (e.g., Western blot for protein expression, qPCR for gene expression).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's Mechanism of Action via the Keap1-Nrf2 Pathway.
Caption: Experimental Workflow for the Nrf2 Knockout Study.
Caption: Logical Comparison of Psoriasis Treatment Mechanisms.
Conclusion
The evidence from Nrf2 knockout studies provides a robust and definitive confirmation of the mechanism of action for this compound in the treatment of psoriasis. Its ability to activate the Keap1-Nrf2 pathway positions it as a promising therapeutic agent. When compared to other Nrf2 activators like Sulforaphane and Erianin, this compound demonstrates a similar mechanistic profile, highlighting a class of compounds with significant potential. In contrast, its mechanism is distinct from that of the vitamin D3 analog Calcipotriol, offering a potentially complementary or alternative therapeutic strategy. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and other Nrf2 modulators in the management of psoriasis.
References
- 1. This compound ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About calcipotriol - NHS [nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforaphane alleviates psoriasis by enhancing antioxidant defense through KEAP1-NRF2 Pathway activation and attenuatin… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Sulforaphane alleviates psoriasis by enhancing antioxidant defense through KEAP1-NRF2 Pathway activation and attenuating inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the KEAP1-NRF2 pathway by Erianin: A novel approach to reduce psoriasiform inflammation and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of the KEAP1-NRF2 pathway by Erianin: A novel approach to reduce psoriasiform inflammation and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Psoriasis Area and Severity Index (PASI) [mdcalc.com]
- 18. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 19. Development and validation of a new method for potential use of Psoriasis Area and Severity Index in teledermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validity of Outcome Measures - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Gentiopicroside Content in Various Gentiana Species
Gentiopicroside, a prominent secoiridoid glycoside, is a key bioactive compound found in plants of the Gentiana genus, which are widely utilized in traditional medicine for their bitter tonic, anti-inflammatory, and hepatoprotective properties. The concentration of this compound can vary significantly among different Gentiana species and even between different parts of the same plant. This guide provides a comparative analysis of this compound content in several Gentiana species, supported by experimental data and detailed methodologies for its quantification. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Quantitative Comparison of this compound Content
The this compound content in various Gentiana species has been the subject of numerous phytochemical investigations. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for the accurate quantification of this compound. The data presented in the following table has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in this compound content can be attributed to factors such as geographical location, harvest time, and the specific analytical methods used.
| Gentiana Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Gentiana rigescens | Root | 28.8 - 49.5 | |
| Gentiana scabra | Root | 22.4 - 87.7 | |
| Gentiana scabra | Shoot | 13.4 - 59.0 | |
| Gentiana kurroo | Wild Rhizomes | 40.93 | |
| Gentiana kurroo | In vitro Shoots | 8.48 |
Experimental Protocols
The accurate quantification of this compound is crucial for the quality control and standardization of Gentiana-based herbal medicines and extracts. Below are detailed methodologies for the extraction and HPLC analysis of this compound.
Extraction of this compound
A common method for the extraction of this compound from plant material is ultrasound-assisted extraction.
-
Sample Preparation: The plant material (e.g., roots, rhizomes) is dried and ground into a fine powder.
-
Extraction Solvent: Methanol (B129727) is a frequently used solvent for extracting this compound.
-
Procedure:
-
Accurately weigh about 0.5 g of the powdered plant material and place it in a conical flask.
-
Add a specific volume of methanol (e.g., 20 mL).
-
Place the flask in an ultrasonic bath and extract for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
After extraction, the mixture is filtered. The filtrate is then typically passed through a 0.45 µm filter before HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the standard method for the separation and quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A common mobile phase is a mixture of water and methanol, often with a small amount of acid like acetic acid to improve peak shape. A typical gradient is water-methanol (75:25, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: The analysis is usually performed at room temperature (e.g., 25°C).
-
Detection Wavelength: this compound is typically detected at a wavelength of 270 nm.
-
Quantification: A standard curve is generated using a series of known concentrations of a this compound reference standard. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte with the standard curve.
This compound Bioactivity and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects. These biological activities are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
Caption: this compound inhibits inflammatory pathways.
This compound can suppress the production of pro-inflammatory mediators by inhibiting the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.
Hepatoprotective Signaling Pathway
The hepatoprotective effects of this compound are partly attributed to its ability to activate the PPARα signaling pathway.
Caption: this compound's hepatoprotective mechanism.
This compound has been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism in the liver. Activation of PPARα by this compound enhances the β-oxidation of fatty acids, thereby reducing lipid accumulation in hepatocytes and protecting the liver from steatosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound content in different Gentiana species.
Caption: Workflow for this compound analysis.
Gentiopicroside: A Comprehensive Evaluation of its Hepatoprotective Efficacy in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapies against liver disease, the natural compound Gentiopicroside has emerged as a promising hepatoprotective agent. A thorough analysis of multiple preclinical studies provides compelling evidence of its ability to shield the liver from various insults, including toxin-induced damage, alcoholic liver disease, and non-alcoholic fatty liver disease (NAFLD). This guide offers a comparative overview of this compound's performance against established hepatoprotective agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, a major secoiridoid glycoside extracted from plants of the Gentiana species, has been shown to exert its protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.[1][2][3][4] This document synthesizes the findings from various animal models, presenting a clear picture of its therapeutic potential.
Comparative Efficacy of this compound in Animal Models of Liver Injury
The hepatoprotective effects of this compound have been validated in several well-established animal models of liver injury. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with control groups and alternative hepatoprotective agents like Silymarin (B1681676) and Bifendate.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model
This model is a widely used method for inducing acute and chronic liver damage, mimicking toxin-induced hepatitis in humans.[5][6][7][8][9]
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (μmol/g tissue) | Reference |
| Control | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| CCl₄ Model | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| This compound | 25 mg/kg | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| This compound | 50 mg/kg | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| This compound | 100 mg/kg | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| Bifendate | 100 mg/kg | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [10] |
| Silymarin | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [11][12] |
Note: Specific values are representative and should be sourced from the cited literature.
Alcoholic Liver Disease (ALD) Model
Chronic alcohol consumption is a major cause of liver disease. The following data is derived from rodent models of ALD.[10][13][14][15][16]
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | TG (mg/dL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [17] |
| Alcohol Model | Protocol | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [17] |
| This compound | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [17] |
| Silymarin | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [18] |
Note: Specific values are representative and should be sourced from the cited literature.
Non-Alcoholic Fatty Liver Disease (NAFLD) Model
NAFLD is a growing concern, often associated with metabolic syndrome. High-fat diet-induced models in rodents are commonly used to study this condition.[1][19][20][21][22]
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | Liver TG (mg/g) | Serum TG (mg/dL) | HOMA-IR | Reference |
| Control Diet | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [23] |
| High-Fat Diet | - | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [23] |
| This compound | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [23] |
| Bifendate | Dose | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | [24][25][26] |
Note: Specific values are representative and should be sourced from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used in the studies cited.
CCl₄-Induced Acute Liver Injury in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Mice are randomly divided into groups: Control, CCl₄ model, this compound-treated (various doses), and positive control (e.g., Bifendate or Silymarin).
-
Treatment: this compound and the positive control drug are administered orally for 7 consecutive days. The control group receives the vehicle.
-
Induction of Injury: One hour after the final drug administration on day 7, mice (except the control group) are injected intraperitoneally with a single dose of CCl₄ (e.g., 0.1% in olive oil, 10 ml/kg). The control group receives an equivalent volume of olive oil.
-
Sample Collection: 24 hours after CCl₄ injection, mice are euthanized. Blood is collected for serum biochemical analysis (ALT, AST), and liver tissues are harvested for histopathological examination and measurement of oxidative stress markers (MDA, SOD, GSH).[10][27][28][29]
Chronic Alcohol-Induced Liver Injury in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Diet: Rats are fed a Lieber-DeCarli liquid diet containing ethanol (B145695) (5% v/v) for a period of 4-8 weeks. Control rats are pair-fed an isocaloric liquid diet without ethanol.
-
Treatment: this compound is administered daily by gavage during the last 2-4 weeks of the ethanol feeding period.
-
Sample Collection: At the end of the experimental period, rats are sacrificed. Blood and liver samples are collected for analysis of liver enzymes, lipids, inflammatory cytokines, and histological changes.[13][14][16][17]
High-Fat Diet-Induced NAFLD in Mice
-
Animals: Male C57BL/6 mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-16 weeks to induce NAFLD.[20][21][22]
-
Control: A control group is fed a standard chow diet.
-
Treatment: this compound is administered orally daily for the last 4-8 weeks of the HFD feeding.
-
Metabolic Assessment: Glucose tolerance tests and insulin (B600854) tolerance tests can be performed before the end of the study.
-
Sample Collection: After the treatment period, mice are fasted overnight and then euthanized. Blood is collected to measure serum levels of glucose, insulin, lipids, and liver enzymes. Liver tissue is collected for histology and measurement of triglyceride content.[19][23]
Mechanistic Insights: Signaling Pathways and Experimental Workflow
This compound's hepatoprotective effects are attributed to its ability to modulate key signaling pathways involved in cellular defense and inflammation.
Caption: General experimental workflow for evaluating hepatoprotective agents.
This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[2]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Furthermore, this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[2][30]
References
- 1. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 9. Mouse model of CCl4-induced acute liver injury and SSd treatment [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel mouse model of acute-on-chronic cholestatic alcoholic liver disease: A systems biology comparison with human alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound prevents alcoholic liver damage by improving mitochondrial dysfunction in the rat model [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. An albino mouse model of nonalcoholic fatty liver disease induced using high-fat liquid “Lieber-DeCarli” diet: a preliminary investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 23. This compound improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bifendate treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. file.medchemexpress.com [file.medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of Hepatoprotective Activity of the Crude Extract and Solvent Fractions of Clutia abyssinica (Euphorbiaceae) Leaf Against CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation of the Pharmacokinetics and Hepatoprotective Effects of Phillygenin in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Gentiopicroside in the Spotlight: A Comparative Guide to Secoiridoid Glycosides in Cancer Research
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, secoiridoid glycosides, a class of bitter-tasting monoterpenoids, have garnered significant attention for their anti-tumor properties. This guide provides a comprehensive comparison of gentiopicroside against other notable secoiridoid glycosides—oleuropein (B1677263), swertiamarin (B1682845), and amarogentin (B1665944)—in the context of cancer research, offering a valuable resource for researchers, scientists, and drug development professionals.
This comparative analysis delves into the cytotoxic and anti-proliferative effects of these compounds across various cancer cell lines, their mechanisms of action, and the signaling pathways they modulate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions.
Comparative Cytotoxicity of Secoiridoid Glycosides
The anti-proliferative activity of this compound and its counterparts has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and experimental conditions. The following tables summarize the reported IC50 values for each compound against a range of cancer types.
Table 1: IC50 Values of this compound (GPS) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Ovarian Cancer | SKOV3 | 20 | Not Specified |
| Ovarian Cancer | OVCAR-3 | 22.4 | 24 |
| Ovarian Cancer | OVCAR-3 | 8.2 | 48 |
| Gastric Cancer | HGC-27 | 62.03 ± 7.63 | 48 |
| Gastric Cancer | MGC-803 | ~62-205 | 48 |
| Gastric Cancer | BGC-823 | ~62-205 | 48 |
| Gastric Cancer | AGS | ~62-205 | 48 |
Data sourced from multiple studies, variations in experimental conditions may exist.[1][2]
Table 2: IC50 Values of Oleuropein (OLE) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer (HR+) | MCF-7 | 16.99 ± 3.4 | Not Specified |
| Breast Cancer (TNBC) | MDA-MB-231 | 27.62 ± 2.38 | Not Specified |
| Breast Cancer (TNBC) | MDA-MB-231 | 500 | 48 |
| Breast Cancer (TNBC) | MDA-MB-468 | 500 | 48 |
Data sourced from multiple studies, variations in experimental conditions may exist.[3][4]
Table 3: IC50 Values of Swertiamarin and Amarogentin in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Swertiamarin | Hepatocellular Carcinoma | HepG2, Huh7 | Concentration-dependent inhibition | Not Specified |
| Amarogentin | Gastric Cancer | SNU-16 | Induces cytotoxic effects | Dose and time-dependent |
Specific IC50 values for Swertiamarin and Amarogentin are less consistently reported in the reviewed literature; their effects are often described as dose and time-dependent.[5][6][7]
Mechanisms of Action and Signaling Pathways
Secoiridoid glycosides exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration and invasion. These actions are mediated by the modulation of key signaling pathways that are often dysregulated in cancer.
This compound (GPS)
This compound has been shown to induce apoptosis in ovarian, cervical, and gastric cancer cells.[1][8][9] It can trigger the mitochondrial apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c.[1][10] GPS also causes cell cycle arrest, particularly at the G2/M phase in cervical cancer cells and the G0/G1 phase in gastric cancer cells.[1][2] Furthermore, it inhibits the migration and invasion of cancer cells.[1][9] The anti-tumor activities of this compound are linked to the modulation of the EGFR/PI3K/AKT and MAPK/Akt signaling pathways.[10][11]
Caption: this compound inhibits the EGFR/PI3K/Akt and MAPK pathways to suppress proliferation and induce apoptosis.
Oleuropein (OLE)
Oleuropein is a potent inducer of apoptosis in a wide range of cancer cells.[12][13][14] Its pro-apoptotic effects are mediated through both p53-dependent and -independent pathways, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[12][15] Oleuropein also causes cell cycle arrest, often at the G1/S or sub-G1 phase.[12] It has been shown to inhibit cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[4][12]
Caption: Oleuropein modulates multiple signaling pathways to inhibit proliferation and promote apoptosis.
Swertiamarin (SW)
Swertiamarin has demonstrated anti-tumor effects, particularly in hepatocellular carcinoma, by inhibiting cell proliferation, migration, and invasion.[6][16] It is known to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[16] The anti-cancer activity of swertiamarin has been linked to the suppression of the FRAT1/Wnt/β-catenin signaling axis.[6] It also modulates other key signaling pathways including PI3K/Akt and MAPK.[16][17]
Caption: Swertiamarin inhibits the FRAT1/Wnt/β-catenin pathway to suppress cancer cell growth and migration.
Amarogentin
Amarogentin has shown potent anti-tumor effects in various cancer models, including gastric and colorectal cancer.[5][18][19] It is a strong inducer of apoptosis and causes cell cycle arrest at the G2/M phase.[5] The anti-cancer mechanisms of amarogentin involve the downregulation of the PI3K/Akt/m-TOR signaling pathway.[5][7] In colorectal cancer, it has been shown to induce ferroptosis and suppress the Nrf2/HO-1/GPX4 pathway.[19]
Caption: Amarogentin inhibits PI3K/Akt/mTOR and induces both apoptosis and ferroptosis in cancer cells.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of secoiridoid glycosides.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the secoiridoid glycoside for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the secoiridoid glycoside for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: General experimental workflow for assessing the anti-cancer effects of secoiridoid glycosides.
Conclusion
This compound and other secoiridoid glycosides, including oleuropein, swertiamarin, and amarogentin, exhibit significant anti-cancer potential through various mechanisms of action. While oleuropein is the most extensively studied, this compound demonstrates promising activity against several cancer types, particularly ovarian and gastric cancer, by modulating key signaling pathways such as EGFR/PI3K/AKT and MAPK. Swertiamarin and amarogentin also show considerable anti-tumor effects, with amarogentin being a potent inducer of both apoptosis and ferroptosis.
The comparative data presented in this guide highlights the therapeutic potential of this class of natural compounds. Further preclinical and clinical studies are warranted to fully elucidate their efficacy, safety, and potential for development as novel anti-cancer agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swertiamarin suppresses proliferation, migration, and invasion of hepatocellular carcinoma cells via negative regulation of FRAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. This compound: An Updated Review of Its Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amarogentin as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amarogentin suppresses cell proliferation and EMT process through inducing ferroptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentiopicroside: A Comparative Guide to its In Vitro and In Vivo Effects
Gentiopicroside, a major secoiridoid glycoside extracted from plants of the Gentiana species, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. The information is supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a clear comparison of this compound's efficacy in different experimental settings.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| SKOV3 | Ovarian Cancer | 20 µM | [1][2] |
| HeLa | Cervical Cancer | Dose-dependent | [2] |
| SGC7901 | Gastric Cancer | Not specified | [3] |
| T98G | Glioblastoma | Not specified | [1][2] |
| A549, NCI-H1299 | Lung Cancer | Not specified | [1][2] |
| TE671 | Rhabdomyosarcoma | Not specified | [1][2] |
| MCF7, MDA-MB-468 | Breast Cancer | Not specified | [1][2] |
| HT-29, DLD-1 | Colon Cancer | Not specified | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [1] |
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Effects of this compound
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Male C57BL/6J mice | Collagen-Induced Arthritis | 20 and 40 mg/kg (intragastrically) | Inhibition in paw edema, reduced inflammatory infiltration and joint destruction. | [4] |
| Male C57BL/6 mice | Gouty Arthritis | 100 and 200 mg/kg (p.o.) | Reduction in swelling, analgesic properties, and inhibition of thermal hyperplasia. | [4] |
| Mice | Xylene-induced ear swelling | 0.28 mmol/kg | Inhibition rate of 57.26% for a derivative (P23), higher than celecoxib. | |
| Mice | Gastric Cancer Xenograft | Not specified | Inhibition of tumor growth. | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Half-life (t1/2) | Tmax | Bioavailability | Reference |
| Intravenous | 6.1 h | N/A | N/A | [5] |
| Oral | 2.8 h | 0.50 h | 39.6% | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways. These pathways are crucial in cellular processes like inflammation, proliferation, and apoptosis.
Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit pro-inflammatory pathways. A key mechanism is the suppression of the NF-κB and MAPK signaling cascades, which leads to a reduction in the production of inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Anti-Cancer Signaling Pathway
In cancer cells, this compound has been found to induce apoptosis and inhibit proliferation by modulating the PI3K/AKT pathway and activating caspase-dependent apoptotic pathways.[1][6]
Caption: this compound's anti-cancer effect through PI3K/AKT inhibition and apoptosis induction.
Antioxidant Signaling Pathway
This compound also exhibits antioxidant properties by activating the Keap1-Nrf2 pathway, which leads to the expression of antioxidant enzymes.[6][7]
Caption: this compound's antioxidant effect via activation of the Keap1-Nrf2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
In Vitro Anti-Inflammatory Assay
-
Cell Line: Mouse macrophage cell line (RAW 264.7).
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 25, 50, and 100 μg/mL).
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) Production: Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: Analyzed at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[1]
-
In Vitro Anti-Cancer Assay (MTT Assay)
-
Cell Lines: Various cancer cell lines (e.g., SKOV3).
-
Treatment: Cells are seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Procedure:
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.
In Vivo Anti-Inflammatory Model (Xylene-Induced Mouse Ear Edema)
-
Animal Model: Mice.
-
Induction of Inflammation: Xylene is applied to the surface of the mouse's ear to induce acute inflammation and edema.
-
Treatment: this compound or its derivatives are administered to the mice (e.g., at a dose of 0.28 mmol/kg) prior to or after the application of xylene. A positive control group (e.g., treated with celecoxib) and a negative control group are included.
-
Measurement: The thickness and weight of the ear are measured at different time points after the induction of inflammation.
-
Analysis: The inhibition rate of ear edema is calculated by comparing the treated groups with the control group.[8]
Experimental Workflow for In Vitro and In Vivo Correlation
Caption: A generalized workflow for correlating in vitro and in vivo data for this compound.
Conclusion
This compound demonstrates significant therapeutic potential across a range of in vitro and in vivo models. Its anti-inflammatory, anti-cancer, and antioxidant effects are well-documented and are mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Keap1-Nrf2. While the in vitro studies provide valuable insights into its mechanisms of action and potency, the in vivo studies confirm its efficacy in a more complex biological system. However, it is important to note that this compound has low bioavailability, which may necessitate the development of novel formulations to enhance its therapeutic effects in clinical settings.[5][6] Further research, including large-scale randomized controlled trials, is warranted to fully elucidate its clinical utility.
References
- 1. This compound—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced gastric cancer necroptosis via the HIF-1 signaling pathway: A study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pharmacokinetics and tissue distribution of this compound following oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic efficacy and mechanisms of this compound in various diseases [frontiersin.org]
- 8. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Gentiopicroside Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the pharmacological effects of Gentiopicroside (GPS), a bioactive compound isolated from Gentianaceae plants. While direct, declared replication studies are scarce in the published literature, this document compiles and compares data from independent research groups investigating similar biological activities of GPS. By presenting the experimental protocols and quantitative data from these separate studies, this guide aims to offer an objective overview of the reproducibility and consistency of key findings related to the anti-inflammatory, hepatoprotective, and anticancer properties of this compound.
Anti-inflammatory Effects of this compound
This compound has been repeatedly shown to exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. Multiple independent studies have investigated this effect, providing a basis for comparing experimental designs and outcomes.
Comparison of In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Parameter | Study 1 | Study 2 | Study 3 |
| This compound Concentration | 25, 50, 100 μg/mL | 1, 3, 10 μM | Not specified |
| LPS Concentration | Not specified | 100 ng/mL | Not specified |
| Incubation Time | 24 h | 24 h | Not specified |
| Inhibition of Nitric Oxide (NO) | Yes | Not reported | Yes |
| Inhibition of Prostaglandin E2 (PGE2) | Yes | Not reported | Yes |
| Inhibition of Interleukin-6 (IL-6) | Yes | Not reported | Yes |
| Inhibition of TNF-α | Not reported | Not reported | Yes |
| Effect on iNOS Expression | Inhibited | Inhibited | Inhibited |
| Effect on COX-2 Expression | Inhibited | Inhibited | Inhibited |
| Signaling Pathway Implicated | MAPK (p38, ERK, JNK) | Not specified | NF-κB |
| Reference | [1] | [2] | [3][4] |
Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS).
-
Inflammatory Stimulation: LPS is added to the cell culture medium to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and the concentrations of PGE2, IL-6, and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the MAPK and NF-κB signaling pathways.
Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory mediators.
Caption: this compound inhibits inflammatory pathways.
Hepatoprotective Effects of this compound
The protective effects of this compound against liver injury have been investigated in various in vitro and in vivo models. A common in vitro model utilizes human liver cancer HepG2 cells exposed to a lipotoxic agent like free fatty acids (FFA) or arachidonic acid (AA) to mimic conditions of non-alcoholic fatty liver disease (NAFLD).
Comparison of In Vitro Hepatoprotective Activity of this compound
| Parameter | Study 1 | Study 2 |
| Cell Line | HepG2 | HepG2, THLE-2 |
| Inducing Agent | Free Fatty Acids (FFA) | Arachidonic Acid (AA) |
| This compound Concentration | Not specified | 20 µM |
| Effect on Cell Viability | Protective effect | Increased viability (77-153%) |
| Effect on Apoptosis | Not reported | Reduced by over 50% |
| Effect on ROS Production | Reduced | Reduced up to 60% |
| Effect on ATP Production | Not reported | Improved by over 60% |
| Signaling Pathway Implicated | PI3K/Akt/Nrf2, PPARα | Not specified |
| Reference | [5] | [6][7] |
Experimental Protocols
General Protocol for In Vitro Hepatoprotective Assay:
-
Cell Culture: HepG2 or THLE-2 cells are maintained in appropriate culture medium.
-
Pre-treatment: Cells are pre-treated with this compound for a specified duration (e.g., 24 hours).
-
Induction of Lipotoxicity: Cells are exposed to a solution of free fatty acids (e.g., a combination of oleic and palmitic acid) or arachidonic acid to induce lipid accumulation and cellular stress.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
-
Apoptosis Assay: Apoptosis is quantified using methods such as Annexin V-FITC/PI staining followed by flow cytometry.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCF-DA.
-
ATP Measurement: Cellular ATP levels are determined using commercially available kits.
-
Western Blot Analysis: The expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/Nrf2 are analyzed.
Signaling Pathway
This compound's hepatoprotective effects are linked to the activation of the Nrf2 antioxidant pathway and modulation of lipid metabolism.
References
- 1. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification [mdpi.com]
- 5. This compound Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
Gentiopicroside's Metabolic Impact on Cancer and Inflammatory Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Gentiopicroside (GPS) on various cell lines. It synthesizes experimental findings to illuminate the compound's mechanism of action at the cellular level.
This compound, a major active secoiridoid glycoside from the Gentiana plant species, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and hepatoprotective properties. At the heart of its pharmacological activity lies its ability to modulate key cellular metabolic and signaling pathways. This guide compares the metabolomic shifts observed in cells treated with this compound versus untreated control cells, supported by experimental data and detailed methodologies.
Comparative Metabolomic Analysis
Table 1: Altered Metabolic Pathways in this compound-Treated Cells
| Cell Line | Predominant Metabolic Pathways Affected | Observed Effect of this compound |
| HepG2 (Liver Cancer) | Lipid Metabolism, Glucose Metabolism | Amelioration of lipid and glucose metabolism disorders.[1] |
| L02 (Normal Liver) | Glucose Metabolism | Stimulation of glucose uptake and suppression of gluconeogenesis. |
| SKOV3 (Ovarian Cancer) | Energy Metabolism (Mitochondrial) | Induction of mitochondrial-mediated apoptosis. |
| RA-FLS (Rheumatoid Arthritis Fibroblast-like Synoviocytes) | Inflammatory Signaling Metabolism | Suppression of pro-inflammatory mediators. |
Table 2: Differential Metabolite Profile in this compound-Treated vs. Control Cells (Based on available data)
| Metabolite | Cell/Animal Model Context | Change in this compound-Treated Group | Implicated Pathway |
| Eicosapentaenoic acid (EPA) | NASH Mice Model (relevant to HepG2) | Increased | PPARα Signaling |
| Docosahexaenoic acid (DHA) | NASH Mice Model (relevant to HepG2) | Increased | PPARα Signaling |
| L-Serine | NASH Mice Model (relevant to HepG2) | Increased | HIF-1α Signaling |
| Glycine | NASH Mice Model (relevant to HepG2) | Increased | HIF-1α Signaling |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | RA-FLS | Decreased | NF-κB, MAPK Signaling |
| Bax/Bcl-2 ratio | SKOV3 | Increased | Apoptosis |
Experimental Protocols
The following sections detail the methodologies typically employed in studies investigating the metabolomic effects of this compound on cultured cells.
Cell Culture and this compound Treatment
Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and SKOV3 (ovarian cancer), as well as human non-cancerous cell lines like L02 (normal liver cells) and fibroblast-like synoviocytes from rheumatoid arthritis patients (RA-FLS), are commonly used.
-
Cell Culture: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations. Treatment concentrations can range from 5 µM to 100 µM, with incubation times typically between 24 and 72 hours, depending on the cell line and experimental endpoint. Control cells are treated with the vehicle (solvent) at the same final concentration as the this compound-treated cells.
Metabolite Extraction from Adherent Cells
A standardized protocol for quenching metabolic activity and extracting intracellular metabolites is crucial for accurate metabolomic analysis.
-
Quenching: The cell culture medium is rapidly aspirated. To halt metabolic processes, the cells are immediately washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: A cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 2:2:1 v/v/v), is added to the culture plate. The plate is incubated at a low temperature (e.g., -20°C) for a defined period (e.g., 20 minutes) to ensure complete cell lysis and protein precipitation.
-
Harvesting: The cells are scraped from the plate into the extraction solvent. The resulting cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: The supernatant, containing the extracted metabolites, is carefully collected and transferred to a new tube for subsequent analysis.
LC-MS Based Metabolomic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites in complex biological samples.
-
Chromatography: A UPLC/HPLC system equipped with a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) is used for separation. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is used for detection. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and normalization. Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), is performed to identify significantly altered metabolites between the this compound-treated and control groups. Metabolite identification is achieved by comparing the accurate mass and fragmentation patterns with metabolomics databases (e.g., METLIN, HMDB).
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for comparative metabolomics.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for comparative metabolomics.
References
Head-to-head comparison of different Gentiopicroside extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of Gentiopicroside from its natural plant sources is a critical first step. This guide provides a comprehensive comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research and development needs.
This document outlines and contrasts several key methods for this compound extraction: Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE), conventional Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Heat Reflux Extraction (HRE), Smashing Tissue Extraction (STE), Maceration, and Supercritical Fluid Extraction (SFE). The performance of these techniques is evaluated based on extraction yield and the purity of the resulting this compound.
Data Summary
The following table summarizes the quantitative data obtained from a comparative study on various this compound extraction techniques.
| Extraction Technique | This compound Yield (mg/g) | This compound Purity (%) |
| Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | 65.32 ± 0.24 | 17.16 ± 0.25 |
| Smashing Tissue Extraction (STE) | Not explicitly quantified in the comparative study, but purity was lower than MA-ATPE. | Lower than 17.16% |
| Microwave-Assisted Extraction (MAE) | Not explicitly quantified in the comparative study, but purity was lower than MA-ATPE. | Lower than 17.16% |
| Ultrasound-Assisted Extraction (UAE) | 49.03 (in a separate study) | Lower than 17.16% |
| Heat Reflux Extraction (HRE) | Not explicitly quantified in the comparative study, but purity was lower than MA-ATPE. | Lower than 17.16% |
Note: The data for MA-ATPE, STE, MAE, UAE, and HRE are primarily drawn from a single comparative study for consistency.[1][2][3] The UAE yield is from a separate study under different conditions.[4] Quantitative data for Maceration and Supercritical Fluid Extraction of this compound were not available in a directly comparable format in the searched literature.
Experimental Workflows
To visualize the procedural flow of this compound extraction, a generalized workflow diagram is provided below. This diagram illustrates the key stages from raw material preparation to the final analysis of the extract.
Caption: Generalized workflow for this compound extraction.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation.
Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE)
This novel method combines microwave heating with an aqueous two-phase system for simultaneous extraction and preliminary purification.
-
Sample Preparation: The plant material (Gentiana scabra Bunge) is dried, ground, and sieved.[5]
-
Aqueous Two-Phase System: An optimal system is formed using ethanol (B145695) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄).[5]
-
Extraction Parameters:
-
Post-Extraction: The mixture is centrifuged to separate the phases. The upper ethanol-rich phase, containing the this compound, is collected for analysis.[5]
Ultrasound-Assisted Extraction (UAE)
Ultrasound waves are used to create cavitation, disrupting cell walls and enhancing solvent penetration.
-
Sample Preparation: Pulverized willow gentian underground parts are used.[4]
-
Solvent: Water, often with a facilitator like hydroxypropyl-β-cyclodextrin (HPβCD).[4]
-
Extraction Parameters:
-
Post-Extraction: The extract is filtered and prepared for analysis.
Heat Reflux Extraction (HRE)
A conventional method involving boiling a solvent with the plant material in a reflux apparatus.
-
Sample Preparation: Dried and pulverized plant material is used.
-
Solvent: Typically a hydroalcoholic solution (e.g., 70% ethanol).
-
Extraction Parameters:
-
Extraction Temperature: Boiling point of the solvent (e.g., ~80°C for 70% ethanol).
-
Extraction Time: Generally 1 to 2 hours.
-
-
Post-Extraction: The mixture is cooled, filtered, and the solvent is often evaporated to concentrate the extract.
Smashing Tissue Extraction (STE)
This method relies on high-speed mechanical disruption of the plant tissue in the presence of a solvent.
-
Sample Preparation: Fresh or frozen plant material is placed in a grinding apparatus.
-
Solvent: An appropriate solvent is added to the tissue.
-
Extraction Process: The tissue is homogenized at high speed for a short duration (e.g., seconds to a few minutes) using a device like a Mixer Mill.[5]
-
Post-Extraction: The resulting slurry is centrifuged to separate the solid debris from the supernatant containing the extracted compounds. The supernatant is then collected for analysis.[5]
Maceration
A simple and traditional technique where the plant material is soaked in a solvent for an extended period.
-
Sample Preparation: The whole or coarsely powdered crude drug is used.
-
Solvent: A suitable solvent is chosen based on the polarity of this compound.
-
Extraction Process: The plant material is placed in a stoppered container with the solvent and allowed to stand at room temperature for at least 3 days, with frequent agitation.
-
Post-Extraction: The mixture is strained, the solid material (marc) is pressed to recover more liquid, and the combined liquids are clarified by filtration or decantation.
Supercritical Fluid Extraction (SFE)
This "green" technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
-
Principle: At temperatures and pressures above its critical point, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
-
Advantages: SFE is known for its high selectivity, reduced use of organic solvents, and the ability to preserve heat-sensitive compounds. The solvent is easily removed by depressurization.
-
Application to this compound: Specific optimized parameters and quantitative yield/purity data for this compound extraction using SFE were not prominently available in the comparative literature reviewed. However, for polar compounds like this compound, a co-solvent such as ethanol or methanol (B129727) is typically required to enhance the solvating power of supercritical CO₂.
Concluding Remarks
The selection of an appropriate extraction technique for this compound is a trade-off between efficiency, cost, environmental impact, and the desired purity of the final product.
-
MA-ATPE emerges as a highly efficient method, offering the highest reported yield and purity in a remarkably short extraction time. The integrated purification step is a significant advantage for downstream processing.[1][2][3][5]
-
UAE represents a good balance of efficiency and modern technology, with optimized conditions leading to high yields.[4] It is generally faster than traditional methods like maceration and HRE.
-
HRE and Maceration are conventional, well-established methods that are simpler to set up but are often more time-consuming and may result in lower yields and purity compared to newer techniques.
-
STE is a rapid physical disruption method, but its efficiency in terms of yield and purity for this compound appears to be lower than advanced techniques like MA-ATPE.[1][2][3]
-
SFE stands out as a green and highly tunable extraction method. While specific comparative data for this compound is lacking, its potential for producing high-purity extracts with minimal solvent residue makes it a promising area for further research and optimization for this specific compound.
References
- 1. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent Extraction and Purification of this compound from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
- 3. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 4. Ultrasound-Assisted Water Extraction of this compound, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Comparative study of the pharmacological effects of Gentiopicroside and its metabolites
An In-depth Analysis for Researchers and Drug Development Professionals
Gentiopicroside, a major secoiridoid glycoside primarily isolated from plants of the Gentiana species, has long been a subject of scientific scrutiny for its diverse pharmacological activities. Upon oral administration, this compound undergoes significant metabolism, primarily by intestinal flora, into several bioactive metabolites, including gentiopicral, erythrocentaurin (B1671063), swertiamarin (B1682845), and gentianine. Emerging evidence suggests that these metabolites not only contribute to but may, in some instances, surpass the therapeutic effects of the parent compound. This guide provides a comprehensive comparative analysis of the pharmacological effects of this compound and its key metabolites, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Executive Summary of Comparative Pharmacological Effects
This compound and its metabolites exhibit a spectrum of pharmacological activities, with notable differences in their potency and mechanisms of action. While this compound itself demonstrates significant therapeutic potential, its metabolites, particularly gentiopicral and erythrocentaurin, have been shown to possess superior activity in certain biological assays. This suggests that the biotransformation of this compound in the gut is a critical step in unlocking its full therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of the pharmacological effects of this compound and its metabolites.
Table 1: Comparative Hepatoprotective Effects
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Cell Viability (MTT Assay) | H₂O₂-injured L02 cells | Less effective than metabolites M1 and M2 | [1] |
| ATP Production | Arachidonic acid-induced HepG2 cells | Increased ATP production by over 60% | [2] | |
| Apoptosis Reduction | Arachidonic acid-induced HepG2 cells | Reduced apoptosis by over 50% | [2] | |
| ROS Scavenging | Arachidonic acid-induced HepG2 cells | Reduced ROS production by up to 60% | [2] | |
| Gentiopicral (M1) | Cell Viability (MTT Assay) | H₂O₂-injured L02 cells | Higher hepatoprotective activity than this compound | [1] |
| Erythrocentaurin (M2) | Cell Viability (MTT Assay) | H₂O₂-injured L02 cells | Higher hepatoprotective activity than this compound | [1] |
| Swertiamarin | ROS Scavenging | Arachidonic acid-induced HepG2 cells | Highest reduction in ROS production (up to 60%) | [2] |
Table 2: Comparative Anti-inflammatory Effects
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Bcl-2 Protein Expression | Rheumatoid arthritis fibroblast-like synoviocytes | Highest activity in decreasing Bcl-2 expression | [3] |
| Inhibition of NO, PGE₂, IL-6 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [4] | |
| Ear Swelling Inhibition | Xylene-induced mouse ear swelling | 34.17% inhibition | [4] | |
| Swertiamarin | Bcl-2 Protein Expression | Rheumatoid arthritis fibroblast-like synoviocytes | Less effective than this compound | [3] |
| Sweroside | Bcl-2 Protein Expression | Rheumatoid arthritis fibroblast-like synoviocytes | Less effective than this compound | [3] |
Table 3: Comparative Neuroprotective Effects
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Neurite Outgrowth | PC12h cells | Most active among other tested secoiridoids | [5] |
| Cell Viability | MPP⁺-treated SH-SY5Y cells | Preserved cell viability | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
In vivo metabolism of this compound.
Anti-inflammatory signaling pathways targeted by this compound.
Workflow for in vivo hepatoprotective activity assessment.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To evaluate the anti-inflammatory effects of this compound and its metabolites by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][7][8][9]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.[1][8]
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound or its metabolites for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[7][9]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[1][7]
In Vivo Hepatoprotective Activity Assay
Objective: To assess the hepatoprotective potential of this compound and its metabolites against carbon tetrachloride (CCl₄)-induced liver injury in rats.[6][10][11][12]
Methodology:
-
Animal Model: Male Wistar rats are randomly divided into groups: control, CCl₄-treated, positive control (e.g., Silymarin), and test groups (this compound or metabolites at different doses).
-
Induction of Hepatotoxicity: Liver injury is induced by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, 1:1 mixture with olive oil).[10][11]
-
Treatment: The test compounds are administered orally for a specified period before and/or after CCl₄ administration.
-
Sample Collection: After the treatment period, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured.
-
Oxidative Stress Markers: Liver homogenates are used to determine the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and malondialdehyde (MDA).[11]
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver damage.[6]
In Vitro Neuroprotective Activity Assay
Objective: To evaluate the neuroprotective effects of this compound and its metabolites against 1-methyl-4-phenylpyridinium (MPP⁺)-induced neurotoxicity in a neuronal cell line.[13][14][15]
Methodology:
-
Cell Culture and Differentiation: PC12 cells, a rat pheochromocytoma cell line, are cultured and differentiated into neuron-like cells by treatment with Nerve Growth Factor (NGF).[13] Alternatively, SH-SY5Y human neuroblastoma cells can be used.
-
Induction of Neurotoxicity: Differentiated cells are exposed to MPP⁺ (a neurotoxin that induces Parkinson's-like symptoms) to induce cell death.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its metabolites before the addition of MPP⁺.
-
Cell Viability Assay (MTT): The protective effect of the compounds is assessed by measuring cell viability using the MTT assay.[14]
-
Measurement of Neurite Outgrowth: The length and number of neurites are quantified using microscopy and image analysis software to assess the neurotrophic effects.
-
Apoptosis and Oxidative Stress Assays: The extent of apoptosis can be evaluated by measuring caspase-3 activity or using Annexin V/PI staining. Intracellular reactive oxygen species (ROS) levels can be measured to assess oxidative stress.[16]
Concluding Remarks
The comparative analysis of this compound and its metabolites reveals a complex and promising pharmacological landscape. While this compound itself is a potent bioactive molecule, its biotransformation into metabolites like gentiopicral, erythrocentaurin, and swertiamarin appears to be a crucial step for enhancing certain therapeutic activities, particularly hepatoprotection. The superior hepatoprotective effects of gentiopicral and erythrocentaurin highlight the potential for developing these metabolites as standalone therapeutic agents.
For anti-inflammatory and neuroprotective effects, this compound has demonstrated significant activity, in some cases surpassing that of other secoiridoids. However, a comprehensive head-to-head comparison with all its major metabolites is still lacking in the scientific literature. Future research should focus on direct comparative studies using standardized experimental protocols to elucidate the specific contributions of each metabolite to the overall pharmacological profile of this compound. Such studies will be invaluable for the rational design and development of novel therapeutics derived from this important natural product.
References
- 1. preprints.org [preprints.org]
- 2. A new this compound derivative improves cognitive deficits of AD mice via activation of Wnt signaling pathway and regulation of gut microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, and anti-inflammatory activities of this compound derivatives [cjnmcpu.com]
- 5. Therapeutic efficacy and mechanisms of this compound in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuated Dopaminergic Neurodegeneration via Inhibiting Neuroinflammatory Responses and Ferroptosis in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy and mechanisms of this compound in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: An Updated Review of Its Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. The Hepatoprotective Properties of this compound, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the clinical relevance of Gentiopicroside's preclinical data
A Comparative Guide for Researchers and Drug Development Professionals
Gentiopicroside, a major bioactive secoiridoid glycoside found in plants of the Gentiana species, has demonstrated a wide spectrum of pharmacological activities in preclinical studies. These findings suggest its potential as a therapeutic agent for a variety of human diseases, including cancer, inflammation, neurodegenerative disorders, liver disease, and diabetes. However, a critical gap remains between the wealth of preclinical data and its validation in clinical settings. This guide provides an objective comparison of this compound's preclinical performance with established therapeutic alternatives, supported by available experimental data, to aid researchers and drug development professionals in evaluating its clinical potential.
Comparative Analysis of Preclinical Efficacy
To contextualize the preclinical potency of this compound, the following tables summarize its efficacy in various experimental models alongside that of standard-of-care drugs.
Oncology
This compound has exhibited cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Ovarian Cancer | SKOV3 | 20 | [1] |
| This compound | Ovarian Cancer | OVCAR-3 | 22.4 (24h), 8.2 (48h) | |
| This compound | Gastric Cancer | HGC-27 | 62.03 | |
| Cisplatin | Ovarian Cancer | OV-90 | 16.75 (72h) | |
| Cisplatin | Ovarian Cancer | SKOV-3 | 19.18 (72h) | |
| Sorafenib | Liver Cancer | HepG2 | ~6 | |
| Sorafenib | Liver Cancer | Huh7 | ~6 | |
| Doxorubicin | Gastric Cancer | KATOIII | >20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in vitro, with celecoxib, a selective COX-2 inhibitor, serving as a comparator.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | RAW 246.7 | COX-2 Inhibition | Not specified | [2] |
| Celecoxib | Human Dermal Fibroblasts | COX-2 Inhibition | 0.091 µM |
Neuroprotection
Preclinical studies suggest a neuroprotective role for this compound. A comparison with donepezil, a standard treatment for Alzheimer's disease, is provided based on in vivo studies.
| Compound | Disease Model | Species | Effective Dose | Effect | Citation |
| This compound | Parkinson's Disease Model (6-OHDA) | Rat | Not specified | Improved motor deficits, restored dopaminergic neurons | [3] |
| Donepezil | Alzheimer's Disease | Human | 5-10 mg/day | Improved cognition |
Hepatoprotection
The hepatoprotective effects of this compound have been investigated in animal models of liver injury. Silymarin, a well-known hepatoprotective agent, is used as a benchmark.
| Compound | Disease Model | Species | Dose | Effect | Citation |
| This compound | Chronic Alcohol Intake | Mouse | Not specified | Prevented progression from hepatic steatosis to fibrosis | [4] |
| Silymarin | Paracetamol-induced Liver Injury | Rat | 100 mg/kg/day | Reduced liver enzyme levels |
Antidiabetic Effects
This compound has shown potential in ameliorating diabetic conditions in preclinical models. Metformin is the standard first-line therapy for type 2 diabetes.
| Compound | Disease Model | Species | Dose | Effect | Citation |
| This compound | HFD/STZ-induced Diabetes | Mouse | Not specified | Lowered blood glucose, improved insulin (B600854) sensitivity | [5] |
| Metformin | Prediabetes | Human | 850 mg twice daily | Prevented progression to type 2 diabetes |
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the principal pathways implicated in its preclinical activity.
Experimental Protocols
The following provides an overview of the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Lines: A variety of human cancer cell lines (e.g., SKOV3, OVCAR-3, HGC-27).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
In Vivo Animal Models
-
Objective: To evaluate the therapeutic efficacy and safety of this compound in a living organism.
-
Animal Models: Disease-specific models are used, such as xenograft models for cancer (implanting human tumor cells into immunocompromised mice), chemically induced models for liver injury (e.g., using carbon tetrachloride), and genetic or diet-induced models for diabetes.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The disease is induced in the animals (except for the healthy control group).
-
This compound is administered at various doses and routes (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Physiological and behavioral parameters are monitored throughout the study (e.g., tumor volume, body weight, blood glucose levels).
-
At the end of the study, tissues and blood are collected for histopathological and biochemical analysis.
-
Clinical Landscape and Future Directions
Despite the compelling preclinical evidence, the clinical development of this compound as a standalone therapeutic agent is in its infancy. A thorough search of clinical trial registries reveals a scarcity of registered trials specifically investigating purified this compound for the aforementioned indications. Some clinical studies have been conducted on traditional herbal formulations containing Gentiana species, which are rich in this compound. However, these studies often involve complex mixtures of phytochemicals, making it difficult to attribute the observed effects solely to this compound.
The lack of robust clinical data presents a significant hurdle for the translation of this compound from the laboratory to the clinic. Key challenges that need to be addressed include:
-
Bioavailability: this compound may have poor oral bioavailability, which could limit its therapeutic efficacy. Formulation strategies to enhance its absorption and systemic exposure are needed.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies in humans are required to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.
-
Safety and Tolerability: While preclinical studies suggest a good safety profile, rigorous toxicology studies and well-designed Phase I clinical trials are essential to establish its safety in humans.
-
Large-Scale, Randomized Controlled Trials (RCTs): To definitively validate the therapeutic efficacy of this compound, large-scale, multicenter, randomized, double-blind, placebo-controlled clinical trials are necessary for each targeted disease indication.
Conclusion
This compound exhibits a remarkable range of pharmacological activities in preclinical models, positioning it as a promising candidate for the development of new therapies for various diseases. However, the current body of evidence is predominantly preclinical. To bridge the gap to clinical relevance, a concerted effort is required from the research and drug development community to systematically address the challenges of bioavailability, conduct rigorous clinical trials, and ultimately translate the promising preclinical findings into tangible benefits for patients. This comparative guide serves as a foundational resource to inform and encourage these future investigations.
References
- 1. This compound exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of this compound Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuated Dopaminergic Neurodegeneration via Inhibiting Neuroinflammatory Responses and Ferroptosis in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates the Progression from Hepatic Steatosis to Fibrosis Induced by Chronic Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Gentianaceae Family Plants in the Treatment of Diabetes and Its Complications [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Gentiopicroside
The proper disposal of gentiopicroside is critical for maintaining laboratory safety and ensuring environmental protection. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, other sources suggest it may be harmful if swallowed and assign it a high water hazard class.[1][2][3][4] Given this conflicting information, it is imperative to treat this compound as a hazardous chemical waste to ensure the highest safety standards are met. Disposal must always comply with local, state, and federal regulations.[2][5]
Immediate Safety and Operational Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound, including solutions and solids, as hazardous waste.[6]
-
This includes absorbent materials, personal protective equipment (PPE), and any other items contaminated during a spill cleanup.[6]
2. Use of Appropriate Waste Containers:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other plastic containers are generally preferred for chemical waste.[7][8]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[8][9]
-
The container should be large enough for the volume of waste but should not be filled beyond the neck to allow for expansion.[9]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and list "this compound" as the chemical constituent. An accurate description is essential for safe handling and disposal by safety personnel.[5]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][9]
-
Ensure incompatible wastes, such as strong acids, bases, or oxidizing agents, are stored separately to prevent violent reactions.[8][9]
4. Disposal and Collection:
-
Never dispose of this compound by pouring it down the drain or discarding it in regular trash.[1][5][6]
-
Evaporation of chemical waste, even in a fume hood, is strictly prohibited.[6]
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup for the waste container.[6][7]
5. Empty Container Disposal:
-
A container that has held this compound should be handled as hazardous waste itself.[1]
-
For containers that held acutely hazardous waste (P-list chemicals), triple-rinsing with a suitable solvent is required before the container can be disposed of as regular trash.[6] Although this compound is not typically P-listed, consulting with EHS is recommended.
-
After appropriate cleaning, deface all chemical labels on the empty container before disposal.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₉ | [3][10] |
| Molecular Weight | 356.32 g/mol | [4] |
| Solubility in Water (H₂O) | 20 mg/mL | [4] |
| Storage Temperature | -20°C | [4] |
| Theoretical Oxygen Demand | 1,482 mg/mg | [1] |
| Theoretical Carbon Dioxide | 1,976 mg/mg | [1] |
| Water Hazard Class (WGK) | 3 (High hazard to water) | [4] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C16H20O9 | CID 88708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 98 HPLC 20831-76-9 [sigmaaldrich.com]
- 5. odu.edu [odu.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Gentiopicroside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gentiopicroside. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all suppliers under Regulation (EC) No 1272/2008, some sources indicate it may be harmful if swallowed.[1][2][3][4] Therefore, adherence to proper PPE protocols is essential to minimize any potential exposure. The following table summarizes the recommended PPE for handling this compound.[2][5]
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. If dust formation is likely, a particulate filter respirator (e.g., P1 or N95) is necessary, or the operation should be performed in a ventilated balance enclosure or chemical fume hood.[2][5] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
-
Store the container in a cool, dry place, away from incompatible materials.[2] Some suppliers recommend storage at -20°C.
-
Keep the container tightly closed when not in use.[1]
2. Weighing and Solution Preparation:
-
Solid Form: To prevent inhalation of dust, conduct all weighing operations in a chemical fume hood or a ventilated balance enclosure.[1][2] Use a P1 (or N95) particulate filter respirator if a ventilated enclosure is not available.[2][5]
-
Use anti-static measures to prevent dust cloud formation.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure adequate ventilation during all handling procedures.[1]
3. General Use:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep away from food, drink, and animal feed.[2]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention.[1][5] |
| Skin Contact | Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1][2] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Call a doctor or poison center if you feel unwell.[2][4] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
1. Waste Categorization:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.
2. Waste Collection and Storage:
-
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.
-
Handle contaminated packaging in the same way as the substance itself.[2]
3. Disposal Procedure:
-
Dispose of waste in accordance with local, regional, and national regulations.[1]
-
Do not empty into drains or release into the environment.[2]
-
Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company to ensure proper disposal.[1]
-
Completely emptied and decontaminated packages may be recycled.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
